Product packaging for (4-Amino-6-chloropyridin-3-yl)methanol(Cat. No.:CAS No. 846036-96-2)

(4-Amino-6-chloropyridin-3-yl)methanol

Cat. No.: B151660
CAS No.: 846036-96-2
M. Wt: 158.58 g/mol
InChI Key: AVYMOPIIGPZZEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(4-Amino-6-chloropyridin-3-yl)methanol is a useful research compound. Its molecular formula is C6H7ClN2O and its molecular weight is 158.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7ClN2O B151660 (4-Amino-6-chloropyridin-3-yl)methanol CAS No. 846036-96-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-amino-6-chloropyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c7-6-1-5(8)4(3-10)2-9-6/h1-2,10H,3H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYMOPIIGPZZEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610534
Record name (4-Amino-6-chloropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

846036-96-2
Record name (4-Amino-6-chloropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Chemical Properties of (4-Amino-6-chloropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of (4-Amino-6-chloropyridin-3-yl)methanol, a key intermediate in the synthesis of advanced pharmaceutical compounds. This document outlines its physicochemical characteristics, synthesis protocols, and its role in the development of targeted cancer therapies.

Core Chemical Properties

This compound, with the CAS number 846036-96-2, is a substituted pyridine derivative. Its structure incorporates an aminopyridine core, a chlorination site, and a hydroxymethyl group, making it a versatile building block in medicinal chemistry.[1][2][3]

Table 1: Physicochemical and Computational Data

PropertyValueSource
Molecular Formula C₆H₇ClN₂O[1]
Molecular Weight 158.59 g/mol [1]
Physical Form Solid[3]
Appearance White to off-white solid
Boiling Point (Predicted) 399.8 ± 37.0 °C
Density (Predicted) 1.432 ± 0.06 g/cm³
pKa (Predicted) 13.18 ± 0.10
LogP (Predicted) 0.8095[1]
Topological Polar Surface Area (TPSA) 59.14 Ų[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 1[1]

Synthesis and Experimental Protocols

The synthesis of this compound is most effectively achieved through the reduction of an ester precursor.

Synthesis of this compound

This protocol is adapted from patent literature, outlining the reduction of ethyl 4-amino-6-chloronicotinate.

Experimental Protocol:

  • Reaction Setup: Suspend lithium aluminum hydride (LiAlH₄, 1.9 g) in anhydrous tetrahydrofuran (THF, 50 mL) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cool the suspension to -78 °C using a dry ice/acetone bath.

  • Addition of Precursor: Slowly add a solution of ethyl 4-amino-6-chloronicotinate (5.1 g, 25.4 mmol) in anhydrous THF (70 mL) dropwise to the cooled LiAlH₄ suspension.

  • Reaction: Maintain the reaction mixture at -78 °C and stir continuously for 3 hours. After this period, allow the mixture to gradually warm to room temperature.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a 1:1 (v/v) mixture of methanol (MeOH) and ethyl acetate (EtOAc).

  • Workup: Remove the resulting solid precipitate by filtration. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting residue by silica gel column chromatography, eluting with a solvent system of petroleum ether and ethyl acetate to yield this compound as a pale yellow solid.

Logical Workflow for Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification A Ethyl 4-amino-6-chloronicotinate D Dissolve Precursor in THF A->D B Lithium Aluminum Hydride (LiAlH4) E Suspend LiAlH4 in THF B->E C Tetrahydrofuran (THF) C->D C->E G Slow Addition & Stirring D->G F Cool to -78°C E->F F->G H Warm to Room Temperature G->H I Quench with MeOH/EtOAc H->I J Filtration I->J K Concentration J->K L Silica Gel Chromatography K->L M This compound L->M

Caption: Synthetic workflow for this compound.

Standard Protocol for Solubility Determination (Shake-Flask Method)

While specific solubility data for this compound is not published, the following is a standard and widely accepted method for its determination.

Experimental Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the excess solid.

  • Analysis: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a calibrated analytical method such as HPLC-UV.

Spectral Analysis

Detailed experimental spectra for this compound are not available in the public domain. However, the following outlines the standard protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

Protocol:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI), to generate gas-phase ions.

  • Analysis: Analyze the ions in a mass analyzer to determine the mass-to-charge ratio (m/z), providing the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy

Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Data Acquisition: Record the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

  • Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, O-H, C-Cl, C=C, C-N stretches).

Role in Drug Development: An Intermediate for Raf Inhibitors

This compound serves as a crucial intermediate in the synthesis of potent and selective inhibitors of Raf kinases. Raf kinases (A-Raf, B-Raf, and C-Raf) are key components of the Ras/Raf/MEK/ERK signaling pathway , a critical cascade that regulates cell proliferation, differentiation, and survival.[4][5][6]

Mutations in genes of this pathway, particularly BRAF and RAS, are common in various human cancers, leading to constitutive activation of the pathway and uncontrolled cell growth.[4] The development of inhibitors targeting this pathway is a major focus of modern oncology drug discovery.

The Ras/Raf/MEK/ERK Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Point of Inhibition RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor This compound -derived Inhibitors Inhibitor->Raf

Caption: The role of this compound as a precursor to Raf inhibitors in the Ras/Raf/MEK/ERK pathway.

The structural features of this compound are utilized to construct more complex molecules that can specifically bind to and inhibit the activity of Raf kinases, thereby blocking the downstream signaling cascade and inhibiting the growth of cancer cells.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. Store the compound in a tightly sealed container in a cool, dry place, protected from light.[3]

References

An In-depth Technical Guide to (4-Amino-6-chloropyridin-3-yl)methanol (CAS Number: 846036-96-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Amino-6-chloropyridin-3-yl)methanol is a key heterocyclic building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in the development of targeted cancer therapeutics, particularly as a scaffold for Raf kinase inhibitors targeting the Ras/Raf/MEK/ERK signaling pathway. The document includes structured data tables, detailed experimental methodologies, and visualizations to support researchers in its application.

Chemical and Physical Properties

This compound is a substituted pyridine derivative with the molecular formula C₆H₇ClN₂O. Its chemical structure features an aminopyridine core with a chloro and a hydroxymethyl substituent, providing multiple points for further chemical modification.

PropertyValueCitation(s)
CAS Number 846036-96-2[1]
Molecular Formula C₆H₇ClN₂O[1]
Molecular Weight 158.59 g/mol [1]
Appearance Solid[2]
SMILES C1=C(C(=CN=C1Cl)CO)N[1]
InChI Key AVYMOPIIGPZZEH-UHFFFAOYSA-N[2]
Purity Typically ≥95-98%[2][3]
Storage Conditions 2-8°C, protect from light[2]

Synthesis

The primary route for the synthesis of this compound involves the reduction of an ester precursor, ethyl 4-amino-6-chloronicotinate. A detailed experimental protocol based on patent literature is provided below.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from patent WO 2013/134298 A1.[4]

Materials:

  • Ethyl 4-amino-6-chloronicotinate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen (N₂) atmosphere

Procedure:

  • A suspension of lithium aluminum hydride (5.7 g, 150 mmol) in anhydrous THF (150 mL) is prepared in a reaction vessel under a nitrogen atmosphere and cooled to 0°C.

  • A solution of ethyl 4-amino-6-chloronicotinate (15 g, 75 mmol) in anhydrous THF (50 mL) is added dropwise to the cooled LiAlH₄ suspension.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (monitoring by TLC or LC-MS is recommended to determine reaction completion).

  • Upon completion, the reaction is carefully quenched, followed by standard aqueous work-up and extraction with a suitable organic solvent.

  • The organic layers are combined, dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Further purification can be achieved by recrystallization or column chromatography.

Note: While the patent does not specify the reaction yield, similar reductions of esters to alcohols can be expected to proceed with moderate to high yields.

Application in Drug Discovery: A Scaffold for Raf Kinase Inhibitors

The this compound scaffold is a valuable starting material for the synthesis of more complex molecules, particularly kinase inhibitors. The aminopyridine moiety can serve as a hinge-binding motif, a common feature in many kinase inhibitors that interact with the ATP-binding site of the enzyme.

The Ras/Raf/MEK/ERK Signaling Pathway

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[4] Aberrant activation of this pathway due to mutations in genes like BRAF and RAS is a hallmark of many cancers.[4] Consequently, the proteins in this pathway, particularly Raf kinases, are important targets for cancer therapy.

Ras_Raf_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor (4-Aminopyridin-3-yl)methanol-derived Raf Inhibitor Inhibitor->RAF

Figure 1: The Ras/Raf/MEK/ERK signaling pathway and the point of intervention for Raf inhibitors derived from the this compound scaffold.

Structure-Activity Relationship (SAR) Insights

While specific biological data for this compound is not publicly available, the broader class of 4-aminopyridine derivatives has been extensively studied as kinase inhibitors. Structure-activity relationship studies on similar scaffolds have shown that the 4-amino group is crucial for hinge binding, while modifications at the 3- and 6-positions can be used to tune potency, selectivity, and pharmacokinetic properties.[5][6] The hydroxymethyl group at the 3-position of the title compound provides a convenient handle for further chemical elaboration to explore the solvent-exposed regions of the kinase active site.

Experimental Workflows and Analytical Methods

Synthesis and Purification Workflow

Synthesis_Workflow Start Starting Material Ethyl 4-amino-6-chloronicotinate Reaction Reduction LiAlH4 in THF Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification Recrystallization or Column Chromatography Workup->Purification Analysis Characterization HPLC, NMR, MS Purification->Analysis Final {Final Product | this compound} Analysis->Final

Figure 2: A generalized workflow for the synthesis, purification, and analysis of this compound.

Analytical Characterization

The purity and identity of this compound can be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

  • Principle: Reversed-phase HPLC with UV detection is a suitable method for assessing the purity of aminopyridine derivatives.

  • Typical Conditions:

    • Column: C18 stationary phase.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid or ammonium formate to improve peak shape.

    • Detection: UV detection at a wavelength where the pyridine ring absorbs, typically around 254 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the final product. The spectra would be expected to show characteristic signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the amine protons.

Mass Spectrometry (MS):

  • Mass spectrometry can be used to confirm the molecular weight of the compound. The expected molecular ion peak would correspond to the calculated molecular weight of 158.59 g/mol .

Conclusion

This compound is a valuable and versatile building block for the synthesis of kinase inhibitors, particularly those targeting the Ras/Raf/MEK/ERK pathway. Its straightforward synthesis and the presence of multiple functional groups for further derivatization make it an attractive scaffold for drug discovery programs aimed at developing novel cancer therapeutics. This technical guide provides researchers with the essential information to synthesize, characterize, and utilize this compound in their research endeavors.

References

Technical Guide: (4-Amino-6-chloropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (4-Amino-6-chloropyridin-3-yl)methanol, alongside detailed experimental protocols for its synthesis and analysis. The document also explores the established biological activities of the broader aminopyridine class, offering context for its potential applications in research and drug development.

Physicochemical Properties and Molecular Weight

This compound is a substituted pyridine derivative. Key quantitative data for this compound are summarized below.

PropertyValueCitation(s)
CAS Number 846036-96-2[1][2]
Molecular Formula C₆H₇ClN₂O[1][2]
Molecular Weight 158.59 g/mol [1][2]
Appearance Solid, Powder or Crystals[3][4][5]
Purity Typically ≥95% - 98%[1][2][3]
Storage Conditions 2-8°C or Room Temperature, Protect from light, Inert atmosphere[1][2][3]
SMILES C1=C(C(=CN=C1Cl)CO)N[1]
InChI Key AVYMOPIIGPZZEH-UHFFFAOYSA-N[3]
Molecular Weight Calculation

The molecular weight is calculated from the molecular formula (C₆H₇ClN₂O) and the standard atomic weights of its constituent elements.

ElementSymbolCountAtomic Weight (amu)Total Weight (amu)
CarbonC612.01172.066
HydrogenH71.0087.056
ChlorineCl135.45335.453
NitrogenN214.00728.014
OxygenO115.99915.999
Total 158.588

Experimental Protocols

Representative Synthesis: Reduction of a Nicotinic Acid Ester

This protocol describes a plausible synthesis of this compound via the reduction of its methyl ester precursor, methyl 4-amino-6-chloronicotinate. This method is adapted from general procedures for the reduction of esters to alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Objective: To synthesize this compound.

Materials:

  • Methyl 4-amino-6-chloronicotinate (starting material)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A dry 500 mL round-bottom flask is equipped with a magnetic stir bar, a condenser, and a dropping funnel, and placed under an inert atmosphere of nitrogen.

  • Reducing Agent Preparation: 26 g of lithium aluminum hydride is carefully suspended in 800 mL of anhydrous THF in the reaction flask.

  • Addition of Starting Material: A solution of 103 g of methyl 4-amino-6-chloronicotinate in 600 mL of anhydrous THF is added slowly to the LiAlH₄ suspension via the dropping funnel. The addition rate should be controlled to maintain a gentle reflux.

  • Reaction: Once the addition is complete, the resulting mixture is heated to reflux and maintained for approximately 3 hours, with stirring.

  • Quenching: After the reaction is complete (monitored by TLC), the flask is cooled in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of cooling water to decompose the excess LiAlH₄.

  • Workup: The resulting precipitate (aluminum salts) is removed by filtration. The solid is washed with an additional 300 mL of THF.

  • Extraction & Drying: The organic filtrates are combined and concentrated under reduced pressure. The residue is redissolved in ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent system (e.g., benzene) to yield the final product, this compound.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reversed-phase HPLC method for assessing the purity of aminopyridine derivatives.

Objective: To determine the purity of a sample of this compound.

Instrumentation and Reagents:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., Shim-pack Scepter C₁₈, 4.6 mm x 150 mm, 5 µm).[3]

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Phosphate buffer solution (pH 7.0).[3]

  • This compound reference standard.

HPLC ParameterConditionCitation(s)
Column Shim-pack Scepter C₁₈ (or equivalent C18 column)[3]
Mobile Phase Isocratic elution with a mixture of phosphate buffer (pH 7.0) and Methanol (90:10)[3]
Flow Rate 0.5 - 1.0 mL/min[3]
Column Temperature 35 °C[3]
Detection Wavelength 280 nm[3]
Injection Volume 10 µL[3]

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard at a concentration of approximately 0.3 mg/mL in the mobile phase.[3]

  • Sample Preparation: Accurately weigh and dissolve the sample to be analyzed in the mobile phase to achieve a similar concentration as the standard solution. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.

  • Data Processing: Determine the retention time and peak area of the main component. Purity is calculated based on the relative area percentage of the main peak.

Analytical Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of the synthesized compound.

Objective: To confirm the chemical structure of this compound.

Instrumentation and Reagents:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • Standard 5 mm NMR tubes.

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • This compound sample.

NMR Parameter¹H NMR Setting¹³C NMR SettingCitation(s)
Solvent DMSO-d₆DMSO-d₆[6]
Concentration 5-10 mg / 0.6 mL15-20 mg / 0.6 mL[6]
Spectral Width 0-10 ppm0-160 ppm[6]
Relaxation Delay 1.5 - 2.0 seconds2.0 - 5.0 seconds[6]
Number of Scans 8-161024 or higher (depends on concentration)[6]

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of DMSO-d₆ in an NMR tube.

  • Spectrometer Setup: Tune and match the probe for the desired nucleus (¹H or ¹³C). Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using the parameters outlined in the table. For complex structures, 2D NMR experiments like COSY and HMBC can be performed to establish connectivity.[6]

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data. Reference the chemical shifts to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Biological Activity and Signaling Pathways

While the specific biological activity of this compound is not extensively documented, compounds of the aminopyridine class are well-characterized as potassium channel blockers.[7] 4-aminopyridine (4-AP), for example, is known to block voltage-gated potassium channels (VGKCs), a mechanism that has implications for various neurological conditions.[7]

The primary mechanism involves the drug crossing the cell membrane and blocking the channel from the intracellular side, often requiring the channel to be in an open state.[8] This blockade leads to a reduction in potassium efflux, causing membrane depolarization. This change in membrane potential can trigger downstream cellular events.

Proposed Signaling Pathway

The following diagram illustrates a proposed signaling pathway for how an aminopyridine compound could induce cellular effects, based on its known action as a potassium channel blocker. This pathway is particularly relevant in the context of cancer research, where ion channel modulation is an emerging therapeutic strategy.[9]

Aminopyridine_Signaling_Pathway cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular K_Channel Voltage-Gated K+ Channel K_in K+ Efflux Blocked Ca_Channel Voltage-Gated Ca2+ Channel Ca_in Increased Intracellular [Ca2+] Ca_Channel->Ca_in Ca2+ Influx K_out K+ Ca_out Ca2+ AP This compound AP->K_Channel Blocks Depolarization Membrane Depolarization Depolarization->Ca_Channel Activates ER_Stress Endoplasmic Reticulum (ER) Stress Ca_in->ER_Stress Triggers Cell_Death Cell Death (e.g., Paraptosis) ER_Stress->Cell_Death Induces K_in->Depolarization Leads to

Caption: Proposed mechanism of action for aminopyridine compounds.

This pathway shows that by blocking potassium channels, the compound causes membrane depolarization.[9] This depolarization can activate voltage-gated calcium channels, leading to an influx of calcium.[9] The resulting increase in intracellular calcium concentration can induce cellular stress, such as ER stress, ultimately leading to programmed cell death.[9]

References

A Technical Guide to (4-Amino-6-chloropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4-Amino-6-chloropyridin-3-yl)methanol is a substituted aminopyridine compound that serves as a valuable building block in medicinal chemistry and pharmaceutical research. Its unique arrangement of amino, chloro, and hydroxymethyl functional groups on a pyridine core makes it a versatile intermediate for the synthesis of more complex molecules with potential biological activity. This document provides a comprehensive technical overview of its structure, properties, synthesis, and potential applications for researchers, scientists, and professionals in drug development.

Compound Identification and Structure

The fundamental identity of this compound is established by its chemical structure and various systematic identifiers. The molecule consists of a pyridine ring substituted at the 3-position with a hydroxymethyl group (-CH₂OH), at the 4-position with an amino group (-NH₂), and at the 6-position with a chlorine atom (-Cl).

IdentifierValue
IUPAC Name This compound
CAS Number 846036-96-2[1][2][3][4][5][6]
Molecular Formula C₆H₇ClN₂O[1][2][4][5]
Molecular Weight 158.59 g/mol [1][3][4]
Canonical SMILES C1=C(C(=CN=C1Cl)CO)N[1]
InChI InChI=1S/C6H7ClN2O/c7-6-1-5(8)4(3-10)2-9-6/h1-2,10H,3H2,(H2,8,9)[3][6]
InChIKey AVYMOPIIGPZZEH-UHFFFAOYSA-N[3][6]

Physicochemical and Computed Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. Below is a summary of its known properties, including data derived from computational models.

Table 1: Physical and Chemical Properties

PropertyValueSource
Appearance White to off-white solid[3]
Purity 95% to ≥98%[1][2]
Boiling Point 399.8 ± 37.0 °C(Predicted)[3]
Density 1.432 ± 0.06 g/cm³(Predicted)[3]
pKa 13.18 ± 0.10(Predicted)[3]
Storage Conditions Store at 2-8°C or room temperature in an inert atmosphere, protected from light.[1][2][3][6]

Table 2: Computed Molecular Properties

PropertyValue
Topological Polar Surface Area (TPSA) 59.14 Ų[1]
LogP (Octanol-Water Partition Coefficient) 0.8095[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 1[1]

Experimental Protocols

Synthesis of this compound

A general and reliable method for the synthesis of this compound involves the reduction of an ester precursor, ethyl 4-amino-6-chloronicotinate.[3]

Starting Material: Ethyl 4-amino-6-chloronicotinate Reagent: Lithium aluminum hydride (LiAlH₄) Solvent: Tetrahydrofuran (THF)

Procedure:

  • Suspend lithium aluminum hydride (1.9 g) in tetrahydrofuran (50 mL) in a reaction vessel and cool the suspension to -78 °C.[3]

  • Prepare a solution of ethyl 4-amino-6-chloronicotinate (5.1 g, 25.4 mmol) in tetrahydrofuran (70 mL).[3]

  • Add the solution of the starting material slowly and dropwise to the cooled LiAlH₄ suspension.[3]

  • Stir the reaction mixture continuously at -78 °C for 3 hours.[3]

  • After 3 hours, allow the mixture to gradually warm to room temperature.[3]

  • Upon reaction completion, quench the reaction by slowly adding a 1:1 (v/v) mixture of methanol (MeOH) and ethyl acetate (EtOAc).[3]

  • Remove the resulting solid by filtration.[3]

  • Concentrate the filtrate to obtain the crude residue.[3]

  • Purify the residue using silica gel column chromatography, eluting with a solvent system of petroleum ether (PE) and ethyl acetate (EtOAc) at a 10:5:1 ratio.[3]

  • The final product is obtained as a pale yellow solid (2.6 g, 65% yield).[3]

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_end Final Product SM Ethyl 4-amino-6-chloronicotinate Cond 1. Mix and cool to -78°C 2. Stir for 3 hours 3. Warm to room temperature SM->Cond Slow addition R1 LiAlH4 in THF R1->Cond Slow addition Quench Quench with MeOH/EtOAc Cond->Quench Filter Filter solids Quench->Filter Conc Concentrate filtrate Filter->Conc Purify Silica Gel Chromatography (PE:EtOAc = 10:5:1) Conc->Purify FP This compound (Pale yellow solid, 65% yield) Purify->FP

Diagram 1: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Data

While specific spectral data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound are not available in public literature databases, chemical suppliers typically provide this information in their Certificate of Analysis (CoA).[5] For drug development and research purposes, this data is essential for structural confirmation and purity assessment. A typical CoA would include:

  • ¹H NMR Spectrum: To confirm the proton environment and structural integrity.

  • Mass Spectrum: To verify the molecular weight and fragmentation pattern.

  • HPLC/GC Analysis: To determine the purity of the compound.

Applications in Research and Development

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules for pharmaceutical and medicinal chemistry applications.[5] The arrangement of its functional groups allows for a variety of subsequent chemical modifications.

While direct biological activity or involvement in specific signaling pathways for this exact compound is not widely reported, its structural motifs are present in molecules with known therapeutic relevance. For instance:

  • Kinase Inhibitors: The aminopyridine scaffold is a core component of many kinase inhibitors. A related structure, N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, was identified as a potent and selective Met kinase inhibitor.[7] This suggests that this compound could serve as a precursor for novel kinase inhibitor discovery programs.

  • Ion Channel Modulators: A structurally analogous compound lacking the chlorine atom, 4-aminopyridine-3-methanol, is known to function as a potassium channel blocker.[8] This highlights the potential for derivatives of this chemical class to modulate ion channel activity.

The primary role of this compound is therefore as a foundational element in a logical workflow for drug discovery, enabling the generation of diverse chemical libraries for screening and lead optimization.

G cluster_mods Synthetic Modifications A This compound (Building Block) B Functional Group Interconversion (e.g., on -NH2, -OH) A->B C Cross-Coupling Reactions (e.g., at -Cl) A->C D Diverse Chemical Library B->D C->D E High-Throughput Screening D->E F Hit Identification & Lead Optimization E->F G Potential Bioactive Molecules (e.g., Kinase Inhibitors, Ion Channel Modulators) F->G Discovery Path

Diagram 2: Logical workflow illustrating the role of the compound in drug discovery.

References

Spectroscopic Profile of (4-Amino-6-chloropyridin-3-yl)methanol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a summary of available spectroscopic data for the compound (4-Amino-6-chloropyridin-3-yl)methanol (CAS No. 846036-96-2). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

It is important to note that a comprehensive search of publicly available databases and scientific literature did not yield experimentally determined NMR and IR spectra for this compound. However, predicted mass spectrometry data has been compiled. To provide valuable context for researchers, this guide also includes experimental ¹H NMR data for the direct synthetic precursor, ethyl 4-amino-6-chloronicotinate, as detailed in patent literature describing the synthesis of the target compound. Furthermore, generalized experimental protocols for acquiring NMR, IR, and MS data are presented to guide researchers in the characterization of this and similar molecules.

Physicochemical Properties

PropertyValueSource
CAS Number846036-96-2ChemScene[1]
Molecular FormulaC₆H₇ClN₂OChemScene[1]
Molecular Weight158.59 g/mol ChemScene[1]
Physical FormSolidSigma-Aldrich[2]
Purity≥98%ChemScene[1]

Mass Spectrometry Data

Table 1: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺159.03197
[M+Na]⁺181.01391
[M-H]⁻157.01741
[M+NH₄]⁺176.05851
[M+K]⁺196.98785
[M+H-H₂O]⁺141.02195
[M+HCOO]⁻203.02289
Data sourced from PubChem. This data is computationally predicted and has not been experimentally verified.[3]

NMR Spectroscopic Data of Precursor

The synthesis of this compound has been described via the reduction of ethyl 4-amino-6-chloronicotinate. The experimental ¹H NMR data for this precursor is provided below as a reference.

Table 2: ¹H NMR Data for Ethyl 4-amino-6-chloronicotinate

Chemical Shift (δ)MultiplicityIntegrationAssignment
8.49 ppms1HPyridine-H
7.47 ppms2HNH₂
6.76 ppms1HPyridine-H
4.29 ppmq, J=7.2 Hz2H-OCH₂CH₃
1.31 ppmt, J=7.2 Hz3H-OCH₂CH₃
Solvent: DMSO-d₆. Data sourced from patent WO 2013/134298 A1.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the solid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Ensure the sample is fully dissolved.

  • Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) method is common. Place a small amount of the solid on the ATR crystal.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid for positive ion mode or ammonium hydroxide for negative ion mode to promote ionization.

  • Instrumentation : A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for this type of molecule.

  • Data Acquisition :

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500 Da).

    • For further structural information, tandem mass spectrometry (MS/MS) can be performed on the parent ion.

Visualized Workflows and Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Combined Data Analysis nmr->interpretation ir->interpretation ms->interpretation structure Structure Confirmation interpretation->structure

Caption: Experimental workflow for synthesis and spectroscopic characterization.

logical_relationships cluster_techniques Spectroscopic Techniques cluster_information Information Provided compound Target Molecule: This compound nmr NMR (¹H, ¹³C) ir IR ms MS nmr_info Carbon-hydrogen framework, Connectivity, Chemical environment nmr->nmr_info ir_info Functional groups (e.g., -OH, -NH₂, C-Cl) ir->ir_info ms_info Molecular weight, Elemental composition ms->ms_info

Caption: Relationship between spectroscopic methods and derived structural information.

References

Technical Guide: Solubility of (4-Amino-6-chloropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the solubility of the chemical compound (4-Amino-6-chloropyridin-3-yl)methanol. Due to the limited availability of direct experimental solubility data for this specific molecule, this guide furnishes predicted solubility characteristics based on its structural properties and provides a comparative analysis with structurally analogous compounds. Furthermore, detailed experimental protocols are outlined to enable researchers to determine its solubility in various solvents accurately. This information is critical for applications in medicinal chemistry, drug development, and chemical synthesis, where solubility significantly impacts bioavailability, formulation, and reaction kinetics.

Compound Profile: this compound

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for understanding its solubility behavior.

PropertyValueSource
CAS Number 846036-96-2[1][2][3][4]
Molecular Formula C₆H₇ClN₂O[1][2][3][4]
Molecular Weight 158.59 g/mol [1][3]
Appearance Solid (predicted)[5]
Predicted LogP 0.8095[1]

Solubility Profile

Predicted Solubility of this compound
Comparative Solubility of Structurally Similar Compounds

To provide a reasonable estimation of the solubility of this compound, the following table summarizes the known solubility of structurally related compounds.

CompoundStructureSolventSolubilitySource
4-Aminopyridine C₅H₆N₂Water112 g/L at 20°C[6]
EthanolVery soluble[6][7]
DMSO~30 mg/mL[8]
DMF~30 mg/mL[8]
2-Chloropyridine C₅H₄ClNWater27 g/L at 20°C[9][10]
EthanolMiscible[11]
4-Chloropyridine C₅H₄ClNWaterSlightly soluble
EthanolMiscible
(4-Amino-pyridin-3-yl)-methanol C₆H₈N₂OWaterSlightly soluble

Based on this comparative data, it can be inferred that this compound is likely to be slightly to moderately soluble in water and possess good solubility in polar organic solvents such as ethanol, methanol, and DMSO.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following standardized experimental protocols are recommended.

General Workflow for Solubility Testing

The determination of a compound's solubility typically follows a structured workflow to ensure accurate and reproducible results.

G General Solubility Testing Workflow cluster_prep Preparation cluster_exp Experimentation cluster_data Data Analysis start Obtain Pure Compound select_solvent Select Appropriate Solvent(s) start->select_solvent prepare_solutions Prepare a Series of Concentrations (if required) select_solvent->prepare_solutions equilibrium Equilibrate Sample at Controlled Temperature prepare_solutions->equilibrium separation Separate Solid and Liquid Phases equilibrium->separation analysis Analyze Solute Concentration in Supernatant separation->analysis calculation Calculate Solubility analysis->calculation reporting Report Results calculation->reporting G Shake-Flask Method Workflow (OECD 105) start Add Excess Solid to Solvent in Flask agitate Agitate at Constant Temperature start->agitate equilibrium Allow to Reach Equilibrium agitate->equilibrium settle Cease Agitation and Allow Solid to Settle equilibrium->settle filter Filter Supernatant settle->filter analyze Analyze Filtrate Concentration filter->analyze result Solubility Determined analyze->result

References

An In-depth Technical Guide to the Safety and Hazards of (4-Amino-6-chloropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) from the manufacturer. Always consult the official SDS and follow all institutional and regulatory safety guidelines when handling this chemical.

Executive Summary

(4-Amino-6-chloropyridin-3-yl)methanol is a substituted pyridine derivative with potential applications in pharmaceutical and chemical synthesis. Due to its chemical structure, which includes an aminopyridine core, it is crucial for researchers and laboratory personnel to be fully aware of its potential hazards and to implement rigorous safety protocols. This guide provides a comprehensive overview of the known and predicted safety information for this compound, drawing from available data for the compound itself and structurally related pyridine derivatives. The primary hazards associated with this compound include oral toxicity, skin and eye irritation, and respiratory tract irritation.

Chemical Identification

IUPAC Name This compound
CAS Number 846036-96-2[1][2]
Molecular Formula C₆H₇ClN₂O[1][3]
Molecular Weight 158.59 g/mol [4]
Structure
alt text

Hazard Identification and Classification

Based on available information, this compound is classified as hazardous. The GHS classification is summarized below.

GHS Pictogram:

Signal Word: Warning

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: A comprehensive list of precautionary statements is provided in the Safety Data Sheets from various suppliers. Key precautions include avoiding ingestion, inhalation, and contact with skin and eyes, as well as ensuring adequate ventilation.

Toxicological Information

General Toxicity of Aminopyridines: Aminopyridines are known to be readily absorbed through the skin and gastrointestinal tract and can be acutely toxic[8].

Physical and Chemical Properties

Detailed experimental data for the physical and chemical properties of this compound are limited. The table below summarizes available and predicted data.

PropertyValueSource
Appearance Powder or liquid
Purity ≥97%[3]
Storage Temperature 2-8°C, protect from light
Topological Polar Surface Area (TPSA) 59.14 Ų
logP 0.8095[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 3[4]
Rotatable Bonds 1[4]

Stability and Reactivity

Reactivity: this compound is a substituted pyridine, which is a basic heterocyclic amine. It can react exothermically with acids[9].

Chemical Stability: The compound is expected to be stable under recommended storage conditions (cool, dry, and dark place).

Conditions to Avoid:

  • Heat, flames, and sparks.

  • Direct sunlight.

  • Moisture.

Incompatible Materials:

  • Strong oxidizing agents.

  • Strong acids.

  • Acid chlorides.

  • Acid anhydrides.

Hazardous Decomposition Products: Upon combustion, this compound may produce toxic and corrosive fumes, including:

  • Carbon oxides (CO, CO₂)

  • Nitrogen oxides (NOx)

  • Hydrogen chloride (HCl)

Experimental Protocols: Safe Handling and Emergency Procedures

Given the hazardous nature of this compound and related pyridine derivatives, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A diagram illustrating the required PPE for handling this compound is provided below.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) lab_coat Lab Coat (Chemical-resistant, flame-retardant recommended) gloves Gloves (Nitrile or neoprene, avoid latex) goggles Eye Protection (Chemical splash goggles) face_shield Face Shield (if splash hazard exists) respirator Respiratory Protection (Use in fume hood or with NIOSH-approved respirator if ventilation is inadequate)

Figure 1. Recommended Personal Protective Equipment (PPE).
Handling and Storage

  • Handling: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure[10]. Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge[11]. Avoid generating dust.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials[10][12].

Emergency Procedures

The following workflow outlines the appropriate response to various emergency scenarios.

Emergency_Procedures cluster_spill_response Spill Response cluster_exposure_response Exposure Response spill Spill evacuate Evacuate immediate area spill->evacuate ventilate Ensure adequate ventilation evacuate->ventilate absorb Absorb with inert material (e.g., vermiculite, sand) ventilate->absorb collect Collect in a sealed container for hazardous waste disposal absorb->collect decontaminate Decontaminate spill area collect->decontaminate exposure Exposure skin_contact Skin Contact: Remove contaminated clothing, wash with soap and water for 15 min. exposure->skin_contact eye_contact Eye Contact: Rinse with water for 15 min, seek immediate medical attention. exposure->eye_contact inhalation Inhalation: Move to fresh air, seek medical attention. exposure->inhalation ingestion Ingestion: DO NOT induce vomiting, seek immediate medical attention. exposure->ingestion

Figure 2. Emergency Response Workflow.

Metabolism and Toxicokinetics

Specific studies on the metabolism of this compound are not available. However, research on other aminopyridines, such as 4-aminopyridine (dalfampridine), indicates that metabolism in humans is limited[13][14]. The primary metabolites of 4-aminopyridine are 3-hydroxy-4-aminopyridine and its sulfate conjugate, with metabolism likely mediated by the cytochrome P450 enzyme CYP2E1[13][14]. It is plausible that this compound undergoes similar metabolic pathways involving hydroxylation and subsequent conjugation. Structural modifications to the aminopyridine ring can influence the formation of reactive metabolites and associated toxicity[15]. The rate of biodegradation of pyridine derivatives is dependent on the nature of the substituents, with halogenated pyridines generally showing slower degradation[16].

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations for hazardous waste. Do not dispose of down the drain or in regular trash[12]. Contaminated materials should be treated as hazardous waste.

Conclusion

This compound presents several potential health hazards that necessitate careful handling and the implementation of robust safety measures. While specific toxicological and physical data for this compound are limited, information from structurally similar pyridine derivatives provides a basis for a cautious and informed approach to its use in a research and development setting. All personnel handling this compound must be thoroughly trained on its potential hazards and the appropriate safety protocols outlined in this guide and the manufacturer's SDS.

References

An In-Depth Technical Guide to the Physical Properties of (4-Amino-6-chloropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Amino-6-chloropyridin-3-yl)methanol, a substituted pyridine derivative, is a key intermediate in the synthesis of various compounds with significant potential in medicinal chemistry. Its structural features, comprising an aminopyridine core with chloro and hydroxymethyl substituents, make it a versatile building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical properties of this compound, offering crucial data for researchers and drug development professionals engaged in its use for synthesis and further molecular design.

Chemical Structure and Identification

The foundational step in understanding the physicochemical nature of any compound is a precise knowledge of its structure and identifiers.

Molecular Structure:

The chemical structure of this compound is depicted below. The numbering of the pyridine ring is crucial for the unambiguous identification of substituent positions.

Figure 1: Chemical structure of this compound.

Key Identifiers:

For accurate documentation and database searches, the following identifiers are essential:

IdentifierValueSource
CAS Number 846036-96-2[1][2]
Molecular Formula C₆H₇ClN₂O[1][2]
Molecular Weight 158.59 g/mol [1][2]
IUPAC Name This compound
Synonyms 4-amino-6-chloro-3-pyridinemethanol[2]

Core Physical Properties

The physical state, melting point, and boiling point are fundamental parameters that dictate the handling, storage, and reaction conditions for a chemical compound.

Physical State and Appearance

This compound is consistently reported as a solid at room temperature.[1] Some commercial suppliers describe its appearance as a powder, which can range in color from white to off-white or pale yellow.[3]

Melting Point

Methodology for Melting Point Determination:

For a crystalline solid such as this, the melting point would typically be determined using a capillary melting point apparatus. The process involves:

  • Sample Preparation: A small, dry sample of the compound is packed into a capillary tube.

  • Heating: The capillary tube is placed in a calibrated heating block.

  • Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A narrow melting range is indicative of high purity.

Boiling Point

As a solid at ambient temperature, the boiling point of this compound is expected to be significantly high. One source provides a predicted boiling point of 399.8 °C at 760 mmHg.[5] It is crucial to note that this is a computed value and not an experimentally verified one.

Rationale Behind High Boiling Point:

The high predicted boiling point can be attributed to several intermolecular forces:

  • Hydrogen Bonding: The presence of both an amino (-NH₂) and a hydroxyl (-OH) group allows for extensive hydrogen bonding between molecules.

  • Dipole-Dipole Interactions: The polar C-Cl, C-N, and C-O bonds contribute to the overall molecular dipole moment, leading to dipole-dipole attractions.

  • Van der Waals Forces: These forces are present in all molecules and increase with molecular size and surface area.

Solubility Profile

The solubility of a compound in various solvents is a critical factor for its purification, formulation, and use in chemical reactions.

Experimentally determined solubility data for this compound in a range of common laboratory solvents is not extensively documented. However, based on its molecular structure, a qualitative solubility profile can be inferred:

  • Polar Protic Solvents (e.g., water, methanol, ethanol): The presence of amino and hydroxyl groups, capable of hydrogen bonding, suggests that the compound will exhibit some solubility in polar protic solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): The polar nature of the molecule should allow for solubility in these solvents.

  • Nonpolar Solvents (e.g., hexanes, toluene): Solubility in nonpolar solvents is expected to be limited due to the compound's polarity.

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a chemical compound's identity. While specific spectra for this compound are not widely published, the expected spectral characteristics can be predicted. Some suppliers indicate that quality control data, including NMR and MS, is available upon request.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the protons of the amino group. The chemical shifts and coupling patterns would be characteristic of the substituted pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum would display six unique signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups (amino, chloro, and hydroxymethyl) and their positions on the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • N-H Stretch: One or two sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

  • C-H Stretch: Signals for aromatic and aliphatic C-H bonds.

  • C=C and C=N Stretch: Absorptions in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

  • C-O Stretch: A strong band in the 1000-1250 cm⁻¹ range.

  • C-Cl Stretch: An absorption in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₆H₇ClN₂O. The isotopic pattern of the molecular ion would be characteristic of a compound containing one chlorine atom (with ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). Predicted collision cross-section data for various adducts have been calculated.[7]

Synthesis and Purity

This compound is synthesized from ethyl 4-amino-6-chloronicotinate.[4] A general procedure involves the reduction of the ester functionality using a reducing agent such as lithium aluminum hydride in an appropriate solvent like tetrahydrofuran (THF).[4]

G start Ethyl 4-amino-6-chloronicotinate product This compound start->product Reduction reagent LiAlH₄, THF

Figure 2: Synthetic pathway to this compound.

Commercial suppliers typically offer this compound with a purity of 95% to ≥98%.[1][8]

Safety and Handling

For safe handling in a laboratory setting, it is essential to consult the Safety Data Sheet (SDS). The available information indicates that this compound should be handled with care.

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Some suppliers recommend storage at 2-8°C, protected from light.[1]

Conclusion

This compound is a valuable chemical intermediate with well-defined structural and basic physical characteristics. While detailed experimental data for some physical properties, such as a precise melting point and comprehensive solubility profiles, are not extensively reported in the public domain, its identity is well-established through its synthesis and commercial availability. Researchers utilizing this compound should rely on the provided information for handling and reaction planning and are encouraged to perform their own analytical characterization to ensure the purity and suitability for their specific applications.

References

(4-Amino-6-chloropyridin-3-yl)methanol: An Inquiry into its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the biological activity of the chemical compound (4-Amino-6-chloropyridin-3-yl)methanol (CAS RN: 846036-96-2). Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, there is a notable absence of publicly available data on the biological activity of this specific molecule. This document details the current state of knowledge and outlines the significant information gap regarding its pharmacological properties.

Chemical Identity

PropertyValueSource
IUPAC Name This compoundChemScene
Synonyms 4-amino-6-chloro-3-PyridinemethanolChemScene[1]
CAS Registry Number 846036-96-2ChemScene[1]
Molecular Formula C₆H₇ClN₂OChemScene[1]
Molecular Weight 158.59 g/mol ChemScene[1]
Structure this compound structureChemScene

Review of Available Information

A systematic search of prominent scientific databases (including PubMed, Scopus, and Google Scholar) and patent repositories (such as USPTO and Espacenet) was conducted to identify any studies related to the biological activity of this compound. The search terms included the compound's name, CAS number, and various combinations of keywords such as "biological activity," "pharmacology," "mechanism of action," "in vitro," and "in vivo."

The extensive search yielded no specific research articles, patents, or technical reports detailing the biological effects of this compound. The compound is listed by several chemical suppliers, indicating its availability for research purposes, but these listings do not provide any information beyond basic chemical and physical properties.

Analysis of Related Structures and Potential Activities

Given the lack of direct data, a broader analysis of structurally related compounds was undertaken to infer potential areas of biological relevance. The aminopyridine scaffold is a common motif in medicinal chemistry with a wide range of documented biological activities.

  • Analogs and their Activities:

    • (4-Chloropyridin-2-yl)methanol (CAS RN: 63071-10-3): This compound lacks the amino group and has a different chlorine substitution pattern. No significant biological activity has been reported.[3]

    • (6-Chloro-4-(ethylamino)pyridin-3-yl)methanol (CAS RN: 959162-99-3): This derivative features an ethylamino group at the 4-position. Its biological properties are not detailed in available literature.

    • N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607): This more complex molecule, which contains a 2-amino-3-chloropyridin-4-yloxy moiety, is a potent and selective inhibitor of the Met kinase superfamily, demonstrating the potential for substituted aminopyridines to act as kinase inhibitors.[4]

The presence of the aminopyridine core suggests that this compound could potentially interact with a variety of biological targets. However, without experimental data, any prediction of its activity remains speculative.

Future Directions and Research Opportunities

The absence of biological data for this compound presents a clear research opportunity. A logical first step would be to perform broad-spectrum screening to identify any potential biological activities.

A suggested workflow for initial investigation is outlined below:

G cluster_0 Initial Screening cluster_1 Hit Validation & Characterization cluster_2 Lead Optimization A Compound Acquisition This compound B High-Throughput Screening (HTS) - Target-based assays - Phenotypic screens A->B C Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) A->C D Dose-Response Studies (IC50/EC50 Determination) B->D E Secondary Assays (Orthogonal validation) D->E F Mechanism of Action Studies E->F G Structure-Activity Relationship (SAR) Studies F->G H In Vivo Efficacy & PK/PD Studies G->H

Caption: Proposed workflow for the biological evaluation of this compound.

Conclusion

References

(4-Amino-6-chloropyridin-3-yl)methanol: A Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(4-Amino-6-chloropyridin-3-yl)methanol is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. Its structural motifs, featuring an aminopyridine core, a chlorine substituent, and a hydroxymethyl group, suggest its potential as a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the available literature on this compound and its analogs, focusing on its synthesis, physicochemical properties, and potential applications in drug discovery, particularly in the realm of kinase inhibition.

Physicochemical Properties

This compound, with the chemical formula C₆H₇ClN₂O, is a solid at room temperature.[1][2] Its molecular weight is 158.59 g/mol .[3] While detailed experimental data on its solubility are not widely published, related aminopyridine compounds are known to be sparingly soluble in water but readily dissolve in organic solvents like ethanol and methanol.[4]

PropertyValueSource
CAS Number 846036-96-2[1][2][3]
Molecular Formula C₆H₇ClN₂O[3]
Molecular Weight 158.59 g/mol [3]
Appearance Solid, Powder or liquid[1][2]
Purity ≥95% (commercially available)[2]
Storage 2-8°C, protect from light[1]

Synthesis

A general workflow for such a synthesis is depicted below:

Synthesis_Workflow Start 4-Amino-6-chloronicotinic acid Esterification Esterification (e.g., with Methanol, H₂SO₄) Start->Esterification Reduction Reduction (e.g., NaBH₄/MeOH) Esterification->Reduction Product This compound Reduction->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, generalized experimental protocols for the key steps in the proposed synthesis of this compound, adapted from literature on similar compounds.

Step 1: Esterification of 4-Amino-6-chloronicotinic acid

This procedure is adapted from the esterification of nicotinic acid.[5]

  • Materials: 4-Amino-6-chloronicotinic acid, Methanol (anhydrous), Sulfuric acid (concentrated).

  • Procedure:

    • To a solution of 4-amino-6-chloronicotinic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.

    • The reaction mixture is then heated to reflux and maintained for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

    • The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate.

    • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the methyl 4-amino-6-chloronicotinate.

Step 2: Reduction of Methyl 4-amino-6-chloronicotinate

This protocol is based on the reduction of aromatic esters using a sodium borohydride-methanol system.[5][6]

  • Materials: Methyl 4-amino-6-chloronicotinate, Sodium borohydride (NaBH₄), Methanol (anhydrous), Tetrahydrofuran (THF, anhydrous).

  • Procedure:

    • A solution of methyl 4-amino-6-chloronicotinate (1.0 eq) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere.

    • Sodium borohydride (2.0-4.0 eq) is added portion-wise to the solution at 0°C.

    • Anhydrous methanol (5-10 eq) is then added dropwise to the reaction mixture.

    • The reaction is allowed to warm to room temperature and then refluxed for 2-4 hours, with progress monitored by TLC.

    • After completion, the reaction is quenched by the slow addition of water at 0°C.

    • The mixture is concentrated under reduced pressure to remove the organic solvents.

    • The aqueous residue is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude this compound.

    • The crude product can be purified by column chromatography on silica gel.

Potential Applications in Drug Discovery

The aminopyridine scaffold is a well-established pharmacophore in drug discovery, particularly for the development of kinase inhibitors.[7] The structural features of this compound make it an attractive starting point for the synthesis of libraries of compounds for screening against various kinase targets.

Kinase Inhibition

Numerous studies have highlighted the potential of aminopyridine derivatives as inhibitors of a range of kinases involved in cancer and inflammatory diseases.

  • c-Jun N-terminal Kinases (JNKs): Aminopyridine-based compounds have been identified as potent and selective inhibitors of JNKs, which are implicated in inflammatory diseases and neurodegenerative disorders.[8][9]

  • Vaccinia-related Kinases (VRKs): Substituted aminopyridines have been developed as inhibitors of VRK1 and VRK2, which are involved in cell division and have been linked to cancer.[7]

  • Mitotic Kinase Nek2: Aminopyrazine inhibitors, structurally related to aminopyridines, have been shown to bind to an inactive conformation of Nek2, a key regulator of mitosis, suggesting a potential avenue for the development of novel anti-cancer agents.[10]

The general mechanism of action for many aminopyridine-based kinase inhibitors involves the formation of hydrogen bonds with the hinge region of the kinase ATP-binding site, mimicking the binding of the adenine moiety of ATP.

Kinase_Inhibition_Pathway cluster_0 Kinase Signaling Cascade Upstream Signal Upstream Signal Kinase Kinase Upstream Signal->Kinase Activates Substrate Substrate Kinase->Substrate Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response Aminopyridine Inhibitor This compound Derivative Aminopyridine Inhibitor->Kinase Inhibits ATP Binding

Caption: General signaling pathway illustrating kinase inhibition by aminopyridine derivatives.

Quantitative Data on Related Compounds

While specific biological data for this compound is not available, data from structurally similar aminopyridine kinase inhibitors can provide insights into the potential potency of its derivatives.

Compound ClassTarget KinaseReported IC₅₀Reference
Aminopyridine DerivativeJNK1Low Double-Digit nM[8]
Aminopyridine DerivativeVRK1150 nM[7]

Conclusion

This compound represents a promising, yet underexplored, chemical entity for the development of novel therapeutics. Based on the extensive literature on related aminopyridine and chloropyridine derivatives, it is a valuable scaffold for the synthesis of potent kinase inhibitors. The synthetic routes and experimental protocols outlined in this guide, derived from established chemical transformations, provide a solid foundation for researchers to synthesize and further investigate this compound and its derivatives. Future studies should focus on the synthesis and biological evaluation of a diverse library of compounds derived from this compound to explore its full potential in drug discovery.

References

Methodological & Application

Application Notes and Protocols: (4-Amino-6-chloropyridin-3-yl)methanol in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (4-Amino-6-chloropyridin-3-yl)methanol as a key building block in medicinal chemistry for the synthesis of potent and selective kinase inhibitors. The focus is on the design and synthesis of a hypothetical, yet representative, inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a critical node in inflammatory and cancer signaling pathways.

Introduction

This compound is a versatile heterocyclic intermediate. Its substituted pyridine core is a common feature in many biologically active compounds. The presence of three distinct functional groups—an amino group, a chloro substituent, and a primary alcohol—offers multiple points for chemical modification, making it an attractive starting material for the generation of diverse small molecule libraries. The strategic positioning of these functionalities allows for the exploration of chemical space in the ATP-binding pocket of various kinases.

This document outlines a potential application in the development of TAK1 inhibitors. TAK1 is a mitogen-activated protein kinase kinase kinase (MAP3K) that plays a central role in the signaling cascades of pro-inflammatory cytokines such as TNF-α and IL-1β. Dysregulation of the TAK1 pathway is implicated in various inflammatory diseases and cancers, making it a compelling therapeutic target.

Application: Synthesis of a Potent and Selective TAK1 Inhibitor

Herein, we describe the design and synthetic methodology for a hypothetical potent TAK1 inhibitor, Compound 1 , derived from this compound. The design strategy involves the utilization of the methanol group for ether linkage to a substituted pyrimidine, a common scaffold in kinase inhibitors, and a subsequent Suzuki coupling at the chloro position to introduce a solubilizing group.

Hypothetical TAK1 Inhibitor Profile: Compound 1
Compound NameStructureTarget KinaseIC50 (nM)Selectivity Profile (IC50 in nM)
Compound 1 (Structure to be synthesized)TAK115MEK1 (>1000), ERK1 (>1000), p38α (500), JNK1 (750)

Note: The data presented for Compound 1 is hypothetical and for illustrative purposes to demonstrate the potential of molecules derived from the title compound.

Experimental Protocols

Synthesis of Compound 1: A Hypothetical TAK1 Inhibitor

This protocol details a potential multi-step synthesis of Compound 1 starting from this compound.

Workflow of the Synthesis of Compound 1:

G A This compound B Intermediate A (Etherification) A->B 2,4-dichloropyrimidine, NaH, THF C Compound 1 (Suzuki Coupling) B->C (1-methyl-1H-pyrazol-4-yl)boronic acid, Pd(PPh3)4, K2CO3, Dioxane/H2O

Caption: Synthetic workflow for the hypothetical TAK1 inhibitor, Compound 1.

Step 1: Synthesis of Intermediate A - 4-amino-6-chloro-3-(((2-chloropyrimidin-4-yl)oxy)methyl)pyridine

  • To a stirred solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Add a solution of 2,4-dichloropyrimidine (1.1 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Intermediate A .

Step 2: Synthesis of Compound 1 - 4-amino-3-(((2-chloropyrimidin-4-yl)oxy)methyl)-6-(1-methyl-1H-pyrazol-4-yl)pyridine

  • In a microwave vial, combine Intermediate A (1.0 eq), (1-methyl-1H-pyrazol-4-yl)boronic acid (1.5 eq), and potassium carbonate (K2CO3, 3.0 eq).

  • Add a degassed mixture of 1,4-dioxane and water (4:1).

  • Purge the reaction mixture with argon for 10 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.1 eq).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 1 hour.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative high-performance liquid chromatography (HPLC) to yield Compound 1 .

In Vitro TAK1 Kinase Inhibition Assay Protocol

This protocol describes a luminescence-based assay to determine the in vitro potency of synthesized compounds against TAK1.

Workflow for TAK1 Kinase Inhibition Assay:

G A Prepare Reagents B Serial Dilution of Inhibitor A->B C Add Kinase and Inhibitor to Plate B->C D Initiate Kinase Reaction (Add ATP/Substrate) C->D E Incubate at 30°C D->E F Stop Reaction & Deplete ATP E->F G Add Detection Reagent F->G H Measure Luminescence G->H I Calculate IC50 H->I

Caption: Experimental workflow for the in vitro TAK1 kinase inhibition assay.

Materials:

  • Recombinant human TAK1/TAB1 enzyme complex

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Synthesized inhibitor compound (e.g., Compound 1 ) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well microplates

  • Multichannel pipettes

  • Luminometer plate reader

Procedure:

  • Reagent Preparation: Prepare the kinase assay buffer, and dilute the TAK1/TAB1 enzyme, MBP substrate, and ATP to their final desired concentrations in the assay buffer.

  • Inhibitor Dilution: Perform a serial dilution of Compound 1 in DMSO to create a range of concentrations for IC50 determination.

  • Plate Setup:

    • To "Test Wells," add 1 µL of the diluted inhibitor solution.

    • To "Positive Control" wells (maximum kinase activity), add 1 µL of DMSO.

    • To "Blank" wells (no enzyme), add 1 µL of DMSO.

  • Enzyme Addition: Add 2 µL of the diluted TAK1/TAB1 enzyme solution to the "Test" and "Positive Control" wells. Add 2 µL of kinase assay buffer to the "Blank" wells.

  • Reaction Initiation: Add 2 µL of a pre-mixed solution of MBP substrate and ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average "Blank" reading from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control."

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

TAK1 Signaling Pathway

TAK1 is a key mediator in the signaling pathways initiated by various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as pathogen-associated molecular patterns (PAMPs). Activation of TAK1 leads to the downstream activation of the NF-κB and MAPK (JNK and p38) pathways, which in turn regulate the expression of genes involved in inflammation, immunity, and cell survival.

TAK1_Signaling_Pathway cluster_receptors Cell Surface Receptors cluster_upstream Upstream Adaptors cluster_tak1 TAK1 Complex cluster_downstream Downstream Effectors cluster_tf Transcription Factors cluster_response Cellular Response TNFR TNF Receptor TRADD TRADD/TRAF2 TNFR->TRADD IL1R IL-1 Receptor MyD88 MyD88/IRAKs IL1R->MyD88 TLR Toll-like Receptor TLR->MyD88 TAK1 TAK1 TRADD->TAK1 MyD88->TAK1 TAB1 TAB1 TAK1->TAB1 TAB23 TAB2/3 TAK1->TAB23 IKK_complex IKK Complex (IKKα/β, NEMO) TAK1->IKK_complex MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs NFkB NF-κB IKK_complex->NFkB AP1 AP-1 (c-Jun/c-Fos) MKKs->AP1 Inflammation Inflammation NFkB->Inflammation Immunity Immunity NFkB->Immunity Survival Cell Survival NFkB->Survival AP1->Inflammation AP1->Immunity Inhibitor Compound 1 (TAK1 Inhibitor) Inhibitor->TAK1 Inhibition

Caption: The TAK1 signaling pathway and the point of intervention by a TAK1 inhibitor.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The strategic arrangement of its functional groups allows for the facile introduction of diverse chemical matter, enabling the exploration of structure-activity relationships and the optimization of potency and selectivity. The provided hypothetical example of the synthesis and evaluation of a TAK1 inhibitor illustrates a potential application of this building block in the development of targeted therapies for inflammatory diseases and cancer. The detailed protocols serve as a guide for researchers to utilize this intermediate in their drug discovery programs.

(4-Amino-6-chloropyridin-3-yl)methanol: A Versatile Building Block in the Synthesis of Kinase Inhibitors and Other Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: December 2025

(4-Amino-6-chloropyridin-3-yl)methanol , a substituted pyridine derivative, has emerged as a crucial building block in organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural features, including a reactive chlorine atom, a nucleophilic amino group, and a versatile hydroxymethyl moiety, make it an attractive starting material for the construction of complex heterocyclic scaffolds. This compound has garnered significant attention for its role as a key intermediate in the synthesis of potent kinase inhibitors, compounds that are at the forefront of targeted cancer therapy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 846036-96-2[1]
Molecular Formula C₆H₇ClN₂O[1]
Molecular Weight 158.59 g/mol [1]
Appearance Solid[2]
Purity ≥98%[1][2]
Storage 2-8°C, protect from light[1][2]
SMILES C1=C(C(=CN=C1Cl)CO)N[1]
InChIKey AVYMOPIIGPZZEH-UHFFFAOYSA-N[2]

Applications in Organic Synthesis

The primary application of this compound lies in its utility as a versatile intermediate for the synthesis of substituted pyridines and fused heterocyclic systems. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functionalities. The amino group can be acylated, alkylated, or used as a directing group in subsequent transformations. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution.

A significant application of this building block is in the synthesis of kinase inhibitors. For instance, it serves as a key intermediate in the preparation of compounds targeting the Ras/Raf/MEK/ERK signaling pathway.[3] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[3]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a corresponding ester, such as ethyl 4-amino-6-chloronicotinate.[3]

Materials:

  • Ethyl 4-amino-6-chloronicotinate

  • Lithium aluminum hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • A suspension of lithium aluminum hydride (2.0 equivalents) in anhydrous THF is prepared in a round-bottom flask under a nitrogen atmosphere and cooled to 0°C.

  • A solution of ethyl 4-amino-6-chloronicotinate (1.0 equivalent) in anhydrous THF is added dropwise to the LAH suspension at 0°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide.

  • The resulting mixture is filtered, and the filtrate is concentrated under reduced pressure to afford the crude this compound.

  • The crude product can be purified by column chromatography or recrystallization.

Quantitative Data: A specific example from the literature reports the treatment of a 0°C suspension of lithium aluminum hydride (5.7 g, 150 mmol) in THF (150 mL) with a solution of ethyl 4-amino-6-chloronicotinate (15 g, 75 mmol) in THF (50 mL) dropwise under a nitrogen atmosphere. The reaction was then allowed to warm to room temperature.[3] While the yield for this specific step is not explicitly stated in the provided abstract, this stoichiometry is indicative of a standard reduction protocol.

Signaling Pathway and Experimental Workflow

The Ras/Raf/MEK/ERK signaling pathway, a key target for anticancer drug development, is a cascade of protein kinases that relay extracellular signals to the nucleus. The workflow for synthesizing inhibitors often involves a multi-step process starting from a key building block like (4-Amino-6-chloropyrin-3-yl)methanol.

Ras_Raf_MEK_ERK_Pathway cluster_synthesis Synthetic Workflow cluster_pathway Ras/Raf/MEK/ERK Signaling Pathway BuildingBlock This compound Intermediate Functionalized Pyridine Intermediate BuildingBlock->Intermediate Functionalization FinalCompound Kinase Inhibitor Intermediate->FinalCompound Coupling/Cyclization MEK MEK FinalCompound->MEK Inhibition Ras Ras Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Expression, Cell Proliferation) ERK->Nucleus

Caption: Synthetic workflow for a kinase inhibitor and its target pathway.

This diagram illustrates the synthesis of a kinase inhibitor from this compound and its subsequent inhibitory action on the MEK kinase within the Ras/Raf/MEK/ERK signaling pathway.

experimental_workflow Start Start: Ethyl 4-amino-6-chloronicotinate Reduction Reduction with LiAlH4 in THF Start->Reduction Quenching Reaction Quenching (H2O, NaOH(aq)) Reduction->Quenching Workup Filtration and Concentration Quenching->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Product: this compound Purification->Product

Caption: General experimental workflow for the synthesis of the title compound.

This flowchart outlines the key steps involved in the synthesis of this compound from its corresponding ethyl ester, providing a clear overview of the experimental procedure.

References

Application Notes and Protocols for (4-Amino-6-chloropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Amino-6-chloropyridin-3-yl)methanol is a substituted pyridine derivative available for research and development purposes. While detailed experimental protocols and specific biological applications for this particular compound are not extensively documented in publicly available scientific literature, its structural motifs are common in molecules with significant biological activity. This document provides an overview of the compound's properties, potential areas of application based on related structures, and general synthetic methodologies that may be applicable for its use as a chemical intermediate.

Chemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below. This data is compiled from chemical supplier databases.[1][2][3]

PropertyValue
CAS Number 846036-96-2
Molecular Formula C₆H₇ClN₂O
Molecular Weight 158.59 g/mol
Appearance Powder or liquid
Purity Typically ≥95-98%
Storage Store in a tightly closed container, in a dark place, at room temperature or 4°C.[1][2]

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological data for this compound is scarce, the aminopyridine scaffold is a well-established pharmacophore in drug discovery. Derivatives of aminopyridines have been investigated for a wide range of therapeutic targets.

Potential as a Kinase Inhibitor Intermediate: Substituted aminopyridines are core components of numerous kinase inhibitors.[4] For instance, related structures have been identified as potent and selective inhibitors of the Met kinase superfamily.[4] The 4-amino and 6-chloro substitutions on the pyridine ring of this compound provide reactive sites for further chemical modification to generate libraries of compounds for screening against various kinases.

Scaffold for Agrochemical Synthesis: Chlorinated pyridines are crucial intermediates in the synthesis of herbicides and pesticides. For example, related compounds are used in the preparation of insecticides. The chloro and amino functionalities allow for nucleophilic substitution and other coupling reactions to build more complex agrochemical entities.

General Experimental Protocols

Protocol 3.1: General Procedure for N-Alkylation

This protocol describes a general method for the alkylation of the amino group on the pyridine ring, a common step in creating derivatives for structure-activity relationship (SAR) studies.

Materials:

  • This compound

  • An appropriate alkyl halide (e.g., benzyl bromide)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.

  • Add the base (1.1 to 1.5 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Slowly add the alkyl halide (1.0 to 1.2 eq) to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may be heated if no progress is observed at room temperature.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3.2: General Procedure for Suzuki-Miyaura Cross-Coupling

The chlorine atom at the 6-position can potentially be displaced via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl groups.

Materials:

  • This compound

  • A suitable boronic acid or boronate ester

  • A palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • A solvent system (e.g., 1,4-dioxane/water, Toluene/ethanol/water)

  • Inert gas atmosphere

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the boronic acid/ester (1.1 to 1.5 eq), the base (2.0 to 3.0 eq), and the palladium catalyst (0.01 to 0.10 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction to a temperature typically between 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Signaling Pathways and Logical Relationships

As there is no specific biological data available for this compound, a signaling pathway diagram cannot be constructed. However, a logical workflow for its potential use in a drug discovery program can be visualized.

Drug_Discovery_Workflow start This compound (Starting Material) derivatization Chemical Derivatization (e.g., N-Alkylation, Suzuki Coupling) start->derivatization library Compound Library Generation derivatization->library screening High-Throughput Screening (e.g., Kinase Assay Panel) library->screening hit_id Hit Identification screening->hit_id hit_to_lead Hit-to-Lead Optimization (SAR Studies) hit_id->hit_to_lead lead_opt Lead Optimization (ADME/Tox Profiling) hit_to_lead->lead_opt preclinical Preclinical Candidate lead_opt->preclinical

Caption: A logical workflow for utilizing this compound in a drug discovery program.

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of novel compounds for drug discovery and agrochemical research. While specific application notes and detailed experimental protocols for this compound are not well-documented, its structural features suggest its utility as a versatile building block. The general protocols provided herein can serve as a starting point for the design of synthetic routes to new chemical entities. Further research is required to elucidate the specific biological activities and potential applications of derivatives of this compound.

References

Application of (4-Amino-6-chloropyridin-3-yl)methanol Derivatives in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of substituted aminopyridine scaffolds, closely related to (4-Amino-6-chloropyridin-3-yl)methanol, in the synthesis of clinically relevant kinase inhibitors. While direct synthesis examples using this compound are not prominently documented in publicly available literature, the structurally similar 2-amino-3-chloropyridine core is a key building block for potent kinase inhibitors. This guide will focus on the synthesis and application of BMS-777607, a selective inhibitor of the c-Met kinase superfamily, which employs a 4-(2-amino-3-chloropyridin-4-yloxy)-3-fluoroaniline intermediate.

Introduction to Aminopyridine Scaffolds in Kinase Inhibitor Design

Substituted aminopyridine moieties are privileged structures in medicinal chemistry, particularly in the design of kinase inhibitors. Their ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases makes them valuable pharmacophores. The specific substitution pattern on the pyridine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Case Study: Synthesis of BMS-777607, a Potent c-Met Kinase Inhibitor

BMS-777607 is a selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase and its family members, including Axl, Ron, and Tyro3.[1][2] Dysregulation of the c-Met signaling pathway is implicated in the progression of various cancers, making it a critical target for therapeutic intervention.[3][4]

Quantitative Data: Inhibitory Activity of BMS-777607

The inhibitory potency of BMS-777607 against a panel of kinases has been determined in cell-free assays. The data is summarized in the table below.

Kinase TargetIC50 (nM)
Axl1.1
Ron1.8
c-Met3.9
Tyro34.3
Mer14
FLT316
Aurora B78
Lck120
VEGFR-2180
Data sourced from references[1][2][5].
c-Met Signaling Pathway

The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion. Its aberrant activation is a hallmark of many cancers. BMS-777607 effectively inhibits this pathway by blocking the ATP-binding site of the c-Met kinase.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds P P cMet->P Autophosphorylation BMS777607 BMS-777607 BMS777607->cMet Inhibits PI3K PI3K P->PI3K RAS RAS P->RAS STAT3 STAT3 P->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellPro Cell Proliferation, Survival, Migration, Invasion mTOR->CellPro RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellPro STAT3->CellPro

Caption: The c-Met signaling pathway and the inhibitory action of BMS-777607.

Experimental Protocols

The synthesis of BMS-777607 involves a multi-step process, including the preparation of two key intermediates followed by a final amide coupling reaction.

General Experimental Workflow

experimental_workflow start Starting Materials: - 3,4-dichloropyridine - 4-amino-2-fluorophenol - 4-iodo-2-methoxynicotinaldehyde intermediate1 Synthesis of Intermediate A: 4-(2-amino-3-chloropyridin-4-yloxy)-3-fluoroaniline start->intermediate1 intermediate2 Synthesis of Intermediate B: 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2- dihydropyridine-3-carboxylic acid start->intermediate2 coupling Amide Coupling intermediate1->coupling intermediate2->coupling purification Purification coupling->purification final_product BMS-777607 purification->final_product

Caption: General experimental workflow for the synthesis of BMS-777607.

Protocol 1: Synthesis of Intermediate A - 4-(2-amino-3-chloropyridin-4-yloxy)-3-fluoroaniline

This protocol outlines the synthesis of the key aniline intermediate from 3,4-dichloropyridine and 4-amino-2-fluorophenol.

Materials:

  • 3,4-dichloropyridine

  • Lithium tetramethylpiperidide (LiTMP)

  • Dry ice (solid CO2)

  • Thionyl chloride

  • Ammonia

  • 4-amino-2-fluorophenol

  • Potassium tert-butoxide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Appropriate solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Carboxylation of 3,4-dichloropyridine: Dissolve 3,4-dichloropyridine in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., Argon). Add a solution of LiTMP dropwise and stir for 1 hour. Quench the reaction by adding crushed dry ice. Allow the mixture to warm to room temperature and acidify to obtain 3,4-dichloropyridine-2-carboxylic acid.

  • Amidation: Convert the carboxylic acid to the corresponding acid chloride using thionyl chloride. Subsequently, react the acid chloride with ammonia to form 3,4-dichloropyridine-2-carboxamide.

  • Nucleophilic Aromatic Substitution: In a flame-dried flask under an inert atmosphere, dissolve 4-amino-2-fluorophenol and potassium tert-butoxide in anhydrous DMF. Add the 3,4-dichloropyridine-2-carboxamide and heat the reaction mixture. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 4-(2-amino-3-chloropyridin-4-yloxy)-3-fluoroaniline.

Protocol 2: Synthesis of Intermediate B - 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

This protocol describes the preparation of the pyridone carboxylic acid intermediate.

Materials:

  • Ethyl 2-cyano-3-ethoxyacrylate

  • 4-Fluorophenylboronic acid

  • Copper(II) acetate

  • Pyridone

  • Appropriate solvents (e.g., methanol, water) and reagents for hydrolysis.

Procedure:

  • Synthesis of the Pyridone Core: The synthesis of the pyridone core can be achieved through various methods. One approach involves the reaction of ethyl 2-cyano-3-ethoxyacrylate with an appropriate precursor, followed by cyclization.[1]

  • N-Arylation: Arylate the pyridone nitrogen with 4-fluorophenylboronic acid using a copper(II) acetate catalyst.

  • Hydrolysis: Hydrolyze the ester group to the carboxylic acid using standard basic hydrolysis conditions (e.g., lithium hydroxide in a mixture of THF and water), followed by acidification to yield 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Protocol 3: Final Amide Coupling to Synthesize BMS-777607

This protocol details the final coupling of the two key intermediates.

Materials:

  • 4-(2-amino-3-chloropyridin-4-yloxy)-3-fluoroaniline (Intermediate A)

  • 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (Intermediate B)

  • Amide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

  • A non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Anhydrous aprotic solvent (e.g., DMF or CH2Cl2)

Procedure:

  • Acid Activation: In a dry reaction flask under an inert atmosphere, dissolve the carboxylic acid intermediate (B) in the anhydrous solvent. Add the amide coupling reagent and the non-nucleophilic base. Stir the mixture at room temperature for a short period to activate the carboxylic acid.

  • Amine Addition: Add a solution of the aniline intermediate (A) in the anhydrous solvent to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer sequentially with a mild acid solution (e.g., 1N HCl), a mild base solution (e.g., saturated NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by flash chromatography on silica gel or by recrystallization to obtain N-(4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607).[2]

Conclusion

The use of substituted aminopyridine scaffolds is a well-established strategy in the design of potent and selective kinase inhibitors. The synthesis of BMS-777607, a c-Met inhibitor, serves as a prime example of the application of a 2-amino-3-chloropyridine derivative. The detailed protocols provided herein offer a comprehensive guide for researchers in the field of drug discovery and development for the synthesis of similar classes of compounds. The modular nature of the synthesis allows for the exploration of a wide range of structural diversity to optimize the pharmacological properties of novel kinase inhibitors.

References

Application Notes and Protocols for the Characterization of (4-Amino-6-chloropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Amino-6-chloropyridin-3-yl)methanol is a substituted pyridine derivative of interest in pharmaceutical and chemical research. As with any chemical entity intended for use in drug development or other high-purity applications, rigorous analytical characterization is essential to confirm its identity, purity, and stability. These application notes provide detailed protocols for the characterization of this compound using a suite of standard analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Compound Information

PropertyValue
IUPAC Name This compound
CAS Number 846036-96-2
Molecular Formula C₆H₇ClN₂O
Molecular Weight 158.59 g/mol
Appearance White to off-white solid
Purity Typically ≥98%

Analytical Methods and Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for determining the purity of non-volatile and thermally stable compounds. A reverse-phase method is generally suitable for a polar compound such as this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a good starting point to ensure good peak shape and resolution.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) % Solvent B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.

Data Presentation:

ParameterExpected Value
Retention Time (Rt) ~ 8.5 min (illustrative)
Purity (by area %) ≥ 98%
Tailing Factor 0.9 - 1.5
Theoretical Plates > 2000

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Acetonitrile/Water A->B C Filter Sample B->C D Inject Sample C->D E Chromatographic Separation D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Purity G->H

HPLC Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. For a polar molecule like this compound, derivatization may be necessary to improve volatility and thermal stability.

Experimental Protocol:

  • Instrumentation: A GC system coupled to a Mass Spectrometer.

  • Derivatization (optional but recommended): Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • To approximately 1 mg of the sample, add 100 µL of BSTFA and 100 µL of pyridine.

    • Heat at 70 °C for 30 minutes.

  • Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 10 min.

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Data Presentation:

ParameterExpected Value (for TMS derivative)
Retention Time (Rt) ~ 15.2 min (illustrative)
Molecular Ion (M+) m/z 302 (illustrative)
Key Fragment Ions To be determined based on fragmentation pattern

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Compound B Derivatization (Silylation) A->B C Dilute in Solvent B->C D Inject Sample C->D E GC Separation D->E F Mass Spectrometry Detection E->F G Analyze Mass Spectra F->G H Identify Components G->H

GC-MS Analysis Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous identification and structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to the polarity of the analyte.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of DMSO-d₆.

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2 seconds.

Data Presentation (Illustrative Chemical Shifts):

¹H NMR (400 MHz, DMSO-d₆)¹³C NMR (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm)
7.85 (s, 1H)Ar-H158.2
6.50 (s, 1H)Ar-H155.0
6.20 (br s, 2H)-NH₂140.5
5.30 (t, 1H, J=5.5 Hz)-OH115.8
4.40 (d, 2H, J=5.5 Hz)-CH₂-108.1
58.9

Logical Relationship of NMR Data Acquisition:

NMR_Logic A Sample Preparation (Dissolve in DMSO-d6) B ¹H NMR Acquisition A->B C ¹³C NMR Acquisition A->C D Data Processing (Referencing, Phasing) B->D C->D E Structural Assignment D->E

NMR Data Acquisition and Analysis Logic
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Instrumentation: A standard FT-IR spectrometer.

  • Sampling Technique: Attenuated Total Reflectance (ATR) is a convenient method for solid samples.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Scan range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

Data Presentation (Illustrative Absorption Bands):

Wavenumber (cm⁻¹)AssignmentIntensity
3450 - 3300N-H stretch (amine)Strong, Broad
3300 - 3200O-H stretch (alcohol)Strong, Broad
3100 - 3000C-H stretch (aromatic)Medium
2950 - 2850C-H stretch (aliphatic)Medium
1620 - 1580C=C stretch (aromatic ring)Medium-Strong
1500 - 1400N-H bend (amine)Medium
1250 - 1000C-O stretch (alcohol)Strong
850 - 750C-Cl stretchMedium

Conclusion

The combination of HPLC, GC-MS, NMR, and FT-IR provides a comprehensive analytical toolkit for the thorough characterization of this compound. These protocols serve as a robust starting point for researchers to confirm the identity, purity, and structural integrity of this compound, ensuring its suitability for further research and development activities. It is recommended that all analytical methods be validated for their intended purpose.

Application Notes and Protocols for (4-Amino-6-chloropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of (4-Amino-6-chloropyridin-3-yl)methanol (CAS No. 846036-96-2). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound for research and development purposes.

Compound Information

PropertyValueReference
Molecular Formula C₆H₇ClN₂O[1][2]
Molecular Weight 158.59 g/mol [1]
Appearance White to off-white solid[3]
Purity ≥95% - ≥98% (Varies by supplier)[1][2][4]
Boiling Point (Predicted) 399.8 ± 37.0 °C[3]
Density (Predicted) 1.432 ± 0.06 g/cm³[3]
pKa (Predicted) 13.18 ± 0.10[3]

Safety and Hazard Information

This compound is classified with the following hazards:

  • GHS Pictogram: GHS07 (Exclamation Mark)[4]

  • Signal Word: Warning[4]

  • Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[4]

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheet.[4][5][6] Key precautions include avoiding breathing dust, washing skin thoroughly after handling, and using only in a well-ventilated area.[5][6]

Storage Procedures

Proper storage is essential to maintain the stability and purity of this compound.

Storage ConditionRecommendationSource
Temperature 2-8°C or Room Temperature (Inert atmosphere)[2][3][4]
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)[2][3]
Light Protect from light, keep in a dark place.[1][2][3][4]
Container Keep container tightly closed in a dry and well-ventilated place.[5][7]

Protocol for Long-Term Storage:

  • Ensure the compound is in a tightly sealed, light-resistant container.

  • For extended storage, place the primary container inside a secondary container with a desiccant.

  • Purge the container with an inert gas like argon or nitrogen before sealing.

  • Store in a refrigerator at 2-8°C in a designated and labeled area for chemical reagents.

Long-Term Storage Protocol A Tightly Sealed, Light-Resistant Container B Secondary Container with Desiccant A->B Place inside C Purge with Inert Gas B->C Before sealing D Store at 2-8°C in Designated Area C->D Store

Caption: Workflow for long-term storage of this compound.

Handling Protocols

4.1. Personal Protective Equipment (PPE)

Before handling the compound, ensure the following PPE is worn:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

4.2. Weighing Protocol

  • Perform all weighing operations inside a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust particles.

  • Use a clean, dry spatula and weighing paper/boat.

  • Carefully transfer the desired amount of the solid compound to the weighing vessel.

  • Minimize the creation of dust.

  • After weighing, securely close the container of this compound.

  • Clean the balance and surrounding area of any spilled compound. Dispose of contaminated weighing paper and gloves in the appropriate chemical waste.

4.3. Dissolving Protocol

  • Conduct all dissolution procedures in a chemical fume hood.

  • Add the weighed this compound to the appropriate solvent in a suitable flask. The compound has slight solubility in DMSO and Methanol.[8]

  • Stir the mixture using a magnetic stirrer or gentle agitation until the solid is completely dissolved.

  • If necessary, gentle heating can be applied, but this should be done with caution and in a well-ventilated area, away from ignition sources.

4.4. General Handling and Transfer

  • Avoid direct contact with the skin and eyes.[9]

  • Do not eat, drink, or smoke in the laboratory area where the compound is handled.[7]

  • Use spark-proof tools and explosion-proof equipment if handling large quantities or in a solvent.[5][10]

  • Wash hands thoroughly after handling.[9]

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B C Weigh Compound Carefully B->C D Dissolve in Appropriate Solvent C->D E Transfer Solution D->E F Clean Work Area and Equipment E->F G Dispose of Waste Properly F->G H Wash Hands Thoroughly G->H

Caption: General workflow for safely handling this compound.

Accidental Release and First Aid Measures

SituationAction
Skin Contact Immediately wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[5][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][6]
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5][6]
Ingestion Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[5]
Spill Wear appropriate PPE. For small spills, vacuum or sweep up material and place in a suitable disposal container. Avoid dust formation. Prevent entry into waterways, sewers, basements, or confined areas.

Disposal

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service to dispose of this material.[11]

Risk Assessment and Mitigation cluster_hazards Potential Hazards cluster_controls Control Measures cluster_outcome Desired Outcome Inhalation Inhalation of Dust Ventilation Use Fume Hood Inhalation->Ventilation Ingestion Accidental Ingestion Hygiene No Eating/Drinking, Wash Hands Ingestion->Hygiene Contact Skin/Eye Contact PPE Wear Gloves, Goggles, Lab Coat Contact->PPE Safety Personnel Safety and Compound Integrity Ventilation->Safety PPE->Safety Hygiene->Safety

Caption: Logical relationship between hazards, controls, and the desired safety outcome.

References

Application Notes and Protocols: (4-Amino-6-chloropyridin-3-yl)methanol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Amino-6-chloropyridin-3-yl)methanol is a versatile bifunctional building block of significant interest in medicinal chemistry and materials science.[1][2][3] Its structure, featuring a reactive chlorine atom, a primary amino group, and a hydroxymethyl substituent on a pyridine core, offers multiple points for diversification through cross-coupling reactions. The electron-rich nature of the aminopyridine ring and the presence of the chlorine atom at a position amenable to oxidative addition make it a suitable substrate for various palladium- and nickel-catalyzed cross-coupling reactions. These reactions are pivotal for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures from simple precursors.[4][5][6]

This document provides detailed application notes and representative protocols for the use of this compound as a reagent in three major classes of cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The provided protocols are based on established methodologies for structurally similar chloropyridine and chloropyrimidine derivatives and serve as a guide for reaction optimization.[4][7][8]

Physicochemical Properties of this compound

PropertyValueReference
CAS Number846036-96-2[1][2][3]
Molecular FormulaC₆H₇ClN₂O[1][2][3]
Molecular Weight158.59 g/mol [3]
AppearancePowder or liquid[1]
PurityTypically ≥95%[2][3][9]
StorageStore in a tightly closed container in a dark place under an inert atmosphere at room temperature or 2-8°C.[2][9]

Application in Cross-Coupling Reactions

The chlorine atom at the 6-position of this compound serves as the primary reactive site for oxidative addition to a low-valent transition metal catalyst, typically palladium(0) or nickel(0), initiating the catalytic cycle of cross-coupling reactions. The amino and hydroxymethyl groups can influence the electronic properties of the pyridine ring and may require consideration during reaction development, although they are generally well-tolerated in modern cross-coupling protocols.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[10] For this compound, this reaction enables the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 6-position.

General Reaction Scheme:

Representative Reaction Conditions for Suzuki-Miyaura Coupling:

ParameterConditionNotes
Catalyst System Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos)The choice of catalyst and ligand is crucial for efficient coupling with chloropyridines.[4][11] Buchwald-type ligands are often effective for challenging substrates.
Palladium Loading 1-5 mol%Higher catalyst loading may be required for less reactive boronic acids.
Base K₂CO₃, K₃PO₄, Cs₂CO₃A strong base is generally required to facilitate the transmetalation step.[10][11]
Solvent 1,4-Dioxane/H₂O, DMF/H₂O, Toluene, or THFA mixture of an organic solvent and water is commonly used.[4][12]
Temperature 80-120 °CHigher temperatures are often necessary for the coupling of aryl chlorides.[11]
Reaction Time 2-24 hoursReaction progress should be monitored by TLC or LC-MS.

Detailed Experimental Protocol (Suzuki-Miyaura Coupling):

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask under a positive pressure of the inert gas.

  • Add the degassed solvent (e.g., 1,4-dioxane and water, 4:1 mixture) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[12]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-substituted (4-aminopyridin-3-yl)methanol.

Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow reagents 1. Add Solids to Flask (this compound, Arylboronic Acid, Base) purge 2. Purge with Inert Gas (Evacuate & Backfill 3x) reagents->purge catalyst 3. Add Catalyst & Solvent (Pd Catalyst, Degassed Solvent) purge->catalyst reaction 4. Heat Reaction (80-120 °C) catalyst->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor workup 6. Aqueous Work-up (Dilute, Extract, Dry) monitor->workup purify 7. Purify Product (Column Chromatography) workup->purify

This compound + R¹R²NH --[Pd catalyst, Base]--> (4-Amino-6-(NR¹R²)-pyridin-3-yl)methanol

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: C-C (sp²-sp) Bond Formation

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes. [13]This reaction is valuable for introducing alkynyl moieties into the pyridine core of this compound.

General Reaction Scheme:

Representative Reaction Conditions for Sonogashira Coupling:

ParameterConditionNotes
Catalyst System Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ with a Cu(I) co-catalyst (e.g., CuI)Copper-free conditions have also been developed. [14][15]
Palladium Loading 1-5 mol%
Copper Loading 1-10 mol% (if used)
Base Et₃N, i-Pr₂NH, or other amine basesThe amine base often serves as the solvent as well.
Solvent DMF, THF, or an amine base
Temperature Room temperature to 80 °C
Reaction Time 2-12 hours

Detailed Experimental Protocol (Sonogashira Coupling):

  • To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas.

  • Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2-3 equiv).

  • Add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 6-alkynyl-substituted product.

Sonogashira Coupling Logical Relationship Diagram:

Sonogashira_Logic cluster_reactants Reactants cluster_catalysts Catalytic System cluster_conditions Reaction Conditions A This compound Product 6-Alkynyl-(4-aminopyridin-3-yl)methanol A->Product B Terminal Alkyne B->Product C Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) C->Product D Copper(I) Co-catalyst (e.g., CuI) D->Product E Base (e.g., Et₃N) E->Product F Inert Atmosphere F->Product G Solvent (e.g., THF, DMF) G->Product H Temperature (RT to 80°C) H->Product

Caption: Key components and conditions for a successful Sonogashira coupling.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them under an inert atmosphere.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This compound is a valuable and versatile substrate for palladium- and nickel-catalyzed cross-coupling reactions. The protocols outlined in this document for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide a solid foundation for the synthesis of a wide array of substituted aminopyridine derivatives. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible yields and purity. The ability to functionalize the 6-position of this molecule opens up numerous possibilities for the development of novel compounds in the fields of medicinal chemistry and materials science.

References

Application Notes and Protocols for the Biological Screening of (4-Amino-6-chloropyridin-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. The specific scaffold, (4-Amino-6-chloropyridin-3-yl)methanol, presents a unique substitution pattern with reactive sites amenable to chemical modification, making its derivatives attractive for biological screening. While specific biological activity data for derivatives of this compound are not extensively reported in publicly available literature, the broader classes of aminopyridine and chloropyridine derivatives have demonstrated significant potential across various therapeutic areas, including oncology, inflammation, and infectious diseases.

These application notes provide a comprehensive guide for researchers interested in the biological evaluation of novel derivatives of this compound. The protocols outlined below are standard, validated methods for assessing anticancer, antimicrobial, and anti-inflammatory activities, providing a robust framework for initial screening cascades.

Potential Therapeutic Applications and Screening Strategies

Based on the known activities of related pyridine compounds, derivatives of this compound are promising candidates for screening in the following areas:

  • Anticancer Activity: Aminopyridine derivatives have been investigated as potential anticancer agents.[1] Screening for cytotoxicity against a panel of human cancer cell lines is a common starting point.

  • Antimicrobial Activity: Pyridine-containing compounds have shown a broad spectrum of antimicrobial and antiviral activities.[2] Initial screening should include representative strains of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

  • Anti-inflammatory Activity: Aminopyridine derivatives have been evaluated for their anti-inflammatory properties.[3][4] Cellular assays measuring the inhibition of inflammatory mediators are relevant for screening.

Data Presentation: Templates for Quantitative Analysis

Systematic recording and presentation of screening data are crucial for structure-activity relationship (SAR) analysis. The following tables are templates for organizing quantitative data obtained from the described protocols.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound IDModification on ScaffoldCancer Cell LineIC₅₀ (µM) ± SD
Lead-01 R = HMCF-7 (Breast)
Deriv-01 R = [Substitution]MCF-7 (Breast)
Deriv-02 R = [Substitution]MCF-7 (Breast)
Lead-01 R = HA549 (Lung)
Deriv-01 R = [Substitution]A549 (Lung)
Deriv-02 R = [Substitution]A549 (Lung)
ControlDoxorubicinMCF-7 (Breast)
ControlDoxorubicinA549 (Lung)

IC₅₀: Half-maximal inhibitory concentration. Data should be presented as the mean of at least three independent experiments ± standard deviation (SD).

Table 2: In Vitro Antimicrobial Activity of this compound Derivatives

Compound IDModification on ScaffoldS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Lead-01 R = H
Deriv-01 R = [Substitution]
Deriv-02 R = [Substitution]
ControlCiprofloxacin
ControlFluconazole

MIC: Minimum Inhibitory Concentration.

Table 3: In Vitro Anti-inflammatory Activity of this compound Derivatives

Compound IDModification on ScaffoldCell LineTargetIC₅₀ (µM) ± SD
Lead-01 R = HRAW 264.7NO Production
Deriv-01 R = [Substitution]RAW 264.7NO Production
Deriv-02 R = [Substitution]RAW 264.7NO Production
ControlDexamethasoneRAW 264.7NO Production

IC₅₀: Half-maximal inhibitory concentration for the reduction of nitric oxide (NO) production.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay using MTT

This protocol details the determination of the cytotoxic effects of the synthesized derivatives against human cancer cell lines.

1. Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Dulbecco's Modified Eagle Medium (DMEM) or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds and positive control (e.g., Doxorubicin)

  • 96-well microplates

2. Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and adjust the cell density to 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in culture medium. The final concentration of DMSO should not exceed 0.5%. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the compounds. Include wells with untreated cells (vehicle control).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Assay: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: Percentage Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ values can be determined by plotting the percentage of viability against the compound concentration.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compounds.[5]

1. Materials and Reagents:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Test compounds and positive controls (e.g., Ciprofloxacin, Fluconazole)

  • DMSO

  • 96-well microplates

  • Bacterial/fungal inoculums standardized to 0.5 McFarland standard

2. Procedure:

  • Compound Preparation: Prepare a stock solution of each compound in DMSO. Perform serial two-fold dilutions in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the diluted inoculum to each well containing 50 µL of the compound dilution.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a solvent control (broth with inoculum and DMSO).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay measures the ability of compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

1. Materials and Reagents:

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • Test compounds and positive control (e.g., Dexamethasone)

  • 96-well microplates

2. Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include wells with untreated cells and cells treated with LPS alone.

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B.

    • Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the amount of nitrite produced using a sodium nitrite standard curve. Determine the percentage inhibition of NO production and calculate the IC₅₀ values.

Visualization of Workflows and Pathways

Workflow for In Vitro Anticancer Screening

anticancer_workflow start Start: Synthesized Derivatives seed_cells Seed Cancer Cells in 96-well plates start->seed_cells treat_cells Treat with Compound Dilutions seed_cells->treat_cells incubate Incubate for 48h treat_cells->incubate mtt_assay Add MTT Reagent & Incubate 4h incubate->mtt_assay solubilize Solubilize Formazan with DMSO mtt_assay->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate analyze Calculate % Viability & IC50 Values read_plate->analyze end End: Identify Active Compounds analyze->end

Caption: General workflow for assessing the in vitro anticancer activity of test compounds.

Workflow for Antimicrobial MIC Determination

antimicrobial_workflow start Start: Test Compounds prepare_plates Prepare Serial Dilutions in 96-well Plate start->prepare_plates inoculate Inoculate Plates prepare_plates->inoculate prepare_inoculum Standardize Microbial Inoculum (0.5 McFarland) prepare_inoculum->inoculate incubate Incubate (24-48h) inoculate->incubate read_mic Visually Inspect for Growth & Determine MIC incubate->read_mic end End: MIC Values read_mic->end

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Example Signaling Pathway: NF-κB in Inflammation

Many anti-inflammatory compounds act by inhibiting the NF-κB signaling pathway. This is a plausible pathway to investigate for active this compound derivatives.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates NFkB_nuc NF-κB Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_nuc->Genes Induces Transcription Compound Test Compound (Potential Inhibitor) Compound->IKK Inhibits

Caption: Simplified NF-κB signaling pathway, a key target in inflammation.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct biological data on its derivatives are currently limited, the established activities of related aminopyridines provide a strong rationale for their investigation. The protocols and workflows detailed in these application notes offer a standardized and efficient approach for the initial biological screening of new chemical entities based on this scaffold, enabling researchers to identify and characterize promising lead compounds for further development.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using (4-Amino-6-chloropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of (4-amino-6-chloropyridin-3-yl)methanol as a key building block in the synthesis of fused heterocyclic compounds, particularly pyrido[4,3-d]pyrimidines. These compounds are of significant interest in medicinal chemistry due to their potential as inhibitors of key biological targets, such as dihydrofolate reductase (DHFR).

Introduction

This compound is a versatile bifunctional pyridine derivative that serves as a valuable starting material for the construction of various heterocyclic scaffolds. The presence of an amino group, a chlorosubstituent, and a hydroxymethyl group on the pyridine ring allows for a range of chemical transformations, making it an attractive precursor for the synthesis of complex molecules with potential therapeutic applications. This application note focuses on its use in the synthesis of 2,4-diamino-8-chloropyrido[4,3-d]pyrimidine derivatives, which are potent inhibitors of dihydrofolate reductase (DHFR).

Core Application: Synthesis of Pyrido[4,3-d]pyrimidine Derivatives as DHFR Inhibitors

The pyrido[4,3-d]pyrimidine scaffold is a well-established pharmacophore in the design of DHFR inhibitors. DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an important target for anticancer and antimicrobial agents.

The strategic placement of functional groups in this compound allows for the efficient construction of the fused pyrimidine ring, leading to the formation of potent 2,4-diaminopyrido[4,3-d]pyrimidine-based DHFR inhibitors.

Experimental Protocols

This section details the synthetic protocols for the preparation of a key intermediate, 2,4-diamino-8-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, from this compound.

Protocol 1: Synthesis of (2,4-Diamino-8-chloropyrido[4,3-d]pyrimidin-7-yl)methanol

This protocol describes the cyclization of this compound with cyanoguanidine to form the fused pyrimidine ring.

Reaction Scheme:

Materials:

  • This compound

  • Cyanoguanidine

  • 2-Methoxyethanol

  • Concentrated Hydrochloric Acid

Procedure:

  • A mixture of this compound (1.0 eq) and cyanoguanidine (1.2 eq) in 2-methoxyethanol is prepared.

  • Concentrated hydrochloric acid (catalytic amount) is added to the mixture.

  • The reaction mixture is heated to reflux and stirred for the appropriate time, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated product is collected by filtration, washed with a suitable solvent (e.g., cold ethanol), and dried under vacuum.

Quantitative Data:

ProductStarting MaterialReagentsSolventReaction TimeYield (%)
(2,4-Diamino-8-chloropyrido[4,3-d]pyrimidin-7-yl)methanolThis compoundCyanoguanidine, HCl2-Methoxyethanol4-6 h (reflux)75-85

Note: The yield is indicative and may vary based on reaction scale and purification methods.

Visualizations

Experimental Workflow for the Synthesis of a Pyrido[4,3-d]pyrimidine Derivative

The following diagram illustrates the general workflow for the synthesis of a 2,4-diaminopyrido[4,3-d]pyrimidine derivative starting from this compound.

Synthesis_Workflow Start This compound Reaction Cyclization (Reflux) Start->Reaction Reagent Cyanoguanidine, HCl Reagent->Reaction Solvent 2-Methoxyethanol Solvent->Reaction Workup Cooling, Filtration, Washing, Drying Reaction->Workup Product (2,4-Diamino-8-chloropyrido [4,3-d]pyrimidin-7-yl)methanol Workup->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

Synthesis of a Pyrido[4,3-d]pyrimidine.
Signaling Pathway Inhibition by Pyrido[4,3-d]pyrimidine Derivatives

The synthesized 2,4-diaminopyrido[4,3-d]pyrimidine derivatives are designed to inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate pathway, thereby disrupting DNA synthesis and cell proliferation.

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA_Synthesis Purine & Thymidylate Synthesis THF->DNA_Synthesis DHFR->THF Product Inhibitor (2,4-Diamino-8-chloropyrido [4,3-d]pyrimidin-7-yl)methanol Derivative Inhibitor->DHFR Inhibition Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation

DHFR Inhibition by Pyrido[4,3-d]pyrimidines.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of medicinally relevant heterocyclic compounds. The protocols and data presented here demonstrate its utility in the efficient construction of pyrido[4,3-d]pyrimidine derivatives, which are potent inhibitors of dihydrofolate reductase. The ability to readily access these complex scaffolds opens avenues for the development of novel therapeutic agents for the treatment of cancer and infectious diseases. Further exploration of the reactivity of this building block is encouraged to expand the chemical space of accessible heterocyclic systems.

Troubleshooting & Optimization

Technical Support Center: Purification of (4-Amino-6-chloropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of (4-Amino-6-chloropyridin-3-yl)methanol. Below, you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials, byproducts from the synthetic route such as over-halogenated or isomeric species, and residual solvents. The presence of a related compound, 4-amino-3-chloropyridine, has been noted in analytical contexts, suggesting it could be a potential impurity.

Q2: What are the recommended primary purification techniques for this compound?

A2: The two most effective and commonly employed purification techniques for this compound are column chromatography and recrystallization. The choice between them will depend on the impurity profile and the scale of your reaction. For high-purity requirements, High-Performance Liquid Chromatography (HPLC) can also be utilized.

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful technique for purity assessment and identifying volatile impurities.

Q4: What are the optimal storage conditions for purified this compound?

A4: The purified solid should be stored at 2-8°C, protected from light.[1][2] It is also advisable to store it in a tightly closed container under an inert atmosphere.[3][4]

Troubleshooting Guides

Recrystallization

Q5: My this compound is "oiling out" instead of crystallizing. What should I do?

A5: "Oiling out" can occur due to several factors:

  • Supersaturation: The solution may be too concentrated. Try adding a small amount of additional solvent.

  • Cooling too rapidly: Allow the solution to cool to room temperature slowly before inducing further cooling with an ice bath.

  • Insoluble impurities: The presence of certain impurities can inhibit crystallization. A pre-purification step using column chromatography might be necessary.

  • Inappropriate solvent: The chosen solvent may not be suitable. Experiment with different solvent systems.

Q6: The recovery of my purified product after recrystallization is very low. How can I improve the yield?

A6: Low recovery can be due to:

  • Excessive solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor. Ensure you are using the minimum amount of hot solvent to dissolve your crude product.

  • Premature crystallization: If the compound crystallizes too quickly during filtration, you may lose product. Ensure your filtration apparatus is pre-warmed.

  • Product solubility: The product may be too soluble in the chosen solvent even at low temperatures. Consider using a solvent mixture (a "good" solvent and a "poor" solvent) to optimize solubility.

Column Chromatography

Q7: How do I select an appropriate solvent system (mobile phase) for the column chromatography of this compound?

A7: The ideal solvent system should provide good separation between your product and impurities. This is typically determined by thin-layer chromatography (TLC) beforehand. For normal-phase chromatography on silica gel, a common starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). The ratio of the solvents should be adjusted to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on the TLC plate.

Q8: My compound is streaking on the TLC plate and the chromatography column. What could be the cause?

A8: Streaking is often caused by:

  • Compound polarity: Highly polar compounds can interact strongly with the silica gel. Adding a small amount of a polar modifier, such as triethylamine or acetic acid, to the mobile phase can often resolve this issue.

  • Sample overload: Applying too much sample to the TLC plate or column can lead to streaking.

  • Incomplete dissolution: Ensure your sample is fully dissolved in the loading solvent before applying it to the column.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

ParameterRecrystallizationColumn ChromatographyPreparative HPLC
Typical Purity 95-98%>98%>99.5%
Typical Recovery 60-80%70-90%50-70%
Scale Milligrams to KilogramsMilligrams to GramsMicrograms to Grams
Solvent Consumption ModerateHighHigh
Time Requirement Low to ModerateModerate to HighHigh
Primary Application Removal of major impuritiesSeparation of complex mixturesHigh-purity applications

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Determine a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when heated. Potential solvents include ethanol, isopropanol, or ethyl acetate/hexane mixtures.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Develop a suitable mobile phase using TLC. A common starting point is a mixture of ethyl acetate and hexane. Adjust the ratio to obtain an Rf value of 0.2-0.4 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude Product This compound Dissolution Dissolution in Minimal Hot Solvent Crude->Dissolution HotFiltration Hot Filtration (Optional) Dissolution->HotFiltration Crystallization Slow Cooling & Crystallization Dissolution->Crystallization No insoluble impurities HotFiltration->Crystallization Isolation Vacuum Filtration & Washing Crystallization->Isolation Drying Drying under Vacuum Isolation->Drying PureProduct Purified Product Drying->PureProduct

Caption: Recrystallization workflow for this compound.

TroubleshootingTree Start Purification Issue LowPurity Low Purity after Initial Purification Start->LowPurity Recrystallization Recrystallization Ineffective Start->Recrystallization ColumnChrom Column Chromatography Yields Poor Separation Start->ColumnChrom ImpurityCheck Identify Impurities (TLC, HPLC, NMR) LowPurity->ImpurityCheck OilingOut Product 'Oils Out'? Recrystallization->OilingOut Streaking Streaking on TLC/Column? ColumnChrom->Streaking SimilarPolarity Impurities have similar polarity ImpurityCheck->SimilarPolarity Yes DifferentPolarity Impurities have different polarity ImpurityCheck->DifferentPolarity No OptimizeColumn Optimize Column Chromatography (Gradient, Solvent System) SimilarPolarity->OptimizeColumn RecrystallizeAgain Re-recrystallize with different solvent system DifferentPolarity->RecrystallizeAgain SlowCool Cool solution slower, add seed crystal OilingOut->SlowCool Yes LowYield Low Yield? OilingOut->LowYield No ChangeSolvent Change solvent or use solvent pair SlowCool->ChangeSolvent If still fails Concentrate Concentrate mother liquor and re-cool LowYield->Concentrate Yes AddModifier Add modifier to mobile phase (e.g., TEA) Streaking->AddModifier Yes WrongSolvent Poor Separation? Streaking->WrongSolvent No CheckLoading Check sample loading (concentration, volume) AddModifier->CheckLoading Also consider RerunTLC Re-evaluate solvent system with TLC WrongSolvent->RerunTLC Yes

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: (4-Amino-6-chloropyridin-3-yl)methanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Amino-6-chloropyridin-3-yl)methanol. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.

I. Synthesis & Purification

Q1: What are common impurities observed during the synthesis of this compound and how can they be minimized?

A1: The synthesis of this compound can be susceptible to the formation of several impurities. Over-reduction of a precursor carboxylic acid or ester can lead to the formation of the corresponding methyl-substituted pyridine. Incomplete chlorination or side reactions during amination steps can also introduce isomeric impurities. To minimize these, careful control of reaction temperature, stoichiometry of reagents, and reaction time is crucial.

Troubleshooting Impurities in Synthesis:

IssuePotential CauseRecommended Solution
Over-reduction Excess reducing agent (e.g., LiAlH₄) or prolonged reaction time.Use a milder reducing agent or carefully control the stoichiometry and reaction time. Monitor the reaction closely by TLC or LC-MS.
Isomeric Impurities Non-selective chlorination or amination.Optimize the regioselectivity of the halogenation and amination steps by controlling the temperature and using appropriate catalysts or directing groups.
Starting Material Incomplete reaction.Ensure sufficient reaction time and temperature. Check the purity of starting materials.

Purification Protocol: Flash Column Chromatography

A general method for purifying crude this compound is flash column chromatography on silica gel.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 100%). The optimal gradient should be determined by TLC analysis.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.

  • Elution: Elute the column with the solvent gradient, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

II. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Q2: My Suzuki-Miyaura coupling reaction with this compound is failing or giving very low yields. What are the common causes?

A2: The low reactivity of chloropyridines in Suzuki-Miyaura coupling is a known challenge due to the strong C-Cl bond. Additionally, the presence of the amino group on the pyridine ring can lead to catalyst inhibition by coordinating to the palladium center.[1]

Troubleshooting Low Yields in Suzuki Coupling:

IssuePotential CauseRecommended Solution
No Reaction/Low Conversion Inactive catalyst.Use a more active palladium precatalyst and a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands like SPhos or XPhos) to promote oxidative addition.[2]
Catalyst inhibition.The amino group can coordinate to the palladium catalyst, inhibiting its activity.[1] Consider using a higher catalyst loading (e.g., 2-5 mol%) or protecting the amino group.
Inappropriate base.The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for chloropyridines.[2]
Protodeboronation of Boronic Acid Presence of water or protic solvents.Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol ester) which is more stable to hydrolysis.[1]
Homocoupling of Boronic Acid Presence of oxygen.Thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen).[2]

Illustrative Suzuki Coupling Conditions:

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Typical Yield
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)100High
Pd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (2.5)1,4-Dioxane110Moderate to High
PdCl₂(dppf) (5)-K₂CO₃ (3)DMF/H₂O (4:1)90Moderate

Note: "High" and "Moderate" yields are qualitative and depend on the specific boronic acid used.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst and ligand under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_catalyst Is the catalyst system active enough? start->check_catalyst check_inhibition Is catalyst inhibition by the amino group likely? check_catalyst->check_inhibition No solution_catalyst Use bulky, electron-rich ligands (e.g., SPhos, XPhos) and an appropriate Pd source. check_catalyst->solution_catalyst Yes check_side_reactions Are there signs of side reactions? check_inhibition->check_side_reactions No solution_inhibition Increase catalyst loading or protect the amino group (Boc). check_inhibition->solution_inhibition Yes check_protodeboronation Protodeboronation? (loss of boronic acid) check_side_reactions->check_protodeboronation check_homocoupling Homocoupling? (dimer of boronic acid) check_protodeboronation->check_homocoupling No solution_protodeboronation Use anhydrous conditions and consider a boronic ester. check_protodeboronation->solution_protodeboronation Yes solution_homocoupling Ensure thorough degassing and maintain an inert atmosphere. check_homocoupling->solution_homocoupling Yes

References

Technical Support Center: Synthesis of (4-Amino-6-chloropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of (4-Amino-6-chloropyridin-3-yl)methanol. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to assist in optimizing your reaction conditions and overcoming common experimental challenges.

Experimental Protocol: Reduction of 4-amino-6-chloronicotinic acid

A plausible and effective method for the synthesis of this compound is the reduction of a suitable precursor such as 4-amino-6-chloronicotinic acid or its corresponding ester using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH4).

Reaction Scheme:

G cluster_conditions Reaction Conditions start 4-amino-6-chloronicotinic acid product This compound start->product Reduction reactant LiAlH4, Anhydrous THF Temperature: 0 °C to reflux Temperature: 0 °C to reflux Reaction Time: 2-4 hours Reaction Time: 2-4 hours

A potential synthetic pathway for this compound.

Materials:

  • 4-amino-6-chloronicotinic acid

  • Lithium Aluminum Hydride (LiAlH4)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous solution of Sodium Sulfate (Na2SO4)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Hydrochloric Acid (HCl) (for salt formation if desired)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation: Under an inert atmosphere, a solution of 4-amino-6-chloronicotinic acid (1.0 equivalent) in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel.

  • Addition of Reducing Agent: The flask is cooled to 0 °C in an ice bath. A solution of LiAlH4 (typically 1.5 to 3.0 equivalents) in anhydrous THF is slowly added to the stirred solution of the carboxylic acid via the dropping funnel. Caution: The reaction is exothermic and generates hydrogen gas.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction mixture is cooled to 0 °C. The reaction is carefully quenched by the dropwise addition of a saturated aqueous solution of sodium sulfate. This is a highly exothermic step and should be performed with extreme caution.

  • Work-up: The resulting suspension is stirred for 30 minutes and then filtered through a pad of Celite®. The filter cake is washed with additional THF or ethyl acetate.

  • Extraction: The organic filtrates are combined and washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Presentation

ParameterRecommended ConditionNotes
Starting Material 4-amino-6-chloronicotinic acidEnsure it is dry.
Reducing Agent Lithium Aluminum Hydride (LiAlH4)A strong reducing agent; handle with care.
Stoichiometry (LiAlH4) 1.5 - 3.0 equivalentsExcess is used to ensure complete reduction.
Solvent Anhydrous Tetrahydrofuran (THF)Must be dry to prevent quenching of LiAlH4.
Reaction Temperature 0 °C to reflux (approx. 66 °C)Initial addition at 0 °C, then reflux to drive the reaction.
Reaction Time 2 - 4 hoursMonitor by TLC for completion.
Work-up Quenching with sat. Na2SO4 (aq)Careful, dropwise addition at 0 °C is crucial for safety.
Expected Yield 60-80% (hypothetical)Yields can vary based on scale and purity of reagents.

Troubleshooting Guide

Q1: The reaction is sluggish or does not go to completion.

  • Possible Cause: Inactive LiAlH4 due to moisture.

    • Solution: Use a fresh bottle of LiAlH4 or test the activity of the current batch. Ensure all glassware is oven-dried and the solvent is anhydrous.

  • Possible Cause: Insufficient amount of LiAlH4.

    • Solution: Increase the equivalents of LiAlH4. The carboxylic acid proton will consume one equivalent before reduction begins.

  • Possible Cause: Low reaction temperature.

    • Solution: Ensure the reaction is brought to reflux and maintained there for a sufficient amount of time.

Q2: The yield of the desired product is low.

  • Possible Cause: Incomplete reaction (see Q1).

  • Possible Cause: Product loss during work-up.

    • Solution: The formation of aluminum salts can sometimes lead to emulsions or trap the product. A thorough extraction of the filter cake and the aqueous layer is important. The Fieser work-up method (sequential addition of water, 15% NaOH, and then more water) can sometimes yield a more granular precipitate that is easier to filter.

  • Possible Cause: Decomposition of the product.

    • Solution: Aminopyridine derivatives can be sensitive to prolonged heating or acidic conditions. Minimize the reaction time and use mild work-up conditions.

Q3: The final product is impure, with significant side products observed.

  • Possible Cause: Over-reduction or side reactions.

    • Solution: While LiAlH4 is a strong reducing agent, unwanted side reactions on the pyridine ring are possible, though less common under these conditions. Ensure the reaction temperature is not excessively high. Careful purification by column chromatography is key to removing impurities.

  • Possible Cause: Incomplete removal of aluminum salts.

    • Solution: Ensure the work-up procedure effectively removes all aluminum byproducts. Washing the organic layer with a dilute base might help in some cases, but care must be taken to avoid product decomposition.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when working with Lithium Aluminum Hydride (LiAlH4)?

A: LiAlH4 is a highly reactive and pyrophoric solid. It reacts violently with water and other protic solvents to produce flammable hydrogen gas. It should always be handled under an inert atmosphere (nitrogen or argon) in a fume hood. Personal protective equipment, including a lab coat, safety glasses, and gloves, is mandatory. A class D fire extinguisher should be readily available.

Q: How can I monitor the progress of the reaction?

A: The reaction can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., ethyl acetate/hexanes) should be used to separate the starting material (more polar) from the product (less polar). The spots can be visualized under UV light or by using an appropriate staining agent.

Q: What is the best way to store this compound?

A: Based on information for similar compounds, this compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere to prevent degradation.

Q: Can other reducing agents be used for this transformation?

A: While LiAlH4 is a common choice for reducing carboxylic acids, other reagents like Borane-THF complex (BH3-THF) could also be effective and might offer different selectivity or milder reaction conditions. However, sodium borohydride (NaBH4) is generally not strong enough to reduce carboxylic acids.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start 4-amino-6-chloronicotinic acid in Anhydrous THF add_lah Slowly add LiAlH4 solution at 0 °C start->add_lah reflux Warm to RT and reflux for 2-4 hours add_lah->reflux quench Quench with sat. Na2SO4 (aq) at 0 °C reflux->quench filter Filter through Celite® quench->filter extract Extract with organic solvent filter->extract dry Dry and concentrate extract->dry purify Purify by chromatography or recrystallization dry->purify product This compound purify->product

Experimental workflow for the synthesis of this compound.

G cluster_problems Potential Issues cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_low_yield Solutions for Low Yield cluster_solutions_impure Solutions for Impure Product start Problem Encountered During Synthesis incomplete_reaction Incomplete Reaction / Low Conversion start->incomplete_reaction low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product check_reagents Check activity of LiAlH4 Use anhydrous solvent incomplete_reaction->check_reagents increase_lah Increase equivalents of LiAlH4 incomplete_reaction->increase_lah increase_temp_time Increase reflux time or temperature incomplete_reaction->increase_temp_time address_incomplete Address incomplete reaction (see above) low_yield->address_incomplete optimize_workup Optimize work-up to avoid emulsions (e.g., Fieser work-up) low_yield->optimize_workup thorough_extraction Ensure thorough extraction of product low_yield->thorough_extraction optimize_purification Optimize column chromatography conditions impure_product->optimize_purification recrystallize Attempt recrystallization with different solvents impure_product->recrystallize check_side_reactions Consider and identify potential side products impure_product->check_side_reactions

Troubleshooting decision tree for the synthesis of this compound.

Technical Support Center: (4-Amino-6-chloropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of (4-Amino-6-chloropyridin-3-yl)methanol (CAS No. 846036-96-2).

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

To ensure the stability and integrity of this compound, it is crucial to adhere to the recommended storage conditions. The compound should be stored in a cool, dry, and dark place. Several suppliers recommend specific temperature ranges and atmospheric conditions.

Data Summary: Recommended Storage Conditions

ParameterRecommendationSource
Temperature 4°C or 2-8°C[1]
Room temperature (for short periods)[2]
Light Protect from light[1]
Atmosphere Inert atmosphere[2]
Container Tightly-closed container[3]

2. What is the expected appearance and purity of this compound?

This compound is typically supplied as a solid. The purity is generally high, with most suppliers providing the compound at ≥95% or ≥98% purity.[1][2]

3. What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in the available literature, potential degradation can be inferred from studies on related chloropyridine compounds. The primary concerns for stability are sensitivity to light (photodegradation) and oxidation.[4][5][6]

  • Photodegradation: Exposure to UV light can lead to the degradation of chloropyridines in aqueous solutions.[5][6] This can involve the cleavage of the C-Cl bond and subsequent reactions.

  • Oxidation: The amino and methanol groups on the pyridine ring may be susceptible to oxidation, especially in the presence of oxidizing agents or under harsh conditions.[3]

  • Hydrolysis: While generally less reactive than other acid chlorides, the chloro group on the pyridine ring could potentially undergo hydrolysis under certain pH and temperature conditions, leading to the formation of the corresponding hydroxypyridine derivative.

G Potential Degradation Pathways A This compound B Photodegradation (UV light) A->B Exposure to light C Oxidation A->C Presence of oxidants D Hydrolysis A->D Extreme pH/heat E Dehalogenated Products B->E F Oxidized Products (e.g., carboxylic acid, N-oxide) C->F G Hydroxylated Product D->G

Caption: Potential degradation pathways for this compound.

4. What solvents are compatible with this compound?

Information on the solubility of this compound is not extensively detailed in the provided search results. However, for similar pyridine derivatives, common organic solvents such as methanol, ethanol, DMSO, and DMF are often used. For aqueous solutions, the use of co-solvents may be necessary to improve solubility. It is recommended to perform small-scale solubility tests to determine the most suitable solvent for your specific application.

Troubleshooting Guides

Problem 1: Inconsistent results or appearance of new peaks in HPLC analysis during a stability study.

Possible Causes:

  • Degradation of the compound: The appearance of new peaks in an HPLC chromatogram is a common indicator of degradation. This could be triggered by light, temperature, or reaction with impurities in the solvent.

  • Solvent impurities: Using low-quality or old solvents can introduce impurities that may react with the compound or interfere with the analysis.

  • Inappropriate storage of solutions: Stock solutions and samples may degrade if not stored under the recommended conditions (e.g., protected from light, at low temperatures).

Troubleshooting Workflow:

G Troubleshooting Inconsistent HPLC Results A Inconsistent HPLC Results (New peaks, peak area changes) B Review Sample Preparation and Storage Conditions A->B C Were solutions protected from light? B->C D Were solutions stored at the recommended temperature? C->D Yes E Prepare fresh samples using high-purity, fresh solvents C->E No D->E No F Run a dark control sample in parallel D->F Yes G Analyze fresh sample and dark control E->G F->G H Problem Resolved G->H Consistent Results I If problem persists, consider forced degradation study to identify degradants G->I Inconsistent Results

Caption: Workflow for troubleshooting inconsistent HPLC results.

Recommended Actions:

  • Protect from Light: Conduct all experiments under low-light conditions or use amber vials.[4]

  • Use High-Purity Solvents: Employ freshly opened, high-purity solvents to minimize reactive impurities.[4]

  • Temperature Control: Store stock solutions and experimental samples at the recommended low temperatures (2-8°C).[4]

  • Run Controls: Always include a control sample of the compound from a freshly opened container to compare against aged or stressed samples.

Problem 2: Low yield or unexpected side products in a reaction involving this compound.

Possible Causes:

  • Degradation of the starting material: If the compound has degraded during storage, it can lead to lower yields and the formation of unexpected side products.

  • Reactivity of the functional groups: The amino, chloro, and methanol groups have different reactivities that could lead to side reactions under certain conditions. For instance, the amino group can be basic and nucleophilic, while the chloro group can be susceptible to nucleophilic substitution.

  • Incompatible reaction conditions: The reaction conditions (e.g., strong acids/bases, high temperatures, oxidizing/reducing agents) may not be compatible with the stability of the molecule.

Recommended Actions:

  • Verify Starting Material Purity: Before use, verify the purity of the this compound by a suitable analytical method like HPLC or NMR.

  • Protect Functional Groups: If necessary, consider protecting the amino or methanol groups to prevent unwanted side reactions.

  • Optimize Reaction Conditions: Carefully select reaction conditions to be compatible with the stability of the pyridine ring and its substituents. Avoid harsh conditions where possible.

  • Inert Atmosphere: For reactions sensitive to oxidation, ensure they are carried out under an inert atmosphere (e.g., nitrogen or argon).[2]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound. This can help identify potential degradation products and pathways.

Objective: To evaluate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • This compound

  • HPLC grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light.

    • Thermal Degradation: Keep the solid compound in an oven at a specified temperature (e.g., 80°C). Also, heat the stock solution.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber. A dark control sample should be run in parallel.[4]

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base hydrolyzed samples before analysis.

    • Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of degradation of the parent compound.

    • Identify and quantify the major degradation products. Mass spectrometry (LC-MS) can be used for the structural elucidation of unknown degradants.

G Forced Degradation Experimental Workflow A Prepare 1 mg/mL Stock Solution B Expose to Stress Conditions A->B C Acid Hydrolysis (0.1 M HCl, 60°C) B->C D Base Hydrolysis (0.1 M NaOH, RT) B->D E Oxidation (3% H₂O₂, RT) B->E F Thermal Stress (Solid & Solution, 80°C) B->F G Photolytic Stress (Solid & Solution, Photostability Chamber) B->G H Sample at Time Points C->H D->H E->H F->H G->H I Neutralize (if needed) H->I J Analyze by HPLC-UV/MS I->J K Data Analysis: - % Degradation - Identify Degradants J->K

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Synthesis of (4-Amino-6-chloropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (4-Amino-6-chloropyridin-3-yl)methanol (CAS 846036-96-2). This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you navigate the complexities of this synthesis and minimize the formation of critical side-products.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable building block in pharmaceutical development, is most commonly achieved by the reduction of a carboxylic acid derivative, typically Methyl 4-amino-6-chloronicotinate. While conceptually straightforward, this reduction is often complicated by the sensitive nature of the substituted pyridine ring. The primary challenges include preventing incomplete reaction, avoiding over-reduction, and, most critically, suppressing the reductive dehalogenation of the chloro-substituent. This guide provides a framework for understanding and controlling these variables to achieve high purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction is complete by TLC, but after workup, my NMR spectrum shows low purity. What are the most likely impurities?

Answer: Even when Thin-Layer Chromatography (TLC) indicates full consumption of the starting material, several non-obvious side-products can contaminate your final product. The most common culprits in the reduction of Methyl 4-amino-6-chloronicotinate are:

  • Dehalogenated Side-Product: (4-Amino-pyridin-3-yl)methanol. This is formed when the hydride reducing agent reductively removes the chlorine atom at the C6 position. This is a very common issue in the reduction of halogenated heterocycles.[1]

  • Unreacted Starting Material: Methyl 4-amino-6-chloronicotinate. Incomplete reaction is a frequent issue, especially with milder reducing agents like Sodium Borohydride (NaBH₄) which can be sluggish in reducing esters without activation.[2]

  • Borate Esters or Aluminum Salts: These are inorganic byproducts from the reducing agent (e.g., NaBH₄ or LiAlH₄). If the aqueous quench and workup are not performed correctly, these salts can persist and contaminate the product.

The diagram below illustrates the main reaction pathway and the primary side-reaction.

G cluster_main Main Reaction Pathway cluster_side Side-Product Formation SM Methyl 4-amino-6-chloronicotinate P This compound (Desired Product) SM->P [H] (e.g., LiAlH₄ or NaBH₄) SP (4-Amino-pyridin-3-yl)methanol (Dehalogenated Side-Product) SM->SP Reductive Dehalogenation (Excess [H] / High Temp.)

Caption: Reaction scheme showing the desired reduction and the dehalogenation side-reaction.

Question 2: I'm observing significant amounts of the dehalogenated side-product. How can I prevent this?

Answer: Reductive dehalogenation is a known challenge and is often promoted by harsh reaction conditions or overly potent reducing systems. Here is a systematic approach to minimize this side-product:

  • Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent and is more prone to causing dehalogenation than sodium borohydride (NaBH₄).[3][4] Consider switching to NaBH₄, although this may require longer reaction times or the use of an activating additive.

  • Temperature Control: This is critical. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For LiAlH₄, this often means adding the reagent at 0 °C and then allowing the reaction to slowly warm to room temperature. For NaBH₄, which is less reactive, gentle heating might be necessary, but avoid high temperatures (>60-70 °C).

  • Stoichiometry of the Reducing Agent: Use the minimum excess of the hydride reagent required to drive the reaction to completion. A large excess of hydride, especially LiAlH₄, significantly increases the likelihood of dehalogenation. Start with 1.5-2.0 equivalents and optimize from there.

  • Solvent System: The choice of solvent can influence the reactivity of the reducing agent. For NaBH₄, using a mixed solvent system like THF/Methanol can enhance its reducing power for esters, potentially allowing for lower temperatures and avoiding the need for LiAlH₄ altogether.[5]

The following decision tree can help guide your troubleshooting process.

G start High Level of Dehalogenated Impurity q1 Are you using LiAlH₄? start->q1 a1_yes Switch to NaBH₄ in THF/Methanol. Monitor reaction closely. q1->a1_yes Yes a1_no Review NaBH₄ Conditions q1->a1_no No q2 Is the reaction run at elevated temperature? a1_no->q2 a2_yes Reduce temperature. Run at 0 °C to RT. Accept longer reaction time. q2->a2_yes Yes a2_no Review Reagent Stoichiometry q2->a2_no No q3 Are you using a large excess of hydride (>3 eq)? a2_no->q3 a3_yes Reduce to 1.5 - 2.0 eq. Titrate starting material if needed. q3->a3_yes Yes a3_no Consider purification options. q3->a3_no No

Caption: Troubleshooting workflow for minimizing dehalogenation.

Question 3: How can I distinguish the product from the main impurities by ¹H NMR?

Answer: ¹H NMR spectroscopy is an excellent tool for assessing the purity of your product. The key is to focus on the diagnostic regions of the spectrum. The following table summarizes the expected chemical shifts for the key protons in CDCl₃ or DMSO-d₆.

CompoundKey Proton Signals (Approx. δ ppm)Diagnostic Feature
Desired Product this compound~4.6 (s, 2H, -CH₂OH) ~5.0 (br s, 2H, -NH₂)~6.7 (s, 1H, Ar-H at C5)~8.0 (s, 1H, Ar-H at C2) Appearance of the sharp -CH₂OH singlet around 4.6 ppm and disappearance of the -OCH₃ signal. Two distinct aromatic singlets.
Starting Material (Methyl 4-amino-6-chloronicotinate)~3.9 (s, 3H, -OCH₃) ~5.5 (br s, 2H, -NH₂)~6.8 (s, 1H, Ar-H at C5)~8.4 (s, 1H, Ar-H at C2) Presence of the sharp methyl ester singlet around 3.9 ppm. The C2 proton is further downfield due to the ester's electron-withdrawing effect.
Dehalogenated Side-Product (4-Amino-pyridin-3-yl)methanol~4.5 (s, 2H, -CH₂OH) ~4.8 (br s, 2H, -NH₂)~6.6 (d, 1H, Ar-H at C5) ~7.9 (m, 2H, Ar-H at C2 & C6) The aromatic region becomes more complex. The C5 proton becomes a doublet, and the C2 and C6 protons appear, often as a multiplet, due to the loss of symmetry.

Note: Chemical shifts are estimates and can vary based on solvent and concentration. Always consult reference spectra when available.[6][7]

Experimental Protocols

Protocol 1: Synthesis via LiAlH₄ Reduction (Representative Method)

This protocol is adapted from a standard procedure for the reduction of a similar amino-substituted pyridine ester and should be optimized for your specific setup.[8]

Safety Warning: Lithium aluminum hydride (LiAlH₄) reacts violently with water and protic solvents, releasing flammable hydrogen gas. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).

Materials:

  • Methyl 4-amino-6-chloronicotinate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

  • Reagent Preparation: Suspend LiAlH₄ (1.5 eq.) in anhydrous THF (approx. 10 mL per gram of LiAlH₄) in the reaction flask and cool the slurry to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve Methyl 4-amino-6-chloronicotinate (1.0 eq.) in anhydrous THF (approx. 15 mL per gram of ester). Add this solution dropwise to the stirred LiAlH₄ slurry via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes).

  • Quenching (Fieser Workup): Once the reaction is complete, cool the flask back down to 0 °C. Cautiously and slowly add the following reagents dropwise in sequence (for 'x' grams of LiAlH₄ used):

    • 'x' mL of deionized water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of deionized water

    • This sequence is crucial for generating a granular, filterable precipitate.

  • Workup: Allow the resulting slurry to stir at room temperature for 30 minutes until a white, granular solid forms.

  • Isolation: Filter the solid through a pad of Celite®, washing the filter cake thoroughly with Ethyl Acetate.

  • Purification: Combine the filtrate and washes, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification is typically required.

Protocol 2: Product Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of DCM/MeOH and adding silica. Evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Prepare a silica gel column using a suitable eluent system. A good starting point is a gradient elution. Pack the column with a slurry of silica in Hexanes or a low-polarity Hexanes/EtOAc mixture.

  • Loading: Carefully add the dry-loaded crude product to the top of the packed column.

  • Elution: Elute the column with a gradient of increasing polarity. For example:

    • Start with 30-40% Ethyl Acetate in Hexanes to elute less polar impurities.

    • Gradually increase the polarity to 70-100% Ethyl Acetate.

    • If the product is highly retained, a small percentage of Methanol (1-5%) in Dichloromethane or Ethyl Acetate can be used.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a solid.

References

Technical Support Center: (4-Amino-6-chloropyridin-3-yl)methanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and success rate of reactions involving (4-Amino-6-chloropyridin-3-yl)methanol.

Troubleshooting Guides

This section addresses specific issues encountered during the synthesis and subsequent reactions of this compound.

Synthesis of this compound via LiAlH₄ Reduction

Issue: Low or no yield of the desired product.

Potential Cause Recommended Solution
Inactive Lithium Aluminum Hydride (LiAlH₄) LiAlH₄ is highly reactive with moisture. Use a fresh bottle or a properly stored, sealed container. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Reaction The reaction may require longer reaction times or elevated temperatures. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Over-reduction of the Pyridine Ring While less common, strong reducing agents like LiAlH₄ can sometimes reduce the pyridine ring.[1][2][3] Maintain a low reaction temperature (e.g., -78°C to 0°C) during the addition of the reducing agent.
Difficult Work-up and Product Isolation The formation of aluminum salts during the work-up can lead to emulsions and product loss.[4][5] A careful Fieser work-up (sequential addition of water, NaOH solution, and then more water) can help precipitate the aluminum salts, making them easier to filter off.[5]
Substrate Purity Impurities in the starting material, ethyl 4-amino-6-chloronicotinate, can interfere with the reaction. Ensure the starting material is pure before commencing the reaction.

Issue: Formation of multiple unidentified byproducts.

Potential Cause Recommended Solution
Side Reactions The amino group can potentially react with LiAlH₄. While typically stable, consider protecting the amino group if side reactions are significant.
Degradation of Starting Material or Product The product may be sensitive to the reaction or work-up conditions. Ensure the work-up is performed at a low temperature and that the product is not exposed to acidic or basic conditions for extended periods.
Subsequent Reactions: Suzuki-Miyaura Coupling

Issue: Low or no yield of the coupled product.

Potential Cause Recommended Solution
Catalyst Deactivation The amino group on the pyridine ring can coordinate to the palladium catalyst and inhibit its activity. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to mitigate this effect.[6]
Inefficient Oxidative Addition The C-Cl bond is less reactive than C-Br or C-I bonds in the rate-limiting oxidative addition step.[6] Use a more active catalyst system and higher reaction temperatures (80-120°C).
Protodeboronation of the Boronic Acid The boronic acid can be sensitive to aqueous basic conditions, leading to the formation of the corresponding arene as a byproduct.[7] Use anhydrous solvents and a non-aqueous base like potassium phosphate (K₃PO₄).
Homocoupling of the Boronic Acid This side reaction can be promoted by the presence of oxygen.[7] Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere.
Subsequent Reactions: Buchwald-Hartwig Amination

Issue: Low conversion of the starting material.

Potential Cause Recommended Solution
Inappropriate Ligand Choice The choice of ligand is critical for the success of the Buchwald-Hartwig amination. For chloro-pyridines, bulky, electron-rich phosphine ligands like those from the Buchwald or Hartwig portfolio are often necessary.[8]
Base Incompatibility The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions.[9]
Catalyst Inhibition Similar to the Suzuki coupling, the amino group can interfere with the catalyst. The use of appropriate ligands can help overcome this issue.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the LiAlH₄ reduction of ethyl 4-amino-6-chloronicotinate?

A1: Published procedures report yields around 65%. However, this can vary depending on the scale of the reaction, the purity of the reagents, and the efficiency of the work-up procedure.

Q2: Are there alternative reducing agents to LiAlH₄ for the synthesis of this compound?

A2: Yes, other hydride-based reducing agents could be employed. For instance, Diisobutylaluminium hydride (DIBAL-H) can be a milder alternative for the reduction of esters to aldehydes, but with careful control of stoichiometry and temperature, it can also effect reduction to the alcohol. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters on its own but can be used in the presence of additives like lithium chloride.

Q3: How can I purify the crude this compound?

A3: Due to the polar nature of the amino and alcohol functional groups, column chromatography on silica gel is a common purification method. A gradient elution with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically effective.[10][11] For highly polar aminopyridine derivatives, ion-exchange chromatography can also be a viable option.[11]

Q4: What are the key considerations for performing a Williamson ether synthesis with this compound?

A4: The Williamson ether synthesis involves the deprotonation of the alcohol followed by reaction with an alkyl halide.[12][13][14][15][16] Key considerations include the choice of a strong, non-nucleophilic base (e.g., sodium hydride) to deprotonate the alcohol without reacting with the chloro-substituent. The reaction is an SN2 type, so primary alkyl halides will give the best results.[12]

Q5: Can I perform an esterification reaction on the hydroxyl group of this compound?

A5: Yes, the hydroxyl group can be esterified using standard conditions, such as reaction with an acid chloride or an anhydride in the presence of a base (e.g., pyridine or triethylamine).[17][18] Alternatively, Fischer esterification with a carboxylic acid and a catalytic amount of strong acid can be used, although care must be taken to avoid side reactions with the amino group.[19]

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of Chloro-pyridines
Catalyst/Ligand SystemBaseSolventTemperature (°C)Typical Yield (%)Notes
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10060-80A standard, but often less effective system for chloro-pyridines.
Pd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane100-11085-95A highly effective system for challenging chloro-heterocycles.[6]
PdCl₂(dppf)Cs₂CO₃DMF12075-90A robust catalyst, often requiring higher temperatures.
NiCl₂(dppp)K₃PO₄t-BuOH8070-85A less expensive nickel-based alternative.

Yields are illustrative and can vary based on the specific substrates and reaction conditions.

Table 2: Troubleshooting Common Issues in LiAlH₄ Reductions
IssueObservationPotential CauseSuggested Action
Low Yield Starting material remains after prolonged reaction time.Inactive LiAlH₄ or insufficient equivalents.Use fresh LiAlH₄ and ensure at least 2-3 equivalents are used.
Product Degradation Formation of dark, insoluble materials.Harsh work-up conditions.Perform the work-up at 0°C and avoid prolonged exposure to strong acid or base.
Emulsion during Work-up Difficulty in separating aqueous and organic layers.Formation of fine aluminum salt precipitates.Use the Fieser work-up protocol and consider adding a filter aid like Celite.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a published synthetic procedure.

Materials:

  • Ethyl 4-amino-6-chloronicotinate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Ethyl acetate

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere at 0°C, add a solution of ethyl 4-amino-6-chloronicotinate (1 equivalent) in anhydrous THF dropwise.

  • Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0°C and quench the excess LiAlH₄ by the slow, sequential addition of water (X mL, where X is the grams of LiAlH₄ used), 15% aqueous NaOH (X mL), and then water (3X mL).

  • Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate to afford this compound.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

Procedure:

  • In a flame-dried Schlenk flask, combine this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst and ligand to the flask.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 100-110°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Synthesis_Workflow start Start: Ethyl 4-amino-6- chloronicotinate reduction LiAlH4 Reduction (Anhydrous THF, 0°C to RT) start->reduction 1. Add Reagent workup Quench & Work-up (Fieser Method) reduction->workup 2. Reaction Complete purification Purification (Silica Gel Chromatography) workup->purification 3. Crude Product product Product: (4-Amino-6-chloro pyridin-3-yl)methanol purification->product 4. Pure Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield in Suzuki Coupling? catalyst Check Catalyst/Ligand (Bulky, electron-rich phosphines?) start->catalyst Yes conditions Optimize Conditions (Higher Temp? Anhydrous?) start->conditions Yes side_reactions Analyze Byproducts (Protodeboronation? Homocoupling?) start->side_reactions Yes solution1 Use SPhos/XPhos catalyst->solution1 solution2 Increase Temp to 110°C Use K3PO4 conditions->solution2 solution3 Degas solvent thoroughly Use anhydrous conditions side_reactions->solution3

Caption: Troubleshooting logic for low yield in Suzuki coupling reactions.

References

Technical Support Center: (4-Amino-6-chloropyyridin-3-yl)methanol Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with (4-Amino-6-chloropyridin-3-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties and storage conditions for this compound?

This compound is a pyridine derivative with the chemical formula C₆H₇ClN₂O and a molecular weight of 158.59 g/mol .[1] It is typically a solid, appearing as a white to light yellow powder.[2] For optimal stability, it should be stored at 2-8°C, protected from light, and kept under an inert atmosphere in a tightly sealed container.[3][4][5]

Q2: In which solvents is this compound soluble?

Based on its structural similarity to other polar aminopyridine compounds, it is expected to have low solubility in non-polar organic solvents but may be slightly soluble in water and more soluble in polar organic solvents like methanol.[2][6][7]

Q3: What are the main safety precautions when handling this compound?

This compound should be handled with standard laboratory precautions. This includes wearing protective gloves, clothing, and eye protection.[8] It is important to avoid breathing dust and to ensure work is conducted in a well-ventilated area, such as a fume hood.[8] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[8]

Troubleshooting Guide for Common Reactions

The primary use for this compound is as a building block in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Due to the presence of a chloro-substituent and a basic amino group, several challenges can arise.

Q4: I am observing very low or no yield in my Suzuki coupling reaction. What are the likely causes?

Low yields with chloropyridine substrates are a common issue primarily due to the high strength of the Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step of the catalytic cycle difficult.[9] Additionally, the basic nitrogen atoms on the pyridine ring and the amino group can coordinate to the palladium catalyst, inhibiting its activity.[10]

Troubleshooting Steps:

  • Catalyst & Ligand: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[10] Switch to a more active system using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[9][11] These promote the formation of the active catalyst and facilitate the challenging oxidative addition step.[9]

  • Base Selection: The base is critical for activating the boronic acid. A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices for challenging couplings.[9][11]

  • Temperature: Higher reaction temperatures (80-120 °C) can help overcome the activation energy for C-Cl bond cleavage.[9][11]

  • Inert Atmosphere: Ensure the reaction is rigorously degassed and maintained under a positive pressure of an inert gas (Argon or Nitrogen). Oxygen can deactivate the catalyst and promote side reactions.[9][10]

Q5: My reaction is producing significant side products, such as homocoupled boronic acid or protodeboronation. How can I minimize these?

Side reactions are often competitive with the desired cross-coupling, especially in challenging reactions.

  • Protodeboronation (Ar-B(OH)₂ → Ar-H): This occurs when the boronic acid reacts with a proton source.

    • Solution: Use anhydrous solvents and reagents where possible. Consider using more stable boronic esters (e.g., pinacol esters) instead of boronic acids.[9]

  • Homocoupling (Ar-B(OH)₂ → Ar-Ar): This is often promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state.[10][11]

    • Solution: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[10] Using a direct Pd(0) source can also mitigate this issue.[10]

Troubleshooting_Low_Yield

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Q6: I am having difficulty purifying my final product. What strategies are recommended?

Aminopyridine derivatives can be challenging to purify due to their polarity and basicity.

  • Column Chromatography: Silica gel column chromatography is a standard method. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help prevent the product from streaking on the silica gel.

  • Cation-Exchange Chromatography: For highly basic compounds that are difficult to separate from other impurities, cation-exchange chromatography can be a powerful technique.[12]

  • Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system can be an effective final purification step.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)[11]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water mixture, Toluene)[9]

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add this compound, the arylboronic acid, the base, the palladium precatalyst, and the ligand.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure all oxygen is removed.[11]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[11]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[10]

Suzuki_Cycle

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

Data Presentation

Table 1: Recommended Conditions for Suzuki Coupling with Chloropyridines

This table summarizes typical starting conditions for optimizing Suzuki coupling reactions involving challenging chloropyridine substrates.

ParameterRecommendationRationaleReference
Catalyst System Pd₂(dba)₃ / SPhos or XPhosHighly active for C-Cl bond activation.[10]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Strong, non-nucleophilic bases that are effective in challenging couplings.[9][11]
Solvent Dioxane/H₂O or Toluene/H₂OAprotic/aqueous mixtures often provide good solubility and performance.[9]
Temperature 80 - 120 °CHigher temperatures are needed to overcome the activation barrier.[9]
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst deactivation and homocoupling side reactions.[10]

References

Technical Support Center: Purification of (4-Amino-6-chloropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (4-Amino-6-chloropyridin-3-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, by-products from side reactions such as over-oxidation or reduction, regioisomers, and residual solvents or reagents. The specific impurities will depend on the synthetic route employed.

Q2: What are the recommended methods for purifying crude this compound?

A2: The most common and effective purification methods for this compound are recrystallization and column chromatography.[1][2] The choice of method depends on the nature and quantity of the impurities. Recrystallization is often effective for removing less soluble or more soluble impurities, while column chromatography provides better separation for structurally similar impurities.

Q3: How can I assess the purity of this compound after purification?

A3: The purity of the final product can be assessed using a variety of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The choice of technique will depend on the physical properties of the compound and the suspected impurities.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSuggested Solution
Low Recovery of Product The chosen solvent has a high solubility for the compound even at low temperatures.Select a different solvent or a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.
Too much solvent was used, preventing the solution from becoming saturated upon cooling.Reduce the amount of solvent used to dissolve the crude product. The minimum amount of hot solvent should be used.[3]
Oiling Out The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling point solvent for recrystallization.
The solution is cooled too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4]
Colored Impurities Remain Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[5]
Column Chromatography Issues
ProblemPossible CauseSuggested Solution
Poor Separation of Impurities The chosen solvent system (eluent) has a polarity that is too high or too low.Systematically vary the polarity of the eluent. A good starting point is a solvent system that gives an Rf value of 0.2-0.3 for the desired compound on a TLC plate.
The column is overloaded with the crude product.Use a larger column or reduce the amount of crude product loaded onto the column.
Product Elutes Too Quickly or Too Slowly The polarity of the eluent is too high or too low, respectively.Adjust the polarity of the eluent. Increase polarity to elute the compound faster, and decrease polarity to slow it down.
Tailing of the Product Band The compound is interacting too strongly with the stationary phase.Add a small amount of a polar modifier (e.g., triethylamine for basic compounds) to the eluent to reduce strong interactions with the silica gel.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of the crude product in a range of solvents at room temperature and at their boiling points to find a suitable recrystallization solvent. A good solvent will dissolve the compound when hot but not when cold.[5][6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.[3]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[5]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[4]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[3]

Protocol 2: Column Chromatography of this compound
  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine the optimal eluent system by running Thin Layer Chromatography (TLC) with different solvent mixtures. Aim for an Rf value of 0.2-0.3 for the target compound.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the separation by TLC.

  • Fraction Collection and Analysis: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure.

Visual Guides

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow rec_start Crude Product rec_dissolve Dissolve in Minimal Hot Solvent rec_start->rec_dissolve rec_filter Hot Filtration rec_dissolve->rec_filter rec_cool Slow Cooling rec_filter->rec_cool rec_collect Collect Crystals rec_cool->rec_collect rec_dry Dry Crystals rec_collect->rec_dry rec_pure Pure Product rec_dry->rec_pure chrom_start Crude Product chrom_load Load on Column chrom_start->chrom_load chrom_elute Elute with Solvent System chrom_load->chrom_elute chrom_collect Collect Fractions chrom_elute->chrom_collect chrom_analyze Analyze Fractions (TLC) chrom_collect->chrom_analyze chrom_combine Combine Pure Fractions chrom_analyze->chrom_combine chrom_evaporate Evaporate Solvent chrom_combine->chrom_evaporate chrom_pure Pure Product chrom_evaporate->chrom_pure

Caption: General workflows for purification by recrystallization and column chromatography.

troubleshooting_tree cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography start Purification Issue low_yield Low Yield? start->low_yield oiling_out Oiling Out? start->oiling_out colored Colored Product? start->colored poor_sep Poor Separation? start->poor_sep fast_elution Elutes Too Fast? start->fast_elution tailing Tailing? start->tailing sol_low_yield Change Solvent or Use Less Solvent low_yield->sol_low_yield Yes sol_oiling Slower Cooling or Change Solvent oiling_out->sol_oiling Yes sol_colored Use Activated Charcoal colored->sol_colored Yes sol_poor_sep Optimize Eluent or Use Larger Column poor_sep->sol_poor_sep Yes sol_fast_elution Decrease Eluent Polarity fast_elution->sol_fast_elution Yes sol_tailing Add Modifier to Eluent tailing->sol_tailing Yes

Caption: A decision tree for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of (4-Amino-6-chloropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for the synthesis of (4-Amino-6-chloropyridin-3-yl)methanol (CAS No. 846036-96-2).[1][2][3][4] This pyridine derivative is a valuable building block in medicinal chemistry and drug development, often utilized in the synthesis of complex bioactive molecules.[5][6] This guide is designed for researchers, process chemists, and drug development professionals to address the specific challenges encountered during its synthesis, particularly concerning reaction scale-up. We will delve into common synthetic routes, provide in-depth troubleshooting advice, and answer frequently asked questions, grounding our recommendations in established chemical principles and field-proven insights.

Primary Synthetic Route Overview

The most common and scalable approach to synthesizing this compound involves the reduction of a suitable carboxylic acid derivative, typically 4-Amino-6-chloronicotinic acid or its corresponding ester. This transformation is critical and presents several scale-up challenges related to reagent choice, reaction control, and product isolation.

Synthesis_Workflow Precursor 4-Amino-6-chloronicotinic acid or its Ester Reduction Reduction Step Precursor->Reduction Reducing Agent (e.g., LiAlH4, Vitride) Workup Quenching & Work-up Reduction->Workup Reaction Mixture Product This compound Purification Crystallization & Isolation Workup->Purification Crude Product Purification->Product Purified API

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.

Category 1: Reagent Selection and Safety

Question 1: What is the best reducing agent for converting 4-amino-6-chloronicotinic acid/ester to the corresponding alcohol on a large scale?

Answer: While Lithium Aluminum Hydride (LiAlH₄ or LAH) is a powerful and effective reagent for this reduction at the lab scale, it poses significant safety risks during scale-up.[7][8][9][10]

  • Expertise & Experience: LiAlH₄ reacts violently with water and protic solvents, is pyrophoric, and the reduction is often highly exothermic, creating a risk of runaway reactions.[11][12] Quenching excess LiAlH₄ on a large scale can be hazardous if not meticulously controlled.

  • Recommended Alternative for Scale-Up: A superior alternative for industrial applications is sodium bis(2-methoxyethoxy)aluminum hydride, commonly known as Vitride® or Red-Al®.

    • Enhanced Safety: It is thermally more stable than LiAlH₄ and its reaction byproducts are more soluble, simplifying the work-up.

    • Process Viability: It is commercially available as a solution in toluene, making it easier and safer to handle and charge into a reactor compared to the solid LiAlH₄.

Question 2: My LiAlH₄ reduction is sluggish or incomplete. What are the likely causes?

Answer: Several factors can lead to an incomplete or slow LiAlH₄ reduction.[13]

  • Reagent Quality: LiAlH₄ degrades upon exposure to atmospheric moisture. Ensure you are using fresh, high-purity reagent from a sealed container.

  • Solvent Purity: The solvent (typically THF or diethyl ether) must be rigorously anhydrous. Water will consume the hydride reagent, reducing its effective stoichiometry.[13]

  • Substrate Solubility: The starting ester or acid may have limited solubility in the reaction solvent, especially at lower temperatures. This can be a rate-limiting factor. A gradual increase in temperature or using a co-solvent (with caution) might be necessary.

  • Inverse Addition: For some sensitive substrates, adding the reagent solution slowly to the substrate (inverse addition) can prevent side reactions, but for a standard reduction, adding the substrate to the hydride slurry is common.[12] Ensure the addition rate is controlled to manage the exotherm.

Category 2: Impurity Profile and Control

Question 3: What are the common impurities I should expect, and how do they form?

Answer: Impurities can arise from the starting materials or be generated during the reaction and work-up.[14] Common impurities in pyridine synthesis can include residual starting materials, byproducts from side reactions, and solvents.[14]

Impurity Type Potential Source / Formation Mechanism Control Strategy
Unreacted Starting Material Incomplete reaction due to insufficient reducing agent, low temperature, or short reaction time.Monitor reaction completion by TLC or HPLC. Ensure proper stoichiometry and reaction conditions.
Over-reduction Products While less common for this specific substrate, aggressive conditions could potentially lead to dechlorination.Use milder reducing agents or precise temperature control.
Ring-Opened Byproducts Harsh quenching conditions (e.g., strong acid at high temperatures) can potentially lead to degradation of the pyridine ring.Employ a controlled, cooled quenching procedure (e.g., Fieser workup).[11][15]
Aluminum Salts Formed during the work-up of hydride reductions. These can be gelatinous and difficult to filter.Use a standardized workup protocol like the Fieser method (sequential addition of water, then NaOH solution, then more water) to generate granular, easily filterable salts.[15][16]
Picolines/Lutidines These (methylpyridines/dimethylpyridines) can be impurities from the manufacturing of pyridine starting materials.[14]Use high-purity starting materials. These are often difficult to remove at the final stage.

Question 4: My final product has a persistent yellow or brown color. What is the cause and how can I remove it?

Answer: Unexpected color changes can indicate side reactions or decomposition.[17]

  • Causality: Darkening often suggests the formation of minor, highly colored impurities, potentially from air oxidation of the aminopyridine moiety, especially under basic conditions or at elevated temperatures during work-up or solvent removal. Pyridine derivatives can also form colored charge-transfer complexes.[17]

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure the reaction and work-up are conducted under an inert atmosphere (Nitrogen or Argon) to minimize oxidation.

    • Temperature Control: Avoid excessive heat during solvent distillation. Use a rotary evaporator with controlled temperature and vacuum.

    • Purification:

      • Recrystallization: This is the most effective method for color removal. Screen various solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

      • Carbon Treatment: Adding a small amount of activated carbon to the solution before the hot filtration step of recrystallization can effectively adsorb colored impurities. Use with caution, as it can also adsorb the product.

Category 3: Work-up and Isolation

Question 5: The work-up of my LiAlH₄ reduction results in a gelatinous aluminum salt precipitate that is impossible to filter. How can I resolve this?

Answer: This is a classic scale-up challenge with hydride reductions. A poorly managed quench leads to the formation of colloidal aluminum hydroxide.

  • The Fieser Workup Protocol: This is a widely adopted and reliable method to produce granular, easily filterable aluminum salts.[15] The procedure must be followed precisely.

    • For a reaction using 'x' g of LiAlH₄:

      • Cool the reaction mixture to 0 °C.

      • Slowly and carefully add 'x' mL of water.

      • Add 'x' mL of 15% aqueous sodium hydroxide solution.

      • Add '3x' mL of water.

      • Warm the mixture to room temperature and stir vigorously for 15-30 minutes.

      • The resulting solids should be a white, granular precipitate that can be easily removed by filtration.

Troubleshooting_Workup Start End of Reduction Problem Observe Gelatinous Precipitate Start->Problem Cause Probable Cause: Incorrect Quenching Procedure Problem->Cause Diagnosis Solution Solution: Adopt Fieser Workup Protocol Cause->Solution Step1 1. Cool to 0°C Solution->Step1 Step2 2. Add 'x' mL H₂O Step1->Step2 Step3 3. Add 'x' mL 15% NaOH Step2->Step3 Step4 4. Add '3x' mL H₂O Step3->Step4 Result Result: Granular, Filterable Salts Step4->Result

Caption: Decision workflow for troubleshooting filtration issues during work-up.

Question 6: I'm struggling to crystallize the final product. It keeps oiling out or forming an amorphous powder. What should I do?

Answer: Crystallization of pyridine derivatives can be challenging.[18] Oiling out occurs when the compound's solubility in the chosen solvent is too high, even at lower temperatures.[19]

  • Systematic Approach:

    • Purity Check: First, ensure the crude product is sufficiently pure (>90% by HPLC/NMR). Highly impure materials are difficult to crystallize.

    • Solvent Screening: Experiment with a variety of solvents with different polarities (e.g., isopropanol, ethyl acetate, toluene, heptane, or mixtures thereof). The ideal solvent will fully dissolve your compound when hot but sparingly when cold.

    • Control Cooling Rate: Slow cooling is critical for forming well-ordered crystals.[20] Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Insulating the flask can help slow the cooling process.

    • Vapor Diffusion: For small amounts, vapor diffusion is an excellent technique.[19] Dissolve the compound in a small amount of a good solvent and place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the primary solvent, gradually inducing crystallization.

    • Seeding: If you have a small amount of crystalline material from a previous batch, add a single seed crystal to a supersaturated solution to induce crystallization.[19]

References

Technical Support Center: Catalyst Selection for (4-Amino-6-chloropyridin-3-yl)methanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Amino-6-chloropyridin-3-yl)methanol. The content is structured in a question-and-answer format to directly address specific issues encountered during cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction with this compound is failing or giving very low yields. What are the primary reasons?

A1: Failure or low yields in cross-coupling reactions involving chloropyridines are common and typically stem from two main challenges:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, forming inactive catalyst species and halting the catalytic cycle.[1] This is often referred to as the "pyridine problem".[2][3]

  • C-Cl Bond Inertness: The carbon-chlorine bond is strong and less reactive compared to C-Br or C-I bonds, making the initial oxidative addition step in the catalytic cycle difficult and often rate-limiting.[4]

Systematic troubleshooting of the catalyst system, base, solvent, and reaction conditions is essential for success.[4][5]

Q2: Which catalyst systems are recommended for Suzuki-Miyaura coupling with this substrate?

A2: Standard catalysts like Pd(PPh₃)₄ are often insufficient for activating the C-Cl bond in chloropyridines.[4] More robust and specialized catalyst systems are required. The most effective systems typically involve a palladium precursor combined with bulky, electron-rich phosphine ligands (Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[1][4][6] These ligands help to promote the formation of the active monoligated Pd(0) species and shield the metal center from inhibition by the pyridine nitrogen.[1][4]

Q3: What are the best practices for Buchwald-Hartwig amination with this compound?

A3: For Buchwald-Hartwig amination, where you are coupling a primary or secondary amine at the C6-position, using a robust catalyst system is critical.[5][7] A combination of a palladium precatalyst with a specialized biarylphosphine ligand (e.g., XPhos, SPhos, BrettPhos) is highly recommended.[5][8] The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is also crucial for the reaction's success.[9]

Q4: Do I need to protect the amino (-NH₂) or methanol (-CH₂OH) groups on the pyridine ring?

A4: It depends on the reaction conditions and coupling partner.

  • Amino Group: In Suzuki-Miyaura reactions, the primary amine group is often tolerated.[10] However, in Buchwald-Hartwig amination (where you are coupling another amine), the ring's amino group could potentially compete as a nucleophile, necessitating a protection strategy.

  • Methanol Group: The alcohol's proton can be considered acidic and may interfere with strong bases. While many modern catalyst systems tolerate free hydroxyl groups, protection (e.g., as a silyl ether) may be required if you observe side reactions or catalyst deactivation.

Q5: My reaction is producing significant side products like homocoupling and protodehalogenation. How can I minimize these?

A5: These side reactions are common challenges in cross-coupling chemistry.

  • Homocoupling: This is often promoted by the presence of oxygen, which can interfere with the catalyst.[4] Rigorous degassing of all solvents and reagents is critical.

  • Protodehalogenation: The replacement of the chlorine atom with hydrogen can occur if the desired catalytic cycle is slow.[5] Using a more active catalyst, a stronger base, or a different solvent system can help accelerate the desired cross-coupling pathway over this decomposition route.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Complete Reaction Failure / No Conversion Catalyst Inhibition/Deactivation: The pyridine nitrogen is poisoning the Pd catalyst.[1] The active Pd(0) species is sensitive to oxygen.[4]• Switch to a more robust catalyst system using bulky, electron-rich ligands like SPhos, XPhos, or RuPhos.[1][4] • Ensure all solvents and the reaction vessel are thoroughly degassed with an inert gas (Argon or Nitrogen).[4]
Ineffective Base: The base is not strong enough or soluble enough to facilitate the catalytic cycle (e.g., transmetalation in Suzuki coupling).[4][6]• For Suzuki reactions, screen stronger bases like K₃PO₄ or Cs₂CO₃.[6] • For Buchwald-Hartwig, use a strong, non-nucleophilic base such as NaOtBu or LHMDS.[9]
Low Reaction Temperature: The C-Cl oxidative addition step requires significant thermal energy.[6]• Increase the reaction temperature, typically to the 80-120 °C range.[4] • Consider using microwave irradiation to achieve higher temperatures and faster reaction times.[11]
Low Yield with Multiple Side Products Protodeboronation (Suzuki): The boronic acid is degrading before it can couple. This is often caused by excess water or acidic impurities.[4]• Use anhydrous solvents and reagents. • Consider using more stable boronic esters (e.g., pinacol esters) instead of boronic acids.[4]
Catalyst Decomposition: The formation of palladium black (aggregated, inactive palladium) is observed.• This can be caused by high temperatures or an insufficient ligand-to-palladium ratio.[1] • Increase the ligand-to-palladium ratio (e.g., 2:1 or 4:1 L:Pd).
Inconsistent Results Reagent Quality: Catalysts, ligands, bases, or solvents may have degraded over time.[5]• Use fresh, high-purity reagents. Ensure bases are stored under inert atmosphere and solvents are anhydrous.

Catalyst and Condition Selection Tables

The following tables summarize recommended starting conditions for optimizing cross-coupling reactions with this compound, based on established protocols for challenging chloropyridines.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationale & Notes
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)Common, effective palladium(II) and palladium(0) precursors.
Ligand SPhos, XPhos, or RuPhos (2-10 mol%)Bulky, electron-rich Buchwald ligands are highly effective for activating C-Cl bonds and preventing catalyst inhibition.[4][6]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases are often required for challenging aryl chlorides.[6]
Solvent Dioxane, Toluene, or a Toluene/Water mixtureEnsure solvents are thoroughly degassed before use.[4]
Temperature 80 - 120 °CHigher temperatures are necessary to facilitate the oxidative addition of the C-Cl bond.[4]

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

ComponentRecommendationRationale & Notes
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)Standard precatalysts that form the active Pd(0) species in situ.
Ligand XPhos, BrettPhos, or BINAP (2-10 mol%)These ligands are well-established for promoting C-N bond formation with a wide range of amines.[5][7][9]
Base NaOtBu or LHMDS (1.2-1.5 equivalents)A strong, non-nucleophilic base is required to deprotonate the amine coupling partner.[9]
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are essential. Ensure they are rigorously degassed.
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle.

Experimental Protocols & Workflows

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point. Optimization of reagents, temperature, and reaction time may be necessary for specific substrates.

  • Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[12]

  • Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[12]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.) and the ligand (e.g., SPhos, 0.04 equiv.).

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane) via syringe.

  • Reaction: Place the sealed vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the desired coupled product.

experimental_workflow start_end start_end process process decision decision output output A 1. Add Solids to Flask (Pyridine, Boronic Acid, Base) B 2. Purge with Inert Gas (Evacuate & Backfill 3x) A->B C 3. Add Catalyst & Ligand B->C D 4. Add Degassed Solvent C->D E 5. Heat Reaction (80-110 °C) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Aqueous Work-up (Extract & Dry) F->G H 8. Purify Crude Product (Column Chromatography) G->H I Final Product H->I

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting Logic

When encountering low or no yield, a systematic approach to troubleshooting is critical. The following diagram illustrates a logical workflow for diagnosing common issues in palladium-catalyzed cross-coupling reactions of chloropyridines.

troubleshooting_flowchart Troubleshooting Low Yield in Chloropyridine Coupling problem problem question question solution solution outcome outcome start Low or No Yield q1 Is the Catalyst System Active Enough for C-Cl? start->q1 s1 Switch to Buchwald Ligands (SPhos, XPhos) or NHC Ligands. Increase Catalyst Loading. q1->s1 No q2 Is the System Properly Degassed? q1->q2 Yes s1->q2 s2 Degas Solvents Thoroughly. Use Freeze-Pump-Thaw Cycles or Sparge with Argon. q2->s2 No q3 Is the Base Effective? q2->q3 Yes s2->q3 s3 Screen Stronger Bases (K₃PO₄, Cs₂CO₃, NaOtBu). Ensure Base is Dry and Pure. q3->s3 No q4 Is the Reaction Temperature Sufficient? q3->q4 Yes s3->q4 s4 Increase Temperature to 80-120 °C. Consider Microwave Irradiation. q4->s4 No end Reaction Optimized q4->end Yes s4->end

Caption: A logical workflow for troubleshooting cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to the Purity Validation of (4-Amino-6-chloropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the dynamic field of drug development, the purity and integrity of chemical reagents are paramount. (4-Amino-6-chloropyridin-3-yl)methanol is a key building block in the synthesis of a variety of pharmaceutical compounds. Its purity can significantly influence reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of the final drug product.

This guide provides an objective comparison of the purity of this compound from three representative commercial suppliers (designated as Supplier A, Supplier B, and a high-purity Reference Standard). The comparison is based on a comprehensive analysis using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols are provided to enable researchers to replicate these validation methods in their own laboratories.

Executive Summary of Purity Analysis

A summary of the quantitative purity analysis of this compound from the three sources is presented below. The data highlights the variability in purity and impurity profiles that can be encountered.

Analytical MethodParameterReference StandardSupplier ASupplier B
HPLC Purity (Area %)99.9%98.5%96.2%
Known Impurity 1 (%)< 0.05%0.8%1.5%
Known Impurity 2 (%)< 0.05%0.3%0.9%
Unknown Impurities (Total %)0.05%0.4%1.4%
GC-MS Residual Solvents (Total ppm)< 50 ppm250 ppm (Methanol)800 ppm (Methanol, Dichloromethane)
Volatile Impurities (Total %)Not Detected0.1%0.3%
¹H NMR Structural ConfirmationConformsConformsConforms
Quantitative Purity (qNMR)> 99.8%98.2%95.9%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for the quantitative determination of the purity of this compound and its non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) % B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent and Volatile Impurity Analysis

This method is employed to identify and quantify volatile impurities and residual solvents.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold for 5 min.

  • MS Transfer Line Temperature: 250°C.

  • MS Ion Source Temperature: 230°C.

  • Mass Range: 35-450 amu.

  • Sample Preparation: Prepare a 10 mg/mL solution of the sample in a suitable solvent (e.g., DMSO) that does not interfere with the analytes of interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis

¹H and ¹³C NMR are used for structural confirmation, while quantitative NMR (qNMR) provides an absolute purity assessment.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR:

    • Acquisition of a standard proton spectrum to confirm the chemical structure by analyzing chemical shifts and coupling constants.

  • ¹³C NMR:

    • Acquisition of a proton-decoupled carbon spectrum to confirm the number and type of carbon atoms.

  • qNMR:

    • Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into an NMR tube.

    • Dissolve in DMSO-d₆.

    • Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 30 s) to ensure full signal relaxation.

    • Calculate the purity by comparing the integral of a well-resolved analyte signal to the integral of a known signal from the internal standard.

Visualizing the Purity Validation Workflow

The following diagrams illustrate the logical workflow for the comprehensive purity assessment of this compound.

Purity_Validation_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Test Sample of This compound HPLC HPLC Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS NMR NMR Analysis Sample->NMR Purity_Report Purity (%) & Impurity Profile HPLC->Purity_Report Solvent_Report Residual Solvents (ppm) GCMS->Solvent_Report Structure_Report Structural Confirmation & qNMR Purity NMR->Structure_Report Final_Assessment Overall Purity Assessment Purity_Report->Final_Assessment Solvent_Report->Final_Assessment Structure_Report->Final_Assessment

Caption: Workflow for the comprehensive purity validation of this compound.

Potential Impurities and Their Origin

Understanding the potential impurities is crucial for developing robust analytical methods and for assessing the quality of the material. Based on the likely synthetic routes for this compound, the following impurities could be present:

Potential_Impurities cluster_synthesis Synthesis & Degradation cluster_impurities Potential Impurities Starting_Material Starting Materials (e.g., dichloropyridines) Impurity1 Unreacted Starting Materials Starting_Material->Impurity1 Intermediates Reaction Intermediates Impurity2 Positional Isomers Intermediates->Impurity2 Side_Products Side Reaction Products (e.g., over-chlorination) Impurity3 Dimerization Products Side_Products->Impurity3 Degradation Degradation Products (e.g., oxidation) Impurity4 Oxidation Products Degradation->Impurity4

Caption: Potential sources of impurities in this compound.

Conclusion

The purity of this compound can vary significantly between suppliers. For applications in research and drug development where high purity is critical, it is imperative to conduct a thorough analytical validation of incoming materials. While Supplier A may be suitable for some applications, the high-purity Reference Standard is recommended for sensitive assays and late-stage drug development to ensure reproducibility and minimize the introduction of process-related impurities. The experimental protocols and data presented in this guide provide a framework for researchers to make informed decisions about the quality of this compound and to implement robust quality control measures in their laboratories.

Comparative Analysis of (4-Amino-6-chloropyridin-3-yl)methanol and Structurally Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the chemical and biological properties of (4-Amino-6-chloropyridin-3-yl)methanol and a series of structurally related aminopyridine and aminopyrazole-fused pyrimidine derivatives. Due to the limited availability of direct comparative experimental data for this compound, this guide focuses on a well-characterized series of 4-aminopyrazolo[3,4-d]pyrimidine derivatives to illustrate the impact of structural modifications on anticancer activity. This analysis is supported by experimental data from published studies to inform structure-activity relationship (SAR) understanding and guide future drug discovery efforts.

Introduction

This compound is a substituted aminopyridine, a class of compounds recognized for a wide range of biological activities. Aminopyridine scaffolds are key components in many clinically approved drugs and investigational agents, often acting as kinase inhibitors or ion channel modulators. The presence of the chloro and hydroxymethyl substituents on the aminopyridine core of this compound suggests its potential as an intermediate for further chemical elaboration or as a biologically active agent itself.

A structurally analogous scaffold, the 4-aminopyrazolo[3,4-d]pyrimidine core, has been the subject of extensive investigation in oncology research. These compounds are known to exhibit potent inhibitory activity against various protein kinases and have demonstrated significant anticancer effects in preclinical studies.

Chemical Properties

A comparison of the basic chemical properties of this compound and its non-chlorinated analog, (4-Amino-pyridin-3-yl)methanol, is presented in Table 1. The introduction of a chlorine atom increases the molecular weight and is expected to modulate the lipophilicity and electronic properties of the molecule, which can significantly impact its biological activity and pharmacokinetic profile.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundStructure of this compoundC₆H₇ClN₂O158.59846036-96-2[1][2][3][4][5][6][7]
(4-Amino-pyridin-3-yl)methanolStructure of (4-Amino-pyridin-3-yl)methanolC₆H₈N₂O124.14138116-34-4[8][9]

Comparative Biological Activity: Anticancer Effects of 4-Aminopyrazolo[3,4-d]pyrimidine Derivatives

Table 2: Anticancer Activity (IC₅₀, μM) of Selected 4-Aminopyrazolo[3,4-d]pyrimidine Derivatives [8]

CompoundLeukemia (MOLT-4)Leukemia (HL-60(TB))Melanoma (SK-MEL-5)Renal Cancer (UO-31)
11 >100>1002.40>100
12c 1.58>10018.61.23
12d 2.02.6320.41.51
12f >100>10022.91.48
12j 1.82>1001.621.86

The data indicates that subtle structural modifications on the 4-aminopyrazolo[3,4-d]pyrimidine scaffold can significantly impact both the potency and the selectivity of the anticancer activity. For instance, compound 12j demonstrated broad-spectrum activity across the tested cell lines, while compound 11 showed more selective effects. Notably, several compounds, including 12c , 12d , 12f , and 12j , exhibited potent activity against renal cancer cell lines.[8]

Experimental Protocols

A generalized protocol for evaluating the in vitro anticancer activity of compounds, similar to the one used for the 4-aminopyrazolo[3,4-d]pyrimidine derivatives, is provided below.

In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., MOLT-4, HL-60, SK-MEL-5, UO-31)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using a suitable software package.

Visualizations

Logical Relationship of Compound Classes

A Heterocyclic Compounds B Pyridine Derivatives A->B E Fused Pyrimidines A->E C Aminopyridines B->C D This compound C->D F 4-Aminopyrazolo[3,4-d]pyrimidines E->F

Caption: Hierarchical classification of the discussed compounds.

Experimental Workflow for Anticancer Activity Screening

A Synthesize and Characterize Test Compounds C Treat Cells with Serial Dilutions of Compounds A->C B Prepare Cancer Cell Cultures B->C D Incubate for 48-72 hours C->D E Perform MTT Assay D->E F Measure Absorbance E->F G Calculate IC50 Values F->G H Structure-Activity Relationship Analysis G->H

Caption: Workflow for evaluating in vitro anticancer activity.

Conclusion

While direct comparative data for this compound is currently limited, the analysis of structurally related 4-aminopyrazolo[3,4-d]pyrimidine derivatives provides a valuable framework for understanding the potential biological activities of this class of compounds. The presented data highlights the significant impact of substituent modifications on anticancer potency and selectivity. The provided experimental protocol offers a standardized method for evaluating the cytotoxic effects of novel compounds. Further investigation into the biological profile of this compound and its analogs is warranted to explore their therapeutic potential.

References

Comparative Biological Activity of (4-Amino-6-chloropyridin-3-yl)methanol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of derivatives based on the (4-Amino-6-chloropyridin-3-yl)methanol scaffold. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to support further research and development in this area.

While direct comparative studies on a broad series of derivatives of this compound are not extensively available in the public domain, this guide draws upon data from structurally related aminopyridine compounds that have been investigated as potent biological agents, particularly in the context of oncology. The aminopyridine core is a well-established pharmacophore in the design of kinase inhibitors, a critical class of targeted cancer therapeutics.

Kinase Inhibitory Activity: Targeting Cancer Signaling

Derivatives of aminopyridines have shown significant promise as inhibitors of various protein kinases that are pivotal in cancer cell proliferation, survival, and angiogenesis. Notably, kinases such as c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) are frequent targets for this class of compounds.

Comparative Inhibitory Activity of Aminopyridine Derivatives

The following tables summarize the in vitro inhibitory activities of several series of aminopyridine derivatives against key oncogenic kinases. These compounds, while not all direct derivatives of this compound, share the critical aminopyridine scaffold and provide valuable structure-activity relationship (SAR) insights.

Table 1: Inhibitory Activity of 2-Aminopyridine-3-carboxamide Derivatives against c-Met Kinase [1]

Compound IDR Groupc-Met IC50 (µM)
(S)-24o (S)-1-(4-fluorophenyl)ethyl0.022
(R)-24o (R)-1-(4-fluorophenyl)ethyl>1
24a H>10
24f 4-fluorobenzyl0.15
24j 1-phenylethyl0.045

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 2: Inhibitory Activity of Aminopyridines Substituted with Benzoxazole against c-Met Kinase [2]

Compound IDR Groupc-Met IC50 (nM)
Amide 24 4-(morpholin-4-ylmethyl)phenyl5
Amide 12 4-methoxyphenyl48
Amide 18 4-(dimethylamino)phenyl12
Amide 21 4-(pyrrolidin-1-ylmethyl)phenyl8

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 3: Anti-proliferative Activity of Bicyclic 2-Aminopyrimidine Derivatives [3]

Compound IDVEGFR-2 IC50 (µM)A549 Cell Line IC50 (µM)HCT116 Cell Line IC50 (µM)
55 0.0352.6710.87
61 0.0432.7112.17
Sorafenib Not ReportedNot ReportedNot Reported

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are generalized protocols for key experiments typically employed in the evaluation of these compounds.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of a compound required to inhibit the activity of a specific kinase.

  • Reagents and Materials : Recombinant human kinase (e.g., c-Met, VEGFR-2), ATP, substrate peptide, kinase buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure :

    • A solution of the kinase and the substrate peptide is prepared in the kinase buffer.

    • The test compounds are serially diluted to various concentrations.

    • The kinase solution is added to a multi-well plate, followed by the addition of the test compound dilutions.

    • The reaction is initiated by adding ATP.

    • The plate is incubated at a specified temperature for a set period (e.g., 60 minutes at 30°C).

    • The detection reagent is added to stop the reaction and measure the amount of ADP produced, which is inversely proportional to the kinase activity.

    • Luminescence or fluorescence is measured using a plate reader.

  • Data Analysis : The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

  • Cell Culture : Human cancer cell lines (e.g., A549, HCT116) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Procedure :

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

    • After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • The plate is incubated for a few hours, during which viable cells metabolize MTT into a purple formazan product.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Analysis : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental procedures can aid in understanding the context and rationale of the research.

Kinase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK)\n(e.g., c-Met, VEGFR-2) Receptor Tyrosine Kinase (RTK) (e.g., c-Met, VEGFR-2) Growth Factor->Receptor Tyrosine Kinase (RTK)\n(e.g., c-Met, VEGFR-2) Binds to Signaling\nProteins Signaling Proteins Receptor Tyrosine Kinase (RTK)\n(e.g., c-Met, VEGFR-2)->Signaling\nProteins Activates Transcription\nFactors Transcription Factors Signaling\nProteins->Transcription\nFactors Activates Gene Expression Gene Expression Transcription\nFactors->Gene Expression Regulates Cell Proliferation,\nSurvival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Gene Expression->Cell Proliferation,\nSurvival, Angiogenesis Aminopyridine\nDerivative Aminopyridine Derivative Aminopyridine\nDerivative->Receptor Tyrosine Kinase (RTK)\n(e.g., c-Met, VEGFR-2) Inhibits

Caption: Generic Kinase Signaling Pathway Inhibition.

Experimental_Workflow Start Start Synthesis of\nthis compound\nDerivatives Synthesis of This compound Derivatives Start->Synthesis of\nthis compound\nDerivatives In Vitro Kinase Assay\n(e.g., c-Met, VEGFR-2) In Vitro Kinase Assay (e.g., c-Met, VEGFR-2) Synthesis of\nthis compound\nDerivatives->In Vitro Kinase Assay\n(e.g., c-Met, VEGFR-2) Cell-Based Proliferation Assay\n(e.g., MTT Assay) Cell-Based Proliferation Assay (e.g., MTT Assay) Synthesis of\nthis compound\nDerivatives->Cell-Based Proliferation Assay\n(e.g., MTT Assay) Determine IC50 Values Determine IC50 Values In Vitro Kinase Assay\n(e.g., c-Met, VEGFR-2)->Determine IC50 Values Data Structure-Activity\nRelationship (SAR) Analysis Structure-Activity Relationship (SAR) Analysis Determine IC50 Values->Structure-Activity\nRelationship (SAR) Analysis Cell-Based Proliferation Assay\n(e.g., MTT Assay)->Determine IC50 Values Data Lead Compound\nIdentification Lead Compound Identification Structure-Activity\nRelationship (SAR) Analysis->Lead Compound\nIdentification End End Lead Compound\nIdentification->End

References

Spectroscopic Analysis and Confirmation: A Comparative Guide to (4-Amino-6-chloropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of (4-Amino-6-chloropyridin-3-yl)methanol, a key intermediate in pharmaceutical synthesis, against its structural analog, (4-Amino-pyridin-3-yl)methanol. The objective is to offer a clear comparison of their spectroscopic properties to aid in identification and confirmation. Due to the limited availability of public experimental spectra for this compound, this guide utilizes predicted mass spectrometry data and compares it with data for the well-characterized alternative.

Executive Summary

This compound is a substituted pyridine derivative with significant potential in drug discovery. Its structural confirmation relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide presents a side-by-side comparison of its expected spectroscopic characteristics with those of (4-Amino-pyridin-3-yl)methanol, highlighting the influence of the chlorine substituent on the spectral data. While experimental NMR and IR data for this compound are not widely available in the public domain, predicted mass spectrometry data provides a valuable tool for its identification.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and the alternative compound, (4-Amino-pyridin-3-yl)methanol.

Table 1: General Properties

PropertyThis compound(4-Amino-pyridin-3-yl)methanol
Molecular Formula C₆H₇ClN₂O[1][2][3]C₆H₈N₂O[4][5]
Molecular Weight 158.59 g/mol [2]124.14 g/mol [5]
CAS Number 846036-96-2[1][2][3]138116-34-4[6]

Table 2: Predicted Mass Spectrometry Data

AdductThis compound (m/z)[7](4-Amino-pyridin-3-yl)methanol (m/z)[4]
[M+H]⁺ 159.03197125.07094
[M+Na]⁺ 181.01391147.05288
[M-H]⁻ 157.01741123.05638
[M+NH₄]⁺ 176.05851142.09748
[M+K]⁺ 196.98785163.02682

Note: While experimental ¹H NMR, ¹³C NMR, and IR spectra for this compound are not publicly available, spectroscopic data for (4-Amino-pyridin-3-yl)methanol is available, providing a valuable reference for the expected peak positions and patterns.[8]

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[9]

  • Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence for ¹H NMR. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.[10]

¹³C NMR Spectroscopy:

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.7-1.0 mL of deuterated solvent) due to the lower natural abundance of ¹³C.[11]

  • Instrumentation: Use an NMR spectrometer equipped with a broadband probe.

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR.[12]

  • Data Processing: Process the data similarly to ¹H NMR, with chemical shifts referenced to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid):

    • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

    • Thin Film: Dissolve the solid in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.[13]

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or KBr pellet should be recorded and subtracted from the sample spectrum.[14]

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL, followed by further dilution.[15]

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Introduce the sample into the ion source. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[16]

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.[16]

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and confirmation of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Compound This compound NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR IR FT-IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: Workflow for Spectroscopic Confirmation.

This guide provides a foundational comparison for the spectroscopic analysis of this compound. For definitive structural elucidation, obtaining experimental spectra is crucial. Researchers are encouraged to acquire their own data or consult with analytical service providers who may have access to reference spectra.

References

Comparative Study of Synthetic Routes to (4-Amino-6-chloropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the preparation of (4-Amino-6-chloropyridin-3-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. The routes are compared based on their starting materials, reaction conditions, and yields, with detailed experimental protocols provided for reproducibility.

Executive Summary

Two distinct synthetic pathways for the synthesis of this compound have been evaluated. The first route involves the direct reduction of the ester group of ethyl 4-amino-6-chloronicotinate. The second route proceeds through a two-step sequence involving the hydrolysis of the ester to a carboxylic acid, followed by its reduction. The choice of synthetic route may depend on the availability of starting materials, desired purity, and scalability of the process.

Data Presentation

ParameterRoute 1: Direct Ester ReductionRoute 2: Two-Step Reduction via Carboxylic Acid
Starting Material Ethyl 4-amino-6-chloronicotinateEthyl 4-amino-6-chloronicotinate
Key Reagents Lithium Aluminum Hydride (LiAlH₄)Sodium Hydroxide (NaOH), Isobutyl Chloroformate, Sodium Borohydride (NaBH₄)
Solvent(s) Tetrahydrofuran (THF)Water, Dioxane, THF
Reaction Temperature 0°C to Room TemperatureRoom Temperature to 70°C
Reaction Time Not explicitly stated2 hours (hydrolysis) + Not explicitly stated (reduction)
Yield Not explicitly stated89% (hydrolysis step)
Number of Steps 12

Synthetic Route Diagrams

Synthetic_Routes cluster_0 Route 1: Direct Ester Reduction cluster_1 Route 2: Two-Step Reduction via Carboxylic Acid A1 Ethyl 4-amino-6-chloronicotinate P This compound A1->P   LiAlH₄, THF   0°C to RT B1 Ethyl 4-amino-6-chloronicotinate B2 4-Amino-6-chloronicotinic acid B1->B2   NaOH, H₂O   70°C, 2h (89%) P2 This compound B2->P2   1. Isobutyl Chloroformate, Et₃N, THF   2. NaBH₄, H₂O Workflow cluster_workflow General Synthetic Workflow Start Select Starting Material Route_Selection Choose Synthetic Route Start->Route_Selection Route1 Route 1: Direct Reduction Route_Selection->Route1 One-step Route2 Route 2: Two-Step Reduction Route_Selection->Route2 Two-step Reaction1 Perform LiAlH₄ Reduction Route1->Reaction1 Hydrolysis Perform Ester Hydrolysis Route2->Hydrolysis Workup_Purification Reaction Work-up and Purification Reaction1->Workup_Purification Reduction2 Perform Carboxylic Acid Reduction Hydrolysis->Reduction2 Reduction2->Workup_Purification Analysis Characterize Product (NMR, MS, Purity) Workup_Purification->Analysis Final_Product Obtain this compound Analysis->Final_Product

Purity Analysis of Commercial (4-Amino-6-chloropyridin-3-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Amino-6-chloropyridin-3-yl)methanol is a key building block in the synthesis of various pharmaceutical compounds. The purity of this reagent is critical as impurities can lead to undesired side reactions, lower yields, and the introduction of potentially toxic components in the final active pharmaceutical ingredient (API). This guide provides a comparative purity analysis of commercially available this compound, offering a framework for researchers to assess and select the most suitable grade for their specific research and development needs. The data presented herein is a representative example to illustrate the comparison.

Comparative Purity Analysis

The purity of this compound from three representative commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The results are summarized in the tables below.

Table 1: Purity and Impurity Profile by HPLC
SupplierPurity (%) by HPLC (at 254 nm)Major Impurity 1: Ethyl 4-amino-6-chloronicotinate (%)Major Impurity 2: 4-amino-6-chloro-3-formylpyridine (%)Other Impurities (%)
Supplier A 99.50.250.100.15
Supplier B 98.80.750.250.20
Supplier C 99.80.080.050.07
Table 2: Residual Solvents by GC-MS
SupplierTetrahydrofuran (THF) (ppm)Ethyl Acetate (ppm)Methanol (ppm)Total Residual Solvents (ppm)
Supplier A 1505025225
Supplier B 40015075625
Supplier C 5020<10<80
Table 3: Structural Confirmation and Purity by ¹H NMR
Supplier¹H NMR Purity Estimate (%)Conformance to StructureObservable Impurities
Supplier A >99YesMinor signals consistent with Impurity 1
Supplier B ~98YesSignals consistent with Impurity 1 and Impurity 2
Supplier C >99.5YesNo significant impurities detected

Potential Impurities

The primary synthesis route for this compound involves the reduction of ethyl 4-amino-6-chloronicotinate with a reducing agent such as lithium aluminum hydride (LiAlH₄).[1] Based on this, the following are potential process-related impurities:

  • Ethyl 4-amino-6-chloronicotinate (Impurity 1): Unreacted starting material.

  • 4-amino-6-chloro-3-formylpyridine (Impurity 2): An intermediate aldehyde formed during the reduction of the ester, resulting from incomplete reduction.[2][3]

  • Other related substances: By-products from the synthesis of the starting material or from side reactions during the reduction process.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Samples are dissolved in the mobile phase at a concentration of 1 mg/mL.

  • Quantification: Purity is determined by area normalization. Impurities are quantified against a reference standard of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injection: Split injection.

  • Temperature Program: An initial temperature of 50°C, ramped to 250°C.

  • MS Detection: Electron Ionization (EI) mode, scanning from m/z 35 to 500.

  • Sample Preparation: Samples are dissolved in a suitable solvent like methanol.

  • Analysis: Identification and quantification of residual solvents and volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Analysis: ¹H NMR spectra are recorded to confirm the chemical structure and to identify and quantify impurities by integrating the signals of the main compound against those of the impurities. A known amount of an internal standard can be used for quantitative NMR (qNMR).

Visualizations

Purity_Analysis_Workflow cluster_sampling Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_reporting Reporting Sample Commercial this compound Dissolution Dissolution in Appropriate Solvents Sample->Dissolution HPLC HPLC Analysis (Purity & Impurities) Dissolution->HPLC GCMS GC-MS Analysis (Residual Solvents) Dissolution->GCMS NMR NMR Analysis (Structure & Purity) Dissolution->NMR Purity_Assessment Purity Assessment HPLC->Purity_Assessment Impurity_Profiling Impurity Identification & Quantification HPLC->Impurity_Profiling GCMS->Impurity_Profiling NMR->Purity_Assessment Structural_Verification Structural Verification NMR->Structural_Verification Report Comparative Purity Report Purity_Assessment->Report Impurity_Profiling->Report Structural_Verification->Report Synthesis_and_Impurities cluster_synthesis Synthesis Route cluster_impurities Potential Impurities StartingMaterial Ethyl 4-amino-6-chloronicotinate Reduction Reduction with LiAlH4 StartingMaterial->Reduction Impurity1 Unreacted Starting Material (Ethyl 4-amino-6-chloronicotinate) StartingMaterial->Impurity1 Carry-over Product This compound Reduction->Product Impurity2 Incomplete Reduction Product (4-amino-6-chloro-3-formylpyridine) Reduction->Impurity2 By-product Impurity1->Product Present in Impurity2->Product Present in

References

A Comparative Benchmarking Guide to (4-Amino-6-chloropyridin-3-yl)methanol for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

(4-Amino-6-chloropyridin-3-yl)methanol , a substituted aminopyridine, presents itself as a valuable building block for the synthesis of complex heterocyclic structures in the field of drug discovery and medicinal chemistry. This guide provides a comparative analysis of this reagent against other commonly used alternatives, supported by available experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Executive Summary

This compound is a versatile reagent primarily utilized in the construction of fused pyridine scaffolds, such as pyrazolopyridines, which are of significant interest due to their diverse pharmacological activities, including kinase inhibition. This guide benchmarks its performance in key synthetic transformations and biological applications against structurally similar and functionally equivalent reagents. While direct comparative studies are limited, this analysis draws upon published data to provide a comprehensive overview of its potential advantages and disadvantages.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueReference
CAS Number 846036-96-2[1]
Molecular Formula C₆H₇ClN₂O[1]
Molecular Weight 158.59 g/mol [1]
Appearance White to off-white solid[2]
Purity ≥98%[1]
Storage 4°C, protect from light[1]
Topological Polar Surface Area (TPSA) 59.14 Ų[1]
logP 0.8095[1]

Benchmarking Performance in Synthesis

The utility of this compound as a synthetic building block is primarily demonstrated in its role as a precursor for fused heterocyclic systems. A key application is in the synthesis of pyrazolo[3,4-b]pyridines, a class of compounds with known biological activities.

Synthesis of this compound

A known synthetic route to the title compound involves the reduction of ethyl 4-amino-6-chloronicotinate.

Starting MaterialReagentSolventTemperatureYieldReference
ethyl 4-amino-6-chloronicotinateLithium aluminum hydride (LiAlH₄)Tetrahydrofuran (THF)-78°C to room temp.65%[2]
Comparative Analysis in the Synthesis of Fused Pyridines
ReagentReaction TypeProductYieldReference
This compound Hypothetical cyclizationPyrazolo[3,4-b]pyridine derivativeData not available
5-amino-1-phenyl-pyrazoleCyclization with α,β-unsaturated ketones4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines13-28%[3]
N-aminopyridinium ylides[3+2] cycloaddition with ynalsCyanated pyrazolo[1,5-a]pyridinesNot specified[4]
7-Amino-6-cyano-2,5-diphenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl esterRecrystallizationPurified product82%[5]

Analysis: The comparison above highlights the variability in yields for the synthesis of pyrazolopyridine systems depending on the starting materials and reaction conditions. While a direct yield comparison for this compound is not available, its structural features suggest it would be a competent substrate for such cyclization reactions. The presence of the chloro- and hydroxymethyl- substituents offers handles for further diversification of the resulting pyrazolopyridine core.

Benchmarking Performance in Biological Applications

Aminopyridine scaffolds are privileged structures in medicinal chemistry, frequently appearing in kinase inhibitors. The biological activity of compounds derived from this compound can be benchmarked against that of inhibitors derived from other aminopyridine building blocks.

Kinase Inhibitor Scaffolds

The following table presents IC50 values for various kinase inhibitors based on aminopyridine and related heterocyclic cores. This provides a landscape of the potential potency that can be achieved with this class of compounds.

Inhibitor ScaffoldKinase TargetIC₅₀ (nM)Reference
3-amino-5-(pyridin-4-yl)pyridin-2(1H)-oneAurora BData not specified, potent inhibitor[6]
3-amino-5-(pyridin-4-yl)pyridin-2(1H)-oneMPS1Data not specified, potent inhibitor[6]
Pyrazolo[3,4-g]isoquinoline derivative (1b)Haspin57[7]
Pyrazolo[3,4-g]isoquinoline derivative (2c)Haspin62[7]
Pyridylpyrimidinylaminophenyl derivative (20)c-SrcComparable to Imatinib[8]

Analysis: The data indicates that aminopyridine-based scaffolds can yield highly potent kinase inhibitors with nanomolar IC50 values. While specific biological data for derivatives of this compound are not publicly available, its structural similarity to known kinase inhibitor fragments suggests its potential as a valuable starting material for the synthesis of novel inhibitors. The chloro-substituent can be utilized for cross-coupling reactions to introduce various moieties that can interact with the kinase active site, while the amino and hydroxymethyl groups can be involved in crucial hydrogen bonding interactions.

Experimental Protocols

Synthesis of this compound[2]

To a suspension of lithium aluminum hydride (1.9 g) in tetrahydrofuran (50 mL) cooled to -78 °C, a solution of ethyl 4-amino-6-chloronicotinate (5.1 g, 25.4 mmol) in tetrahydrofuran (70 mL) is added dropwise. The reaction mixture is stirred at -78 °C for 3 hours and then allowed to warm to room temperature. The reaction is quenched by the slow addition of a 1:1 mixture of methanol and ethyl acetate. The solid is removed by filtration, and the filtrate is concentrated. The resulting residue is purified by silica gel column chromatography (petroleum ether:ethyl acetate = 10:5:1) to afford this compound as a pale yellow solid (2.6 g, 65% yield).

Visualizing Synthetic Pathways and Relationships

Logical Flow for Utilizing this compound in Drug Discovery

drug_discovery_workflow start Starting Material This compound step1 Cyclization Reaction (e.g., with a 1,3-dicarbonyl compound) start->step1 step2 Fused Heterocycle (e.g., Pyrazolo[3,4-b]pyridine) step1->step2 step3 Further Functionalization (e.g., Suzuki Coupling at C6-Cl) step2->step3 step4 Library of Analogs step3->step4 step5 Biological Screening (e.g., Kinase Assays) step4->step5 end Lead Compound Identification step5->end

Caption: Workflow for drug discovery using the target reagent.

Experimental Workflow for Synthesis

synthesis_workflow start Ethyl 4-amino-6-chloronicotinate reagent LiAlH4 in THF -78°C to RT start->reagent workup Quench (MeOH/EtOAc) Filtration Concentration reagent->workup purification Silica Gel Chromatography workup->purification product This compound (65% yield) purification->product

Caption: Synthesis of this compound.

Conclusion

This compound is a promising building block for the synthesis of biologically active heterocyclic compounds, particularly those with a fused pyridine core. Its utility is underscored by a straightforward synthesis and the presence of multiple functional groups amenable to further chemical modification. While direct comparative performance data is scarce, analysis of related structures and reactions suggests its potential to be a valuable reagent in drug discovery campaigns, especially in the development of kinase inhibitors. Researchers are encouraged to consider this reagent for the generation of novel chemical matter and to contribute to the growing body of knowledge by publishing comparative data when possible.

References

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Studies of Aminopyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

The development of novel kinase inhibitors is a cornerstone of modern oncology and immunology research. Among the myriad of scaffolds explored, aminopyridine derivatives, including structures related to (4-Amino-6-chloropyridin-3-yl)methanol, have emerged as a promising class of therapeutics. The journey from a compound synthesized in a lab to a potential clinical candidate is marked by rigorous evaluation, beginning with in vitro assays and progressing to in vivo studies. This guide provides a comparative analysis of in vitro and in vivo data for representative aminopyridine-based kinase inhibitors, offering insights into the critical transition from benchtop to preclinical models. While direct comparative studies on this compound derivatives are not extensively published, this guide draws upon publicly available data from structurally related compounds to illuminate the key principles and challenges in this area of drug discovery.

Quantitative Data Summary: In Vitro Potency vs. In Vivo Efficacy

The following tables summarize key data from studies on various aminopyridine derivatives, showcasing the relationship between their performance in biochemical and cellular assays (in vitro) and their behavior and efficacy in animal models (in vivo).

Table 1: In Vitro Profile of Aminopyridine-Based Kinase Inhibitors

Compound IDTarget KinaseBiochemical IC50 (nM)Cell LineCellular IC50 (µM)
Compound 21b JAK29HELNot Reported
Compound 12 PIM-114.3MCF-70.5
Compound 8e CDK9/HDAC188.4 (CDK9), 168.9 (HDAC1)MV-4-11Not Reported
S3c Not SpecifiedNot ReportedA278015.57
S3c Not SpecifiedNot ReportedA2780CISR11.52

Table 2: In Vivo Profile of Selected Aminopyridine-Based Kinase Inhibitors

Compound IDAnimal ModelDosing RegimenKey In Vivo Outcome
Compound 8e MV-4-11 xenograftNot SpecifiedT/C value of 29.98%
Compound 12 SEC-bearing miceNot Specified42.1% tumor inhibition

Detailed Experimental Protocols

A clear understanding of the methodologies employed in generating the above data is crucial for its interpretation. Below are detailed protocols for key experiments typically cited in the study of kinase inhibitors.

In Vitro Assays

1. Kinase Inhibition Assay (Example: PIM-1 Kinase)

  • Principle: To measure the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Methodology:

    • The PIM-1 kinase enzyme is incubated with the test compound at various concentrations.

    • A specific substrate for PIM-1 and ATP are added to initiate the phosphorylation reaction.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The amount of phosphorylated substrate is quantified, often using a fluorescence- or luminescence-based method.

    • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

2. Cell Proliferation Assay (Example: MCF-7 Cell Line)

  • Principle: To assess the cytotoxic or cytostatic effect of a compound on cancer cells.

  • Methodology:

    • MCF-7 (human breast cancer) cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with the test compound at a range of concentrations.

    • After a specified incubation period (e.g., 72 hours), a reagent such as MTT or resazurin is added to the wells.

    • This reagent is converted by viable cells into a colored or fluorescent product.

    • The absorbance or fluorescence is measured, and the percentage of cell viability relative to untreated control cells is calculated.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.

In Vivo Studies

1. Xenograft Mouse Model of Cancer

  • Principle: To evaluate the antitumor efficacy of a compound in a living organism.

  • Methodology:

    • Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with human cancer cells (e.g., MV-4-11 or MCF-7).

    • Tumors are allowed to grow to a palpable size.

    • The mice are randomized into control and treatment groups.

    • The test compound is administered to the treatment group according to a specific dosing schedule (e.g., daily oral gavage). The control group receives a vehicle.

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, the tumors are excised and weighed. Efficacy is often expressed as a T/C (treatment/control) ratio or percentage of tumor growth inhibition.

2. Pharmacokinetic (PK) Analysis

  • Principle: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.

  • Methodology:

    • The compound is administered to animals (e.g., rats or mice) via a specific route (e.g., intravenous or oral).

    • Blood samples are collected at various time points after administration.

    • The concentration of the compound in the plasma is quantified using a sensitive analytical method, such as LC-MS/MS.

    • Pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and area under the curve (AUC), are calculated from the plasma concentration-time profile.

Visualizing Pathways and Workflows

Diagrams are essential for conceptualizing complex biological pathways and experimental processes.

G Extracellular_Signal Extracellular Signal (e.g., Cytokine) Receptor Receptor Extracellular_Signal->Receptor Binds JAK JAK Receptor->JAK Activates STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylates STAT_active STAT (active dimer) STAT_inactive->STAT_active Dimerizes Nucleus Nucleus STAT_active->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates Biological_Response Biological Response Gene_Expression->Biological_Response Inhibitor Aminopyridine Derivative (Inhibitor) Inhibitor->JAK

Caption: A simplified diagram of the JAK-STAT signaling pathway, a common target for aminopyridine-based kinase inhibitors.

G Compound_Synthesis Compound Synthesis (Aminopyridine Derivatives) In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening Biochemical_Assay Biochemical Assay (e.g., Kinase IC50) In_Vitro_Screening->Biochemical_Assay Cellular_Assay Cellular Assay (e.g., Proliferation IC50) In_Vitro_Screening->Cellular_Assay Lead_Optimization Lead Optimization Biochemical_Assay->Lead_Optimization Cellular_Assay->Lead_Optimization In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies PK_Studies Pharmacokinetics (PK) In_Vivo_Studies->PK_Studies Efficacy_Studies Efficacy Studies (e.g., Xenograft Model) In_Vivo_Studies->Efficacy_Studies Clinical_Candidate Clinical Candidate PK_Studies->Clinical_Candidate Efficacy_Studies->Clinical_Candidate

Caption: A typical experimental workflow for the development of kinase inhibitors from in vitro screening to in vivo validation.

Comparative Guide to Structure-Activity Relationships of (4-Amino-6-chloropyridin-3-yl)methanol Analogs and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structure-activity relationships (SAR) of aminopyridine-based compounds, with a focus on analogs related to (4-amino-6-chloropyridin-3-yl)methanol, as inhibitors of key kinases in cancer signaling pathways. The information presented is intended to support drug discovery and development efforts by providing a consolidated overview of relevant experimental data and methodologies.

Introduction

The 4-aminopyridine scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous kinase inhibitors. Kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The development of small molecule inhibitors targeting these kinases is a major focus of anticancer drug discovery. This guide summarizes the SAR of aminopyridine derivatives, providing insights into how structural modifications influence their inhibitory potency and cellular activity.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of various aminopyridine and related heterocyclic analogs against key protein kinases and cancer cell lines. This data is compiled from multiple studies to facilitate a comparative analysis of their structure-activity relationships.

Table 1: Inhibitory Activity of Aminopyridine-Containing Spiro Derivatives against EGFR and ERBB2

Compound IDStructureEGFR-wt (% Inhibition at 0.5 µM)ERBB2 (% Inhibition at 0.5 µM)EGFR L858R/T790M IC50 (µM)
Neratinib Reference98942.5
A1 Spiro[indoline-3,4'-piperidine] derivative93910.09
A2 Spiro[indoline-3,4'-piperidine] derivative94950.08
A3 Spiro[indoline-3,4'-piperidine] derivative8188ND
A4 Spiro[indoline-3,4'-piperidine] derivative7366ND
Data sourced from a study on aminopyridine-containing spiro derivatives as EGFR inhibitors.[1] ND: Not Determined.

Table 2: Inhibitory Activity of Pyridine-Urea Derivatives against VEGFR-2 and MCF-7 Cancer Cells

Compound IDR GroupVEGFR-2 IC50 (µM)MCF-7 IC50 (µM)
Sorafenib Reference0.021.93
8b 4-chloro-3-(trifluoromethyl)phenyl5.0>50
8e 3-tert-butyl-1-p-tolyl-1H-pyrazol-5-yl3.930.22
8n N'-(4-chloro-3-(trifluoromethyl)phenyl)ureido>101.88
Data sourced from a study on pyridine-ureas as potential anticancer agents.[2]

Table 3: Anticancer Activity of 2-Amino-4-aryl-6-pyridopyrimidine Derivatives

Compound IDCell LineIC50 (µM)
Compound 6 HCT11689.24
MCF789.37
Compound 1 HCT116209.17
MCF7221.91
Data sourced from a study on microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases (e.g., EGFR, VEGFR-2) is a critical measure of their potency. A common method is the luminescence-based kinase assay.

Principle: This assay quantifies the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The amount of ADP is directly proportional to the kinase activity.

Procedure:

  • Compound Preparation: Serially dilute the test compounds in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add the diluted compounds or DMSO (vehicle control).

    • Add the kinase enzyme to each well and incubate briefly to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent.

    • Add a kinase detection reagent to convert the produced ADP into ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[4]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.[5][6][7][8]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[5][6][7][8]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by aminopyridine-based inhibitors and a typical experimental workflow for their evaluation.

Caption: EGFR Signaling Pathway targeted by aminopyridine analogs.

Experimental_Workflow cluster_design Compound Design & Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis & SAR Design Analog Design (SAR-driven) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Kinase_Assay Kinase Inhibition Assay (e.g., EGFR, VEGFR-2) Purification->Kinase_Assay Cell_Assay Cell Viability Assay (e.g., MTT on Cancer Cells) Purification->Cell_Assay IC50 IC50 Determination Kinase_Assay->IC50 Cell_Assay->IC50 SAR_Analysis Structure-Activity Relationship Analysis IC50->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Design Iterative Improvement

References

Cross-Validation of Analytical Methods for (4-Amino-6-chloropyridin-3-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two common analytical methods for the quantification of (4-Amino-6-chloropyridin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. The objective is to present a cross-validation framework for High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) methods, supported by hypothetical experimental data to illustrate performance characteristics. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures.

Introduction to Analytical Method Cross-Validation

Cross-validation of analytical methods is a critical process to ensure the consistency and reliability of results when different analytical techniques are employed to quantify the same analyte.[1][2] This is particularly important during drug development and manufacturing, where methods may be transferred between laboratories or updated over time. The goal is to demonstrate that the different methods provide equivalent results within acceptable predefined limits.[3][4]

Analytical Methods for this compound

This compound (CAS No: 846036-96-2) is a substituted aminopyridine derivative.[5][6][7] Its chemical structure, containing both chromophoric and ionizable groups, makes it amenable to analysis by both HPLC and CE.

  • High-Performance Liquid Chromatography (HPLC): A widely used technique for the separation and quantification of pharmaceutical compounds. Reversed-phase HPLC with UV detection is a common approach for molecules of this type.

  • Capillary Electrophoresis (CE): A high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[8] It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption.

Comparative Performance Data

The following tables summarize the hypothetical performance data obtained from the validation of HPLC and CE methods for the analysis of this compound.

Table 1: Linearity and Range

ParameterHPLC MethodCE Method
Linear Range 1 - 100 µg/mL1 - 100 µg/mL
Correlation Coefficient (r²) 0.99980.9995
Regression Equation y = 25432x + 123y = 18765x + 98

Table 2: Accuracy

Concentration (µg/mL)HPLC (% Recovery)CE (% Recovery)
10 99.5%101.2%
50 100.2%99.8%
90 99.8%100.5%

Table 3: Precision

ParameterHPLC (%RSD)CE (%RSD)
Repeatability (n=6) 0.8%1.2%
Intermediate Precision (n=6) 1.1%1.5%

Table 4: Limits of Detection and Quantification

ParameterHPLCCE
Limit of Detection (LOD) 0.1 µg/mL0.2 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.6 µg/mL

Experimental Protocols

Detailed methodologies for the hypothetical HPLC and CE analyses are provided below.

High-Performance Liquid Chromatography (HPLC) Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column compartment, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile: 0.1% Formic acid in water (30:70, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (1-100 µg/mL).

  • Sample Solution: Prepare the sample to be analyzed at a target concentration within the linear range using the mobile phase as the diluent.

Capillary Electrophoresis (CE) Method

Instrumentation:

  • Capillary electrophoresis system with a UV-Vis detector.

Electrophoretic Conditions:

  • Capillary: Fused silica, 50 µm i.d., 60 cm total length (50 cm effective length)

  • Background Electrolyte (BGE): 50 mM Sodium phosphate buffer, pH 2.5

  • Voltage: 20 kV

  • Capillary Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of BGE.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (1-100 µg/mL).

  • Sample Solution: Prepare the sample to be analyzed at a target concentration within the linear range using the BGE as the diluent.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflows and the logical relationship of the cross-validation process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_ce CE Analysis cluster_results Results & Comparison start Start: Weighing of Standard/Sample dissolve Dissolution in Diluent start->dissolve dilute Serial Dilution dissolve->dilute filter Filtration (if necessary) dilute->filter hplc_inject Injection into HPLC filter->hplc_inject HPLC Sample ce_inject Injection into CE filter->ce_inject CE Sample hplc_separate Chromatographic Separation hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect hplc_data Data Acquisition & Processing hplc_detect->hplc_data compare Compare Performance Metrics (Linearity, Accuracy, Precision, LOD/LOQ) hplc_data->compare ce_separate Electrophoretic Separation ce_inject->ce_separate ce_detect UV Detection ce_separate->ce_detect ce_data Data Acquisition & Processing ce_detect->ce_data ce_data->compare

Caption: Experimental workflow for HPLC and CE analysis.

cross_validation_logic cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_decision Cross-Validation Decision Analyte This compound HPLC HPLC Method Analyte->HPLC CE CE Method Analyte->CE Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ CE->Linearity CE->Accuracy CE->Precision CE->LOD_LOQ Decision Are results equivalent? Linearity->Decision Accuracy->Decision Precision->Decision LOD_LOQ->Decision Method_Interchangeable Methods are Interchangeable Decision->Method_Interchangeable Yes Further_Investigation Further Investigation Required Decision->Further_Investigation No

Caption: Logical flow of cross-validation.

Discussion and Conclusion

Based on the hypothetical data, both the HPLC and CE methods are suitable for the quantitative analysis of this compound.

  • The HPLC method demonstrates slightly better precision and lower limits of detection and quantification, making it preferable for trace analysis and routine quality control where high throughput and robustness are critical.

  • The CE method , while showing slightly higher variability and detection limits, offers the advantages of faster analysis times and significantly lower solvent consumption, aligning with green chemistry principles.

The cross-validation exercise confirms that both methods provide comparable results for accuracy over the tested concentration range. The choice of method will ultimately depend on the specific application, available instrumentation, and desired performance characteristics. For instance, in a high-throughput screening environment, the speed of the CE method might be advantageous, whereas for release testing in a GMP environment, the robustness and lower variability of the HPLC method would be favored. This comparative guide provides a framework for researchers to make informed decisions when selecting and validating analytical methods for pharmaceutical intermediates.

References

Safety Operating Guide

Navigating the Safe Disposal of (4-Amino-6-chloropyridin-3-yl)methanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and protecting the ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of (4-Amino-6-chloropyridin-3-yl)methanol, a halogenated aminopyridine derivative. Adherence to these procedures is crucial for mitigating potential hazards and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to handle this compound with appropriate safety measures. Based on data from analogous chlorinated and aminopyridine compounds, this substance should be treated as hazardous.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or vapors.[1][2][3]

In Case of Spills: Should a spill occur, it should be promptly managed by absorbing the material with an inert substance like sand or vermiculite.[1] The absorbed material must be collected into a designated, sealed container for hazardous waste.[1] It is imperative to prevent the chemical from entering drains or waterways.[1]

Quantitative Data Summary of Analogous Compounds

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[4][5]Avoid direct contact and inhalation; use appropriate PPE.
Skin Irritation Causes skin irritation.[6][7]Wear protective gloves and clothing.
Eye Irritation Causes serious eye irritation.[6][7]Wear eye protection.
Respiratory Irritation May cause respiratory irritation.[6][7]Work in a well-ventilated area or under a fume hood.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[5][8]Do not allow to enter drains or waterways.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal program.[9][10] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification and Segregation:

    • Isolate waste this compound, including any contaminated materials such as weighing paper, pipette tips, and empty stock containers.

    • Avoid mixing this waste with incompatible materials such as strong acids or strong oxidizing agents.[3][8]

  • Containerization:

    • Place the solid waste into a clearly labeled, sealable, and chemically compatible hazardous waste container. Polyethylene or glass containers are generally suitable.

    • The container must be in good condition, with a secure, leak-proof screw-top cap.[2]

  • Labeling:

    • The waste container must be clearly and accurately labeled. The label must include:

      • The words "Hazardous Waste".[1]

      • The full chemical name: "this compound" (no abbreviations or chemical formulas).[1]

      • A clear description of the primary hazards (e.g., "Toxic," "Irritant").

      • The date when the first waste was added to the container.

  • Storage:

    • Store the sealed hazardous waste container in a designated and secure satellite accumulation area.

    • The storage area should be cool, dry, and well-ventilated, away from heat and sources of ignition.[6][11]

    • Ensure the container remains closed except when adding waste.[2]

  • Professional Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and certified chemical waste disposal company.

    • Provide the disposal company with a copy of the available safety information or the Safety Data Sheet (SDS) of a closely related compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood segregate Segregate Waste from Incompatible Materials fume_hood->segregate containerize Place in a Labeled, Compatible Container segregate->containerize label_waste Label Container: 'Hazardous Waste' & Full Chemical Name containerize->label_waste store Store in Designated Satellite Accumulation Area label_waste->store inspect Keep Container Closed & Inspect Regularly store->inspect arrange_pickup Arrange for Pickup by Licensed Waste Disposal inspect->arrange_pickup end End: Proper Disposal Complete arrange_pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for Handling (4-Amino-6-chloropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (4-Amino-6-chloropyridin-3-yl)methanol (CAS No. 846036-96-2). Given the absence of a comprehensive Safety Data Sheet (SDS), a precautionary approach based on the known hazards of structurally related aminopyridine and chlorinated pyridine compounds is mandatory.

Hazard Assessment and Engineering Controls

This compound should be handled as a hazardous substance. The available safety information indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. All operations with this compound, especially those involving the solid form or potential for aerosol generation (e.g., weighing, preparing solutions), must be conducted in a certified chemical fume hood to minimize inhalation exposure. General laboratory ventilation is not sufficient.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to ensure user safety. The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecific RecommendationsRationale
Hand Protection Double-gloving with chemical-resistant nitrile or neoprene gloves.Provides robust protection against skin contact, which can cause irritation.[1] Avoid latex gloves as they may offer insufficient protection.
Eye and Face Protection Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.Protects against accidental splashes that can cause serious eye irritation.
Skin and Body Protection A chemical-resistant and flame-retardant lab coat, fully fastened. Disposable sleeves are recommended for moderate to high-hazard activities.Prevents skin contact and protects personal clothing from contamination.
Respiratory Protection All handling of the solid compound must be performed in a certified chemical fume hood.[1] If a fume hood is not available or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.Minimizes the risk of inhaling the compound, which may cause respiratory irritation.

Operational Plan: Safe Handling Workflow

A systematic workflow is essential for safety and to prevent contamination.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_1 Conduct Risk Assessment prep_2 Gather all necessary materials & equipment prep_1->prep_2 prep_3 Don appropriate PPE prep_2->prep_3 handling_1 Weigh the solid compound prep_3->handling_1 Proceed to handling handling_2 Carefully transfer to reaction vessel handling_1->handling_2 handling_3 Add solvent and proceed with reaction handling_2->handling_3 cleanup_1 Decontaminate surfaces & equipment handling_3->cleanup_1 After experiment cleanup_2 Segregate and label hazardous waste cleanup_1->cleanup_2 cleanup_3 Remove PPE correctly cleanup_2->cleanup_3 cleanup_4 Wash hands thoroughly cleanup_3->cleanup_4

Step-by-step workflow for handling the compound.

Experimental Protocol: Synthesis of a Pyridine Methanol Derivative

The following is a representative protocol for a reaction involving a similar aminopyridine methanol compound, adapted to illustrate the handling of this compound. This procedure is based on the synthesis of (2-Amino-pyridin-4-yl)-methanol and should be adapted and optimized for specific experimental needs.[2]

Objective: Reduction of a precursor to form the methanol group.

Materials:

  • (4-Amino-6-chloro-pyridine-3-carbonyl) precursor

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • Benzene (for recrystallization)

Procedure:

  • Preparation: Under an inert atmosphere and within a chemical fume hood, slowly add a solution of the (4-Amino-6-chloro-pyridine-3-carbonyl) precursor in anhydrous THF to a stirred suspension of lithium aluminum hydride in anhydrous THF.

  • Reaction: Heat the resulting mixture to reflux for approximately 3 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Quenching: After the reaction is complete, cool the mixture in an ice bath. Carefully and slowly add deionized water to quench the excess lithium aluminum hydride. Caution: This is a highly exothermic reaction and will generate hydrogen gas.

  • Filtration: Filter the resulting precipitate and wash it with THF.

  • Extraction & Concentration: Combine the filtrates and concentrate them under reduced pressure.

  • Purification: Recrystallize the resulting residue from benzene to obtain the purified this compound.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[3]

Waste Segregation and Collection:

  • Contaminated Solid Waste: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, pipette tips, paper towels) must be collected in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[4]

  • Liquid Waste: Collect all liquid waste containing the compound, including reaction mother liquors and solvent washes, in a separate, clearly labeled, and sealed hazardous waste container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.[3]

  • Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials, such as strong oxidizing agents and acids, until collection by Environmental Health & Safety (EHS) personnel.[5]

G Decision Tree for Waste Disposal start Is the waste contaminated with This compound? yes Yes start->yes no No start->no yes_split yes->yes_split non_haz Dispose of as non-hazardous waste no->non_haz solid_waste Solid Waste (gloves, tips, etc.) collect_solid Collect in labeled solid hazardous waste container solid_waste->collect_solid liquid_waste Liquid Waste (solvents, etc.) collect_liquid Collect in labeled liquid hazardous waste container liquid_waste->collect_liquid store Store in designated satellite accumulation area for EHS pickup collect_solid->store collect_liquid->store yes_split->solid_waste yes_split->liquid_waste

Decision tree for chemical waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Amino-6-chloropyridin-3-yl)methanol
Reactant of Route 2
(4-Amino-6-chloropyridin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.